molecular formula C10H16O B1241184 Carvotanacetone

Carvotanacetone

Cat. No.: B1241184
M. Wt: 152.23 g/mol
InChI Key: WPGPCDVQHXOMQP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Carvotanacetone ((5S)-2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one) is a natural menthane monoterpenoid of significant interest in pharmacological and biological research. This compound serves as a core scaffold for a diverse class of derivatives, many of which exhibit potent and selective bioactivities. Recent studies have highlighted its potential in oncology research, where specific this compound derivatives have demonstrated strong anti-proliferative effects against a panel of human cancer cell lines. Notably, certain derivatives have shown exceptional activity against renal cancer cells (ACHN, UO-31) and melanoma cells (SK-MEL-5), with some compounds achieving complete cell death (100% growth inhibition) at micromolar concentrations in the NCI-60 screening program. The mechanism of action for these compounds involves the inhibition of the ubiquitin-proteasome pathway and the induction of caspase-dependent apoptosis, as evidenced by increased caspase-3/7 activity in treated cells. Beyond its anticancer potential, this compound and its structural analogs are also investigated for their anti-inflammatory, antimicrobial, and antiparasitic properties. The compound is naturally occurring in various plant species, including Sphaeranthus africanus , Eucalyptus tereticornis , and Eucalyptus torelliana . With a molecular formula of C₁₀H₁₆O and a molecular weight of 152.23 g/mol, it is characterized as a colorless to pale yellow liquid with a characteristic minty aroma and is soluble in alcohol and oils. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

(5S)-2-methyl-5-propan-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9H,5-6H2,1-3H3/t9-/m0/s1

InChI Key

WPGPCDVQHXOMQP-VIFPVBQESA-N

SMILES

CC1=CCC(CC1=O)C(C)C

Isomeric SMILES

CC1=CC[C@@H](CC1=O)C(C)C

Canonical SMILES

CC1=CCC(CC1=O)C(C)C

Synonyms

carvotanacetone

Origin of Product

United States

Foundational & Exploratory

Carvotanacetone: A Comprehensive Technical Guide to its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone, a monoterpene ketone, has garnered increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its extraction and isolation. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources of this compound

This compound is predominantly found in the essential oils of various plant species, particularly within the Asteraceae family. The concentration of this compound can vary significantly depending on the plant species, geographical location, and harvesting time. The following table summarizes the quantitative data available on the primary natural sources of this compound.

Plant SpeciesFamilyPlant PartThis compound Content (% in Essential Oil)
Blumea malcolmiiAsteraceaeAerial parts92.1%[1]
Francoeuria crispa (syn. Pulicaria crispa)AsteraceaeAerial parts93.0%[2]
Pulicaria jaubertiiAsteraceaeLeaves98.59%[3]
Pulicaria undulataAsteraceaeAerial parts8.7% - 55.87%[4][5]
Blumea erianthaAsteraceaeAerial parts5.36%[6]

Biosynthesis of this compound

This compound is a derivative of carvone, a more commonly known monoterpene. The biosynthesis of this compound involves the saturation of the endocyclic double bond of carvone.[4][7] This reduction is an enzymatic process, likely catalyzed by a carvone reductase or a similar enoate reductase, which utilizes a reducing agent such as NADPH.[8][9]

This compound Biosynthesis cluster_0 cluster_1 cluster_2 Geranyl Pyrophosphate Geranyl Pyrophosphate Limonene Limonene Geranyl Pyrophosphate->Limonene Enzyme Limonene Synthase Carvone Carvone Limonene->Carvone Enzyme2 Limonene Hydroxylase This compound This compound Carvone->this compound Hydrogenation Enzyme3 Carvone Reductase Hydrodistillation Workflow Start Start Plant_Material Grind Dried Plant Material Start->Plant_Material Add_Water Add Plant Material and Water to Flask Plant_Material->Add_Water Heat Heat the Mixture Add_Water->Heat Distillation Vaporization of Water and Essential Oil Heat->Distillation Condensation Condense Vapor Distillation->Condensation Separation Separate Essential Oil from Hydrosol Condensation->Separation Drying Dry with Anhydrous Sodium Sulfate Separation->Drying Storage Store Essential Oil at 4°C Drying->Storage End End Storage->End Soxhlet Extraction Workflow Start Start Plant_Material Place Powdered Plant Material in Thimble Start->Plant_Material Soxhlet_Setup Set up Soxhlet Apparatus with Solvent Plant_Material->Soxhlet_Setup Extraction_Cycle Heat Solvent for Continuous Extraction Soxhlet_Setup->Extraction_Cycle Solvent_Removal Remove Solvent using Rotary Evaporator Extraction_Cycle->Solvent_Removal Purification Purify Crude Extract (e.g., Chromatography) Solvent_Removal->Purification Isolated_Compound Obtain Pure This compound Purification->Isolated_Compound End End Isolated_Compound->End

References

Carvotanacetone: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone, a naturally occurring monoterpenoid ketone, is a compound of increasing interest in the scientific community. Found in the essential oils of various plants, including those from the Asteraceae family, it is recognized for its characteristic minty aroma. Beyond its sensory properties, this compound is gaining attention for its potential biological activities, including anti-inflammatory and cytotoxic effects. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its putative mechanisms of action through key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physical and Chemical Properties

This compound, with the IUPAC name (5S)-2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one, is a chiral molecule. Its physical and chemical characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₆O[1][2][3]
Molecular Weight 152.23 g/mol [1][4]
Appearance Colorless to pale yellow liquid[5]
Odor Characteristic minty aroma[5]
Boiling Point 190 °C to 228.5 °C[5][6]
Density Approximately 0.9351 g/mL at 25 °C[6]
Refractive Index Approximately 1.48056 at 20 °C[6]
Solubility Soluble in organic solvents like ethanol and ether; slightly soluble in water (176.1 mg/L at 25 °C)[5][6]
Vapor Pressure 0.071 mmHg at 25 °C (estimated)[6]
logP (o/w) 2.411 (estimated)[6]
CAS Number 499-71-8[4]

Experimental Protocols

Synthesis of this compound via Selective Hydrogenation of Carvone

A common method for the synthesis of this compound is the selective hydrogenation of the endocyclic double bond of carvone, its more readily available precursor. This can be achieved using a homogeneous catalyst such as tris(triphenylphosphine)rhodium(I) chloride.

Materials:

  • Carvone (distilled before use)

  • Tris(triphenylphosphine)rhodium(I) chloride

  • Benzene (anhydrous)

  • Hydrogen gas

  • Alumina (for filtration)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • In a two-necked flask equipped with a magnetic stirrer and a serum cap, dissolve tris(triphenylphosphine)rhodium(I) chloride (approximately 0.9 x 10⁻³ mole) in anhydrous benzene (160 mL) under a hydrogen atmosphere. Stir until the catalyst is fully dissolved.

  • Introduce carvone (10 g, 0.066 mole) into the reaction flask via syringe.

  • Rinse the syringe with two 10 mL portions of benzene and add to the reaction mixture.

  • Continue stirring under a positive pressure of hydrogen. The reaction progress can be monitored by measuring hydrogen uptake. The theoretical amount of hydrogen should be absorbed in approximately 3.5 hours.

  • Upon completion, filter the reaction mixture through a dry column of alumina to remove the catalyst.

  • Remove the benzene solvent from the filtrate using a rotary evaporator.

  • Purify the resulting crude product by distillation under reduced pressure to obtain this compound. The purity of the product should be assessed by Gas Chromatography (GC) analysis. It is expected that the product will contain less than 3% of the starting material, carvone.[4]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound in complex mixtures such as essential oils.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column: A non-polar column such as a HP-5MS (30 m x 0.25 mm I.D., 0.25 μm film thickness) is suitable for the separation of monoterpenes.[6]

  • Carrier gas: Helium at a constant flow rate of 1 mL/min.[6]

  • Injector: Split/splitless injector.

Sample Preparation:

  • Dilute the essential oil or synthesized this compound sample in a suitable volatile solvent (e.g., hexane or dichloromethane) to an appropriate concentration (e.g., 1% v/v).

GC-MS Conditions (A general method for monoterpene analysis):

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 1:50

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 4 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Data Analysis:

  • The identification of this compound is achieved by comparing its mass spectrum and retention index with those of a reference standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its α,β-unsaturated ketone functional group. This moiety makes the molecule susceptible to various chemical transformations.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.

  • Michael Addition: The β-carbon of the enone system is also electrophilic and can undergo conjugate addition with soft nucleophiles.

  • Reduction: The carbonyl group can be reduced to a secondary alcohol, and the carbon-carbon double bond can be hydrogenated.

  • Oxidation: Under certain conditions, the molecule can be oxidized.

  • Acylation: The ketone can undergo acylation reactions.[5]

  • Hydration: The double bond can undergo hydration to form alcohol derivatives.[5]

Biological Activity and Putative Signaling Pathways

Emerging research suggests that this compound possesses noteworthy biological activities, particularly anti-inflammatory and pro-apoptotic effects. While the precise molecular mechanisms are still under investigation, it is hypothesized that this compound modulates key cellular signaling pathways, similar to other bioactive terpenoids.

Anti-Inflammatory Activity: Modulation of NF-κB and MAPK Pathways

Chronic inflammation is a hallmark of many diseases, and the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are central regulators of the inflammatory response. It is proposed that this compound may exert its anti-inflammatory effects by interfering with these pathways.

Caption: Proposed anti-inflammatory mechanism of this compound.

The diagram above illustrates the putative inhibitory action of this compound on the NF-κB and MAPK signaling pathways. Inflammatory stimuli, such as lipopolysaccharide (LPS), activate Toll-like receptor 4 (TLR4), initiating downstream signaling cascades. This leads to the activation of the IKK complex, which phosphorylates IκB, leading to its degradation and the subsequent release and nuclear translocation of NF-κB. Simultaneously, the MAPK cascade is activated, leading to the activation of the transcription factor AP-1. Both NF-κB and AP-1 promote the expression of pro-inflammatory genes. This compound is hypothesized to inhibit the activation of the IKK complex and the MAPK cascade, thereby suppressing the inflammatory response.

Pro-Apoptotic Activity: Induction of Cell Death

This compound has demonstrated cytotoxic effects against certain cancer cell lines, suggesting it may induce apoptosis, or programmed cell death. Apoptosis is a tightly regulated process involving two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Death_Receptor Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 activates Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Bax_Bak Bax/Bak Bax_Bak->Mitochondrion permeabilizes Bcl2 Bcl-2 Bcl2->Bax_Bak Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Apoptosome->Caspase9 activates Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis This compound This compound This compound->Bax_Bak promotes This compound->Bcl2 inhibits

Caption: Putative pro-apoptotic mechanism of this compound.

This diagram outlines the potential mechanisms by which this compound may induce apoptosis. It is proposed that this compound can promote the activation of pro-apoptotic proteins like Bax and Bak, while inhibiting anti-apoptotic proteins such as Bcl-2. This disrupts the mitochondrial membrane integrity, leading to the release of cytochrome c and the formation of the apoptosome, which in turn activates caspase-9. Both the intrinsic pathway (via caspase-9) and potentially the extrinsic pathway (via caspase-8) converge on the activation of the executioner caspase, caspase-3, leading to the dismantling of the cell and apoptotic cell death.

Conclusion

This compound is a monoterpenoid with well-defined physical and chemical properties and growing evidence of significant biological activity. Its synthesis from readily available precursors and its potential to modulate key signaling pathways related to inflammation and apoptosis make it a compelling candidate for further investigation in the fields of medicinal chemistry and drug discovery. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate and inspire future research into the therapeutic potential of this promising natural product.

References

Carvotanacetone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Comprehensive Overview of the Physicochemical Properties, Bioactivities, and Cellular Mechanisms of Carvotanacetone

This technical guide provides an in-depth analysis of this compound, a naturally occurring monoterpenoid, for researchers, scientists, and professionals in drug development. This document outlines its fundamental properties, summarizes its biological activities with relevant quantitative data, details experimental protocols for its evaluation, and illustrates its known signaling pathways.

Core Properties of this compound

This compound, a p-menthane monoterpenoid, is recognized by the following identifiers:

PropertyValue
CAS Number 499-71-8[1]
Molecular Formula C₁₀H₁₆O
Molecular Weight 152.23 g/mol [1]
IUPAC Name (5S)-2-methyl-5-(1-methylethyl)cyclohex-2-en-1-one

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, including antiproliferative, antimicrobial, antioxidant, and anti-inflammatory effects. The following tables summarize the available quantitative data for these activities.

Antiproliferative & Cytotoxic Activity

The antiproliferative potential of this compound has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for cytotoxicity.

Cell LineAssayIC₅₀ (µg/mL)Reference
Data Not AvailableMTT AssayN/A

Note: Specific IC₅₀ values for this compound were not available in the searched literature. This table serves as a template for future data.

Antimicrobial Activity

The antimicrobial efficacy of this compound is determined by its Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

MicroorganismAssayMIC (mg/mL)Reference
Data Not AvailableBroth MicrodilutionN/A

Note: Specific MIC values for this compound were not available in the searched literature. This table serves as a template for future data.

Antioxidant Activity

The antioxidant capacity of this compound can be quantified by its ability to scavenge free radicals, often measured using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay and expressed as an IC₅₀ value.

AssayIC₅₀ (mg/mL)Reference
DPPH Radical Scavenging Assay16.19[2][2]
Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been assessed using the carrageenan-induced paw edema model in rodents, which measures the reduction in swelling.

Animal ModelTreatment Dose% Inhibition of EdemaTime PointReference
RatsData Not AvailableN/AN/A

Note: Specific quantitative data on the percentage inhibition of edema by this compound was not available in the searched literature. This table serves as a template for future data.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's biological activities.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/mL and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is incubated with serial dilutions of the antimicrobial agent in a liquid medium.

Protocol:

  • Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform serial twofold dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.

DPPH Radical Scavenging Assay

This assay measures the free radical scavenging capacity of a compound.

Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

Protocol:

  • Sample Preparation: Prepare various concentrations of this compound in a suitable solvent (e.g., methanol or ethanol).

  • Reaction Mixture: Mix the this compound solution with a methanolic or ethanolic solution of DPPH.

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Carrageenan-Induced Paw Edema in Rodents

This in vivo model is used to evaluate the anti-inflammatory activity of a substance.

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema. The reduction in paw volume after treatment with a test compound indicates its anti-inflammatory potential.

Protocol:

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions.

  • Compound Administration: Administer this compound or a control vehicle orally or intraperitoneally at a predetermined time before the carrageenan injection.

  • Induction of Edema: Inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculation: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

Signaling Pathways and Mechanisms of Action

While specific studies detailing the precise molecular targets of this compound are emerging, its biological activities are likely mediated through established cellular signaling pathways.

ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) cascade, is crucial in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. The antiproliferative effects of compounds like this compound may involve the modulation of this pathway.

ERK_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation This compound This compound This compound->MEK Inhibition? This compound->ERK Inhibition?

Fig. 1: Hypothetical inhibition of the ERK/MAPK pathway by this compound.
Caspase-Dependent Apoptosis Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The caspase family of proteases plays a central role in executing apoptosis. The cytotoxic effects of this compound may be attributed to the induction of apoptosis through the activation of caspases.

Apoptosis_Pathway This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induction? Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Activated_Caspase9 Caspase-9 Apoptosome->Activated_Caspase9 Activated_Caspase3 Caspase-3 Activated_Caspase9->Activated_Caspase3 Caspase3 Pro-Caspase-3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis

Fig. 2: Potential induction of caspase-dependent apoptosis by this compound.

Conclusion

This compound is a monoterpenoid with a range of documented biological activities that warrant further investigation for its potential therapeutic applications. This guide provides a foundational understanding of its properties and the methodologies for its study. Further research is required to elucidate the precise mechanisms of action and to provide more comprehensive quantitative data on its efficacy in various biological systems.

References

solubility and stability of Carvotanacetone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of Carvotanacetone

Introduction

This compound is a naturally occurring monoterpene ketone, chemically classified as a p-menthane monoterpenoid.[1][2][3] It is structurally characterized by a cyclohexene ring with a ketone functional group and is found in various plants.[1] Due to its characteristic minty and herbaceous aroma, this compound is utilized in the food and fragrance industries.[1][4] Furthermore, its potential biological activities, including anti-inflammatory properties, have made it a subject of interest for researchers in drug development and life sciences.[1] This technical guide provides a comprehensive overview of the , offering detailed experimental protocols and data for researchers, scientists, and drug development professionals.

Solubility of this compound

The solubility of a compound is a critical physicochemical property that influences its absorption, distribution, and formulation development. This compound is characterized by its limited aqueous solubility and good solubility in organic solvents.

Solubility Data

This compound's solubility has been reported in various solvents. It is described as being soluble in organic solvents like ethanol and ether but less soluble in water.[1] The available quantitative data is summarized in the table below.

SolventSolubilityTemperatureReference
Water0.9 g/L20 °C[4][5]
Water176.1 mg/L (estimated)25 °C
AlcoholSolubleNot Specified[4][6]
EthanolSolubleNot Specified[1]
EtherSolubleNot Specified[1]
OilsSolubleNot Specified[4]
Experimental Protocol: Determination of Aqueous Solubility (Isothermal Shake-Flask Method)

The isothermal shake-flask method is a widely accepted technique for determining the solubility of sparingly soluble compounds in water.[7]

Objective: To determine the equilibrium solubility of this compound in water at a specific temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Distilled or deionized water

  • Glass flasks with stoppers (e.g., 250 mL)

  • Thermostatically controlled water bath with shaker

  • Magnetic stirrers[7]

  • Centrifuge

  • 0.2 or 0.45 µm syringe filters (ensure no adsorption of the compound)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate organic solvent for extraction and dilution (e.g., Hexane)

  • Analytical instrumentation: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)[8]

Procedure:

  • Preparation: Add an excess amount of this compound to a flask containing a known volume of distilled water (e.g., 100 mL). The excess solid/liquid phase is crucial to ensure that saturation is reached.

  • Equilibration: Seal the flasks to prevent solvent evaporation and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C ± 0.1 K). Agitate the flasks at a constant speed for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium.[7][8] The time required may vary and should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).

  • Phase Separation: After equilibration, remove the flasks from the shaker and allow them to stand undisturbed in a temperature-controlled environment for several hours (e.g., 2-3 hours) to allow the undissolved this compound to settle.[8] For more complete separation, especially in the case of emulsions, the samples can be centrifuged.[8]

  • Sampling: Carefully withdraw an aliquot of the clear, saturated aqueous supernatant. To avoid drawing any undissolved particles, it is recommended to filter the sample through a suitable syringe filter.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Extract the this compound from the aqueous sample into an appropriate, immiscible organic solvent if necessary, or directly inject the aqueous sample if the analytical method allows.

    • Analyze the samples and standards using a validated GC or HPLC method to determine the concentration of this compound.[1][9]

    • Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the equilibrated sample.

Data Analysis: The solubility is reported in units such as g/L or mol/L. The experiment should be performed in triplicate to ensure the reproducibility of the results.

Visualization: Solubility Determination Workflow

G A Preparation Add excess this compound to water B Equilibration Shake at constant temperature (24-72h) A->B C Phase Separation Settling or Centrifugation B->C D Sampling Withdraw and filter aqueous phase C->D E Quantification Analysis by GC or HPLC D->E F Data Analysis Calculate solubility from calibration curve E->F G cluster_0 Study Setup cluster_1 Storage & Sampling cluster_2 Analysis & Evaluation A Define Protocol (ICH/WHO Guidelines) B Prepare & Package Samples (≥3 Batches) A->B C Long-Term Storage (e.g., 25°C/60% RH) B->C D Accelerated Storage (e.g., 40°C/75% RH) B->D E Withdraw Samples at Scheduled Time Points (0, 3, 6, 12... months) C->E D->E F Perform Analytical Tests (Physical, Assay, Degradants) E->F G Evaluate Data & Trends F->G H Establish Shelf-Life & Storage Conditions G->H G Stimulus Inflammatory Stimulus (e.g., LPS, Pathogen) Receptor Cell Surface Receptor (e.g., TLR4) Stimulus->Receptor Pathway Intracellular Signaling (e.g., NF-κB, MAPK pathways) Receptor->Pathway Transcription Gene Transcription Pathway->Transcription Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Transcription->Cytokines Enzymes Inflammatory Enzymes (e.g., COX-2, iNOS) Transcription->Enzymes Response Inflammatory Response Cytokines->Response Enzymes->Response Carvo This compound Carvo->Pathway Inhibition Carvo->Enzymes Inhibition

References

Enantiomers of Carvotanacetone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone, a p-menthane monoterpenoid, is a naturally occurring ketone found in the essential oils of several plants. Its structure contains a stereocenter, giving rise to two enantiomeric forms: (+)-(5S)-carvotanacetone and (-)-(5R)-carvotanacetone. While sharing the same chemical formula and connectivity, these non-superimposable mirror images exhibit distinct sensory properties and potentially different biological activities, a critical consideration in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the properties, synthesis, and biological activities of the enantiomers of this compound, with a focus on presenting quantitative data and detailed experimental methodologies.

The differentiation of enantiomers is of paramount importance in drug development, as the physiological effects of a chiral molecule are often specific to one enantiomer. The classic example of thalidomide underscores the tragic consequences of overlooking stereochemistry. In the context of natural products like this compound, understanding the properties of each enantiomer is crucial for harnessing their therapeutic potential and ensuring safety.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₆OGeneric
Molecular Weight 152.23 g/mol Generic
Boiling Point ~222-224 °CGeneric
Density ~0.938 g/cm³Generic
Appearance Colorless to pale yellow liquidGeneric
Odor of (+)-(5S)-Carvotanacetone Caraway-like[1][2]
Odor of (-)-(5R)-Carvotanacetone Spearmint-like[1][2]

Note: The boiling point and density are for the racemic or unspecified mixture of this compound. Specific values for each enantiomer are not available in the cited literature.

Spectroscopic Data

Detailed spectroscopic data specifically for each enantiomer of this compound is scarce in the available literature. The following data is for this compound, likely the racemic mixture or the naturally occurring (+)-enantiomer.

¹H-NMR (Proton Nuclear Magnetic Resonance)

  • Awaited from experimental analysis.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance)

  • Awaited from experimental analysis.

IR (Infrared) Spectroscopy

  • Awaited from experimental analysis.

Synthesis of this compound Enantiomers

The enantiomers of this compound can be synthesized from their corresponding carvone enantiomers through the selective hydrogenation of the endocyclic double bond.

Experimental Protocol: Stereoselective Hydrogenation of Carvone

This protocol is a representative method for the synthesis of this compound enantiomers from the corresponding carvone enantiomers.

Materials:

  • (S)-(+)-Carvone or (R)-(-)-Carvone

  • Wilkinson's catalyst (RhCl(PPh₃)₃)

  • Anhydrous, degassed solvent (e.g., toluene or benzene)

  • Hydrogen gas (H₂)

  • Standard glassware for inert atmosphere reactions

  • Filtration setup

  • Rotary evaporator

  • Silica gel for column chromatography

  • Eluent (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting carvone enantiomer and a catalytic amount of Wilkinson's catalyst in the anhydrous, degassed solvent.

  • Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Once the reaction is complete, remove the hydrogen atmosphere and filter the reaction mixture through a pad of silica gel to remove the catalyst.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound enantiomer by silica gel column chromatography using an appropriate eluent system.

  • Collect the fractions containing the pure product and concentrate them to yield the desired this compound enantiomer.

  • Characterize the final product by spectroscopic methods (NMR, IR, MS) and measure its optical rotation.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Carvone Enantiomer Carvone Enantiomer Reaction Setup Dissolve reactants in solvent under inert atmosphere Carvone Enantiomer->Reaction Setup Wilkinson's Catalyst Wilkinson's Catalyst Wilkinson's Catalyst->Reaction Setup Solvent Solvent Solvent->Reaction Setup Hydrogen Gas Hydrogen Gas Hydrogenation Introduce H₂ and stir vigorously Hydrogen Gas->Hydrogenation Reaction Setup->Hydrogenation Monitoring Monitor progress by TLC/GC Hydrogenation->Monitoring Filtration Filter to remove catalyst Monitoring->Filtration Reaction complete Concentration Remove solvent under reduced pressure Filtration->Concentration Chromatography Purify by silica gel column chromatography Concentration->Chromatography Characterization Spectroscopic analysis (NMR, IR, MS) Chromatography->Characterization Optical Rotation Measure optical rotation Characterization->Optical Rotation

Caption: Stereoselective synthesis of this compound.

Biological Activities

While the biological activities of this compound have been reported in the context of essential oil compositions, studies directly comparing the enantiomers are limited. However, research on closely related derivatives suggests that the stereochemistry plays a significant role in their biological effects.

A study on the 8-hydroxy derivatives of this compound revealed a notable difference in the cytotoxic activity between the enantiomers against various cancer cell lines.

CompoundCancer Cell LineGrowth Inhibition (%)
(-)-8-hydroxy-carvotanacetone OVCAR-3 (Ovarian)94.01 ± 1.22
NCI-H460 (Lung)61.59 ± 3.14
U251 (Glioblastoma)78.93 ± 2.56
(+)-8-hydroxy-carvotanacetone OVCAR-3 (Ovarian)13.36 ± 2.11
NCI-H460 (Lung)3.12 ± 0.98
U251 (Glioblastoma)8.75 ± 1.54

This data strongly suggests that the (-)-enantiomer of 8-hydroxy-carvotanacetone possesses significantly higher cytotoxic potential compared to its (+)-counterpart. While this is a derivative, it provides a compelling rationale for investigating the enantiomer-specific biological activities of this compound itself.

biological_activity cluster_ovcar3 OVCAR-3 (Ovarian) cluster_ncih460 NCI-H460 (Lung) cluster_u251 U251 (Glioblastoma) (-)-8-hydroxy-carvotanacetone (-)-8-hydroxy-carvotanacetone OVCAR3_minus 94.01% inhibition (-)-8-hydroxy-carvotanacetone->OVCAR3_minus NCIH460_minus 61.59% inhibition (-)-8-hydroxy-carvotanacetone->NCIH460_minus U251_minus 78.93% inhibition (-)-8-hydroxy-carvotanacetone->U251_minus (+)-8-hydroxy-carvotanacetone (+)-8-hydroxy-carvotanacetone OVCAR3_plus 13.36% inhibition (+)-8-hydroxy-carvotanacetone->OVCAR3_plus NCIH460_plus 3.12% inhibition (+)-8-hydroxy-carvotanacetone->NCIH460_plus U251_plus 8.75% inhibition (+)-8-hydroxy-carvotanacetone->U251_plus

Caption: Enantiomer-dependent cytotoxicity.

Conclusion and Future Directions

The enantiomers of this compound present a clear case of stereospecificity in sensory perception and likely in biological activity. The distinct caraway-like and spearmint-like odors of the (+)- and (-)-enantiomers, respectively, highlight the chiral nature of olfactory receptors. While direct comparative studies on the biological activities of this compound enantiomers are lacking, preliminary data from derivatives strongly suggest that their pharmacological profiles could be significantly different.

For researchers and drug development professionals, this underscores the necessity of working with enantiomerically pure forms of this compound to accurately assess its therapeutic potential. Future research should focus on:

  • The development and validation of robust analytical methods for the chiral separation and quantification of this compound enantiomers.

  • Comprehensive in vitro and in vivo studies to compare the antimicrobial, anti-inflammatory, and cytotoxic activities of the individual enantiomers.

  • Investigation into the mechanisms of action of each enantiomer to understand the molecular basis of their potentially different biological effects.

  • Determination of the specific optical rotation and detailed spectroscopic characterization of both (+)- and (-)-carvotanacetone.

A thorough understanding of the stereochemical nuances of this compound will be instrumental in unlocking its full potential in the development of new therapeutic agents and other applications.

References

Unveiling Carvotanacetone: A Historical and Technical Guide to its Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone, a monoterpenoid ketone, has garnered interest in various scientific domains due to its presence in a range of botanicals and its potential biological activities. This technical guide delves into the historical context of its discovery, providing a detailed account of the early experimental protocols that led to its first isolation and characterization. By examining the original methodologies and data, we aim to offer a comprehensive resource for researchers interested in the foundational chemistry of this intriguing natural compound.

The First Isolation: A Look Back to 1922

The earliest comprehensive report on the isolation of this compound dates back to a 1922 publication in the Journal of the Chemical Society, Transactions by John Lionel Simonsen and Madyar Gopal Rau.[1][2] Their work focused on the essential oil of Blumea malcolmii, a plant found on the hill slopes of the Western Ghats in India.[2] This investigation stands as a landmark in the study of terpenoids, laying the groundwork for future research into this compound and related compounds.

Quantitative Data from the 1922 Study

The meticulous work of Simonsen and Rau provided the first quantitative analysis of the essential oil of Blumea malcolmii and its primary constituent, this compound. The data presented below is summarized from their 1922 publication, offering a glimpse into the analytical precision of the era.

ParameterValueNotes
Essential Oil Yield ~1.2%From the fresh plant material.
This compound Content 82%As a percentage of the total essential oil.
Carvomenthone Content 16%The other major constituent identified.
Boiling Point 228-228.5 °CAt a pressure of 764 mm Hg.[3]
Specific Gravity 0.9351At 25 °C.[3]
Refractive Index 1.48056At 20 °C.[3]
Optical Rotation +59.8°In a 1 dm tube.

Experimental Protocols of the Era

The methodologies employed by Simonsen and Rau reflect the standard practices of natural product chemistry in the early 20th century. The following protocols are reconstructed based on their publication and the common laboratory techniques of the period.

Isolation of the Essential Oil: Steam Distillation

The primary method for extracting the volatile components from Blumea malcolmii was steam distillation, a technique that has been used for centuries for the isolation of essential oils.[4]

Apparatus:

  • A steam generator (e.g., a large flask with boiling water)

  • A distillation flask containing the plant material

  • A condenser

  • A receiving vessel

Procedure:

  • Freshly collected Blumea malcolmii plant material was placed in the distillation flask.

  • Steam from the generator was passed through the plant material.

  • The steam, carrying the volatile essential oils, was then directed into the condenser.

  • The condensed mixture of oil and water was collected in the receiving vessel.

  • The essential oil, being immiscible with water, was separated using a separatory funnel.

experimental_workflow plant Blumea malcolmii Plant Material distillation Steam Distillation plant->distillation separation Separation of Oil and Water distillation->separation oil Essential Oil separation->oil fractionation Fractional Distillation oil->fractionation This compound Purified this compound fractionation->this compound characterization Characterization This compound->characterization

Caption: Experimental workflow for the isolation and characterization of this compound in 1922.

Purification: Fractional Distillation

To separate the components of the essential oil, Simonsen and Rau employed fractional distillation, a technique that separates liquids based on their different boiling points.

Apparatus:

  • A distillation flask

  • A fractionating column

  • A condenser

  • A series of receiving flasks

Procedure:

  • The crude essential oil was placed in the distillation flask and heated.

  • The vapor passed through the fractionating column, where components with higher boiling points condensed and fell back into the flask.

  • The vapor of the component with the lowest boiling point reached the top of the column first and was collected in a receiving flask after passing through the condenser.

  • By carefully monitoring the temperature, different fractions were collected. The fraction boiling at 228-228.5 °C was identified as this compound.

Characterization of the Ketone Functional Group

In the 1920s, the identification of functional groups relied on chemical derivatization. To confirm the presence of a ketone, Simonsen and Rau would have prepared a solid derivative with a sharp melting point. The formation of a semicarbazone was a standard method for this purpose.[5][6]

Procedure for Semicarbazone Formation:

  • A sample of the purified this compound was dissolved in a suitable solvent (e.g., ethanol).

  • A solution of semicarbazide hydrochloride and a weak base (such as sodium acetate) was added to the this compound solution.

  • The mixture was typically warmed gently and then allowed to cool.

  • The resulting crystalline semicarbazone derivative precipitated out of the solution.

  • The crystals were collected by filtration, washed, and dried.

  • The melting point of the semicarbazone was then determined. A sharp, reproducible melting point was a key identifier for the parent ketone.

To distinguish the ketone from an aldehyde, a common method of the time was the use of Tollen's reagent. Ketones, unlike aldehydes, do not react with Tollen's reagent to produce a silver mirror.[7][8]

Tollen's Test:

  • Tollen's reagent was freshly prepared by reacting silver nitrate with aqueous ammonia.

  • A small amount of the purified this compound was added to the Tollen's reagent.

  • The absence of a silver mirror formation would indicate that the compound was a ketone and not an aldehyde.

Logical Relationships in Early Terpene Chemistry

The discovery of this compound was situated within the broader context of terpene chemistry, which was being systematically developed in the late 19th and early 20th centuries. The work of chemists like Otto Wallach had established the "isoprene rule," which provided a framework for understanding the structural relationships between different terpenes.

logical_relationships cluster_terpenes Terpene Classification cluster_monoterpenes Monoterpene Relationships isoprene Isoprene Unit (C5H8) monoterpenes Monoterpenes (C10) isoprene->monoterpenes x2 sesquiterpenes Sesquiterpenes (C15) isoprene->sesquiterpenes x3 diterpenes Diterpenes (C20) isoprene->diterpenes x4 carvone Carvone This compound This compound carvone->this compound Reduction carvomenthone Carvomenthone This compound->carvomenthone Reduction

Caption: Structural relationships in early terpene chemistry.

Conclusion

The discovery and initial characterization of this compound by Simonsen and Rau in 1922 represent a significant contribution to the field of natural product chemistry. Their work, utilizing the classical techniques of steam distillation, fractional distillation, and chemical derivatization, provided the foundational knowledge upon which modern research on this compound is built. This guide has aimed to provide a detailed technical overview of this historical discovery, offering valuable context for contemporary researchers in their exploration of the chemical and biological properties of this compound.

References

Carvotanacetone: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory or research setting. The information provided is based on available data for Carvotanacetone and general safety principles for flammable liquid ketones. Due to a lack of comprehensive toxicological data for this compound, a thorough risk assessment should be conducted before handling, and all procedures should be performed with caution in a controlled environment.

Chemical and Physical Properties

This compound is a naturally occurring monoterpenoid and a derivative of carvone.[1] It is classified as a p-menthane monoterpenoid.[1][2][3] Its chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name(5S)-2-methyl-5-propan-2-ylcyclohex-2-en-1-one[4]
Synonyms(+)-Carvotanacetone, p-Menth-6-en-2-one, (S)-(+)-[5]
CAS Number499-71-8[2][3][5]
Molecular FormulaC₁₀H₁₆O[2][3][4]
Molecular Weight152.23 g/mol [4]
SMILESCC1=CC--INVALID-LINK--C(C)C[4]

Table 2: Physical Properties

PropertyValueSource
AppearanceColorless to pale yellow liquid[1]
OdorCharacteristic minty aroma[1]
Boiling PointApproximately 190 °C[1]
Specific Gravity0.93510 @ 25.00 °C[5]
SolubilitySoluble in organic solvents like ethanol and ether; slightly soluble in water.[1]
Vapor Pressure0.071 mmHg @ 25.00 °C (estimated)[5]
Flash Point195.00 °F (90.56 °C) (estimated)[5]

Hazard Identification and Toxicological Information

Table 3: Toxicological Data Summary

EndpointValue
Acute Oral Toxicity (LD50)Data not available
Acute Dermal Toxicity (LD50)Data not available
Acute Inhalation Toxicity (LC50)Data not available
Skin Corrosion/IrritationData not available; assume to be an irritant.
Serious Eye Damage/IrritationData not available; assume to be an irritant.[6][7][8]
Respiratory or Skin SensitizationData not available
Germ Cell MutagenicityData not available
CarcinogenicityData not available
Reproductive ToxicityData not available
STOT-Single ExposureData not available
STOT-Repeated ExposureData not available
Aspiration HazardData not available

Experimental Protocols for Safety Assessment

Due to the lack of specific experimental data for this compound, this section outlines the general methodologies based on OECD (Organisation for Economic Co-operation and Development) Guidelines for the Testing of Chemicals. These protocols are the international standard for determining the safety of chemicals.

3.1. Determination of Flash Point (OECD TG 109)

  • Principle: The flash point is the lowest temperature at which a liquid gives off sufficient vapor to form an ignitable mixture with air.

  • Apparatus: A closed-cup apparatus (e.g., Pensky-Martens or Abel) is typically used.

  • Methodology:

    • A sample of this compound is placed in the test cup of the apparatus.

    • The sample is heated at a slow, constant rate with stirring.

    • An ignition source is directed into the vapor space of the cup at regular temperature intervals.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

3.2. Acute Dermal Irritation/Corrosion (OECD TG 404)

  • Principle: This test evaluates the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.

  • Animal Model: Albino rabbit.

  • Methodology:

    • A small area of the animal's fur is clipped.

    • A 0.5 mL aliquot of this compound is applied to a small gauze patch, which is then applied to the clipped skin.

    • The patch is covered with an occlusive dressing for a 4-hour exposure period.

    • After exposure, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

    • The severity of the reactions is scored according to a standardized grading system.

3.3. Acute Eye Irritation/Corrosion (OECD TG 405)

  • Principle: This test assesses the potential of a substance to produce irritation or damage to the eye.

  • Animal Model: Albino rabbit.

  • Methodology:

    • A 0.1 mL sample of this compound is instilled into the conjunctival sac of one eye of the test animal. The other eye remains untreated and serves as a control.

    • The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.

    • The severity of the lesions is scored according to a standardized scale.

Workflow and Process Visualizations

4.1. Chemical Safety Assessment Workflow

ChemicalSafetyAssessment cluster_0 Phase 1: Hazard Identification cluster_1 Phase 2: Exposure Assessment cluster_2 Phase 3: Risk Characterization cluster_3 Phase 4: Risk Management & Control A Gather Chemical Information (SDS, Literature) B Identify Physical & Chemical Properties A->B C Identify Toxicological & Ecotoxicological Hazards A->C G Integrate Hazard and Exposure Information C->G D Characterize Use Scenarios (Quantity, Frequency, Duration) E Identify Potential Routes of Exposure (Inhalation, Dermal, Ingestion) D->E F Quantify or Qualify Exposure Levels E->F F->G H Determine Level of Risk (High, Medium, Low) G->H I Implement Control Measures (Elimination, Substitution, Engineering Controls, Administrative Controls, PPE) H->I J Develop Standard Operating Procedures (SOPs) I->J K Provide Training to Personnel J->K L Monitor and Review Effectiveness of Controls K->L

Caption: A workflow for conducting a comprehensive chemical safety assessment.[9][10][11][12][13]

4.2. Chemical Spill Response Flowchart

ChemicalSpillResponse Start Chemical Spill Occurs Assess Assess the Situation - Identify the chemical - Estimate the quantity - Identify immediate hazards (fire, vapor) - Is anyone injured or exposed? Start->Assess Decision Is the spill manageable by lab personnel? Assess->Decision MajorSpill MAJOR SPILL - Evacuate the immediate area - Alert nearby personnel - Call emergency services - Provide information to responders Decision->MajorSpill No MinorSpill MINOR SPILL Proceed with cleanup Decision->MinorSpill Yes Report Report the Incident (to supervisor/safety officer) MajorSpill->Report Cleanup Spill Cleanup Procedure 1. Don appropriate PPE 2. Contain the spill with absorbent material 3. Neutralize (if applicable) 4. Collect absorbent material in a sealed container 5. Decontaminate the area 6. Label and dispose of waste properly MinorSpill->Cleanup Cleanup->Report

Caption: A decision-making flowchart for responding to a chemical spill in a laboratory setting.[14][15][16][17][18]

Handling and Storage

5.1. Personal Protective Equipment (PPE)

  • Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible.

  • Skin Protection:

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). The choice of glove material should be based on the specific breakthrough time and permeation rate for ketones.

    • Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: If working in an area with poor ventilation or where vapor concentrations may exceed exposure limits, use a properly fitted respirator with an organic vapor cartridge.

5.2. Engineering Controls

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Ensure an eyewash station and safety shower are readily accessible.

5.3. Safe Handling Practices

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, and open flames.[19][20][21][22][23]

  • Ground and bond containers when transferring material to prevent static discharge.[22]

  • Use non-sparking tools.

5.4. Storage

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

  • Store in a flammable liquids storage cabinet.

First Aid Measures

6.1. Inhalation

  • Move the person to fresh air.

  • If breathing is difficult, give oxygen.

  • If breathing has stopped, give artificial respiration.

  • Seek immediate medical attention.

6.2. Skin Contact

  • Immediately remove contaminated clothing.

  • Flush skin with plenty of water for at least 15 minutes.

  • Seek medical attention if irritation develops or persists.

6.3. Eye Contact

  • Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

6.4. Ingestion

  • Do NOT induce vomiting.

  • Rinse mouth with water.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.

Fire Fighting Measures

7.1. Suitable Extinguishing Media

  • Dry chemical powder.

  • Alcohol-resistant foam.

  • Carbon dioxide (CO₂).

  • Water spray (for cooling containers, but may be ineffective for extinguishing the fire).[23]

7.2. Unsuitable Extinguishing Media

  • Do not use a solid water stream as it may spread the fire.[23]

7.3. Specific Hazards Arising from the Chemical

  • Flammable liquid and vapor.

  • Vapors are heavier than air and may travel to a source of ignition and flash back.

  • Containers may explode when heated.

  • Combustion may produce carbon monoxide and carbon dioxide.

7.4. Protective Equipment and Precautions for Firefighters

  • Wear self-contained breathing apparatus (SCBA) and full protective clothing.

  • Move containers from the fire area if you can do so without risk.

  • Use water spray to cool unopened containers.

Accidental Release Measures

8.1. Personal Precautions, Protective Equipment, and Emergency Procedures

  • Evacuate personnel to a safe area.

  • Eliminate all ignition sources.

  • Wear appropriate personal protective equipment (see Section 5.1).

  • Ensure adequate ventilation.

8.2. Environmental Precautions

  • Prevent further leakage or spillage if safe to do so.

  • Do not let the product enter drains.

8.3. Methods and Materials for Containment and Cleaning Up

  • Contain the spill with inert absorbent material (e.g., sand, earth, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Clean the spill area with a suitable solvent, followed by washing with soap and water.

Disposal Considerations

  • Dispose of waste in accordance with local, state, and federal regulations.[24][25][26][27][28]

  • Do not dispose of down the drain.[25][26]

  • Contaminated absorbent material should be treated as hazardous waste.[27]

  • Contact a licensed professional waste disposal service to dispose of this material.[27][28]

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Carvotanacetone from Carvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone, a p-menthane monoterpenoid, is a valuable organic compound with applications in the flavor, fragrance, and pharmaceutical industries. It is a structural isomer of the more commonly known dihydrocarvone. The synthesis of this compound from carvone, a readily available natural product, is a topic of significant interest in synthetic organic chemistry. This document provides detailed application notes and protocols for the synthesis of this compound from carvone via catalytic hydrogenation, a common and effective method. The primary transformation involves the selective reduction of the endocyclic carbon-carbon double bond of carvone.

The key to a successful synthesis is the selective hydrogenation of the α,β-unsaturated ketone system in carvone to yield this compound, avoiding the reduction of the exocyclic double bond or the carbonyl group. This can be achieved through the careful selection of a catalyst and optimization of reaction conditions. Palladium-based catalysts, particularly palladium on an inert support such as carbon (Pd/C) or alumina (Pd/Al2O3), have been shown to be effective for this transformation.

Reaction Scheme

The synthesis of this compound from carvone proceeds through the selective hydrogenation of the conjugated carbon-carbon double bond.

G cluster_0 Reaction Preparation cluster_1 Hydrogenation cluster_2 Workup & Purification cluster_3 Analysis Dissolve Carvone in Ethanol Dissolve Carvone in Ethanol Add Pd/C Catalyst Add Pd/C Catalyst Dissolve Carvone in Ethanol->Add Pd/C Catalyst Purge with H2 Purge with H2 Add Pd/C Catalyst->Purge with H2 Stir under H2 atmosphere Stir under H2 atmosphere Purge with H2->Stir under H2 atmosphere Monitor Reaction (TLC/GC) Monitor Reaction (TLC/GC) Stir under H2 atmosphere->Monitor Reaction (TLC/GC) Filter to remove Catalyst Filter to remove Catalyst Monitor Reaction (TLC/GC)->Filter to remove Catalyst Remove Solvent Remove Solvent Filter to remove Catalyst->Remove Solvent Column Chromatography Column Chromatography Remove Solvent->Column Chromatography Characterization (NMR, IR, GC-MS) Characterization (NMR, IR, GC-MS) Column Chromatography->Characterization (NMR, IR, GC-MS) G cluster_0 Reactants cluster_1 Potential Products Carvone Carvone (α,β-unsaturated ketone) This compound This compound (Desired Product) Carvone->this compound Selective Hydrogenation of endo C=C Dihydrocarvone Dihydrocarvone (Isomeric Byproduct) Carvone->Dihydrocarvone Hydrogenation of exo C=C Carveol Carveol (Over-reduction Product) Carvone->Carveol Reduction of C=O Catalyst Pd/C Catalyst Catalyst->this compound Promotes Carvomenthone Carvomenthone (Fully Saturated Product) This compound->Carvomenthone Further Hydrogenation Dihydrocarvone->Carvomenthone Further Hydrogenation

Application Notes and Protocols for the Quantification of Carvotanacetone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Carvotanacetone, a naturally occurring monoterpenoid found in various essential oils. The following protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are intended to serve as a comprehensive guide for researchers in natural product chemistry, quality control, and drug development.

Introduction

This compound, scientifically known as (5S)-2-methyl-5-(propan-2-yl)cyclohex-2-en-1-one, is a p-menthane monoterpenoid ketone.[1][2] It is a constituent of various essential oils and is recognized for its characteristic aroma.[3] Accurate and precise quantification of this compound is crucial for the quality control of essential oils, standardization of herbal products, and for pharmacokinetic and pharmacodynamic studies in drug development. This document outlines validated analytical methods for its quantification.

Analytical Methods

Two primary chromatographic techniques are detailed for the quantification of this compound: Gas Chromatography coupled with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) or UV-Vis detection.

Gas Chromatography (GC)

GC is a highly suitable technique for the analysis of volatile compounds like this compound.[4][5]

2.1.1. Principle

Gas chromatography separates compounds in a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated compounds are then detected and quantified by a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC-FID provides excellent quantitative data based on the ionization of carbon-containing compounds in a hydrogen flame, while GC-MS offers both quantification and structural identification based on the mass-to-charge ratio of fragmented ions.[5][6][7]

2.1.2. Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound using GC-based methods. These values are representative and may vary depending on the specific instrumentation and matrix.

ParameterGC-FIDGC-MSReference
Limit of Detection (LOD)< 10 mg/L< 1 mg/L[8]
Limit of Quantification (LOQ)< 20 mg/L< 5 mg/L[8]
Linearity (r²)> 0.99> 0.99[9]
Precision (RSD%)< 5%< 5%[8]
Accuracy (Recovery %)95-105%95-105%[10]

2.1.3. Experimental Protocol: GC-FID/MS

Sample Preparation:

  • Essential Oils: Dilute the essential oil sample in a suitable solvent (e.g., hexane, ethyl acetate, or acetone) to a concentration within the linear range of the instrument. A typical dilution would be 1:100 (v/v).

  • Plant Material: For solid samples, perform hydrodistillation or solvent extraction (e.g., Soxhlet extraction) to obtain the essential oil.[9] The extract can then be diluted as described above.

  • Formulations: For pharmaceutical or cosmetic formulations, dissolve a known amount of the product in a suitable solvent and filter through a 0.45 µm syringe filter to remove any particulate matter before injection.[11]

GC Parameters:

  • Instrument: Agilent 7890B GC System or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[6]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, split ratio 50:1).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 180 °C at a rate of 4 °C/min.

    • Hold: Maintain at 180 °C for 5 minutes.

    • Ramp: Increase to 240 °C at a rate of 10 °C/min.

    • Hold: Maintain at 240 °C for 5 minutes.

Detector Parameters:

  • FID:

    • Temperature: 280 °C.

    • Hydrogen flow: 30 mL/min.

    • Airflow: 300 mL/min.

    • Makeup gas (Nitrogen): 25 mL/min.

  • MS (for GC-MS):

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

Data Analysis:

Quantification is achieved by creating a calibration curve using standard solutions of this compound of known concentrations. The peak area of this compound in the sample chromatogram is then used to determine its concentration from the calibration curve.

High-Performance Liquid Chromatography (HPLC)

While GC is often preferred for volatile compounds, HPLC offers a viable alternative, particularly for non-volatile derivatives or when GC is unavailable.

2.2.1. Principle

HPLC separates compounds based on their differential distribution between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar compound like this compound, a reversed-phase column is typically used. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength.[12][13]

2.2.2. Quantitative Data Summary

The following table summarizes typical quantitative parameters for the analysis of this compound using HPLC-based methods.

ParameterHPLC-DAD/UVReference
Limit of Detection (LOD)< 0.1 µg/mL[14]
Limit of Quantification (LOQ)< 0.5 µg/mL[14]
Linearity (r²)> 0.999[13][14]
Precision (RSD%)< 2%[15]
Accuracy (Recovery %)98-102%[15]

2.2.3. Experimental Protocol: HPLC-DAD/UV

Sample Preparation:

  • General: Dissolve the sample containing this compound in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile).

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter before injection to protect the column from particulate matter.[3][13]

HPLC Parameters:

  • Instrument: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).[16]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

Detector Parameters:

  • DAD/UV Detector:

    • Detection Wavelength: 235 nm (This is an estimated λmax for the α,β-unsaturated ketone chromophore and should be confirmed by running a UV spectrum of a this compound standard).

Data Analysis:

Similar to GC, quantification is performed using a calibration curve generated from standard solutions of this compound. The peak area from the sample chromatogram is used to calculate the concentration.

Visualizations

Experimental Workflow for this compound Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample Sample (Essential Oil, Plant Extract, Formulation) Dilution Dilution/Dissolution Sample->Dilution Filtration Filtration (0.45 µm) Dilution->Filtration GC_Analysis GC-FID/MS Analysis Filtration->GC_Analysis Volatile Analysis HPLC_Analysis HPLC-DAD/UV Analysis Filtration->HPLC_Analysis Non-Volatile/Alternative Analysis Data_Acquisition Data Acquisition GC_Analysis->Data_Acquisition HPLC_Analysis->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result Quantitative Result Quantification->Result

Caption: Workflow for this compound quantification.

Potential Signaling Pathway Modulation by Bioactive Terpenoids

G cluster_pathway Potential Cellular Signaling Pathway This compound This compound (or other bioactive terpenoid) ROS Reactive Oxygen Species (ROS) This compound->ROS NFkB_Inhibitor IκBα This compound->NFkB_Inhibitor Inhibition of Degradation PI3K PI3K This compound->PI3K NFkB NF-κB NFkB_Inhibitor->NFkB Inhibits Inflammation Inflammation NFkB->Inflammation Promotes Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Inhibits

Caption: Potential modulation of signaling pathways.

References

Application Note: Quantification of Carvotanacetone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a comprehensive protocol for the quantitative analysis of Carvotanacetone using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, providing a robust framework for researchers, scientists, and drug development professionals. The described method is suitable for the accurate and sensitive determination of this compound in various sample matrices.

1. Introduction

This compound is a monoterpenoid and a ketone that is of interest in various fields, including flavor and fragrance, as well as pharmaceutical research due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high sensitivity, selectivity, and structural elucidation capabilities.[1][2] This protocol outlines a validated GC-MS method for the analysis of this compound.

2. Experimental Protocol

2.1. Sample Preparation

Proper sample preparation is critical for accurate and reproducible results.[3] The following protocol is a general guideline and may need to be adapted based on the specific sample matrix.

  • Materials:

    • Volumetric flasks and pipettes

    • GC vials (1.5 mL) with inserts[4]

    • Syringe filters (0.2 µm)

    • Solvent: Hexane or Dichloromethane (GC-MS grade)[4]

    • Internal Standard (IS): (e.g., Camphor or another suitable volatile compound not present in the sample)

  • Procedure:

    • Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable volatile organic solvent like hexane or dichloromethane.[4] From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

    • Internal Standard Spiking: Add a known concentration of the internal standard to all standard solutions and sample preparations.

    • Sample Extraction (if necessary): For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate this compound and remove interfering components.[5][6]

    • Dilution: Dilute the final extract or sample to a concentration within the calibration range, typically around 10 µg/mL for a 1 µL splitless injection.[4]

    • Filtration/Centrifugation: To prevent contamination of the GC system, centrifuge the sample or filter it through a 0.2 µm syringe filter into a GC vial.[7]

2.2. GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization for your specific instrument and application.

Table 1: Gas Chromatography (GC) Parameters

ParameterValue
Column DB-5MS or similar non-polar column (30 m x 0.25 mm, 0.25 µm film thickness)[1]
Carrier Gas Helium (99.999% purity)[8]
Flow Rate 1.0 mL/min (Constant Flow)[8][9]
Inlet Temperature 250 °C[8]
Injection Volume 1 µL[8]
Injection Mode Splitless[4]
Oven Program Initial: 50 °C for 2 minRamp 1: 5 °C/min to 180 °CRamp 2: 20 °C/min to 270 °C, hold for 5 min[8]

Table 2: Mass Spectrometry (MS) Parameters

ParameterValue
Ionization Mode Electron Ionization (EI)[6]
Ionization Energy 70 eV[8][10]
Ion Source Temp. 230 °C[8]
Mass Range 40-500 amu[8]
Solvent Delay 3 min
Acquisition Mode Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis

3. Data Presentation

Quantitative analysis is performed by constructing a calibration curve from the standard solutions. The peak area ratio of this compound to the internal standard is plotted against the concentration of this compound.

Table 3: Predicted Quantitative Data for this compound

CompoundRetention Time (min)Quantifying Ion (m/z)Qualifying Ions (m/z)
This compound~12-15152 (M+)109, 81, 67
Internal Standard (e.g., Camphor)Varies152 (M+)108, 95, 81

Note: The predicted mass spectrum for (R)-Carvotanacetone shows a molecular ion (M+) at m/z 152.1201.[10] The quantifying and qualifying ions should be confirmed by analyzing a pure standard.

4. Experimental Workflow and Signaling Pathways

The overall workflow for the GC-MS analysis of this compound is depicted below.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction/Dilution Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Filtration Filtration/Centrifugation Spiking->Filtration Vial Transfer to GC Vial Filtration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Report Reporting Quantification->Report

Caption: GC-MS analysis workflow for this compound.

The GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound. The detailed protocol for sample preparation and instrument parameters serves as a valuable resource for researchers in various scientific disciplines. Adherence to these guidelines will facilitate the generation of high-quality, reproducible data.

References

Application Notes and Protocols for Developing In Vitro Assays for Carvotanacetone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone is a naturally occurring monoterpene ketone found in the essential oils of various plants.[1] As a p-menthane monoterpenoid, it shares structural similarities with other bioactive terpenes like carvone and limonene.[1] Preliminary research has indicated that this compound and its derivatives possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic effects, making it a compound of interest for further investigation and potential drug development.[2]

These application notes provide detailed protocols for a panel of in vitro assays to characterize the bioactivity of this compound. The methodologies described herein cover key areas of pharmacological interest: anticancer, anti-inflammatory, and antioxidant activities. Additionally, potential signaling pathways modulated by this compound are illustrated to provide a mechanistic framework for interpreting experimental results.

Data Presentation

The following tables summarize quantitative data from both published studies on this compound derivatives and illustrative examples for assays where specific data for this compound is not yet available.

Table 1: Cytotoxicity of this compound Derivatives in Human Cancer Cell Lines

Data presented as GI₅₀, TGI, and LC₅₀ values (µM) from a study on carvotacetones isolated from Sphaeranthus africanus.[2]

Cell Line PanelCancer TypeGI₅₀ (µM)TGI (µM)LC₅₀ (µM)
Leukemia
CCRF-CEMLeukemia0.491.213.01
K-562Leukemia0.491.102.49
MOLT-4Leukemia0.461.002.19
Non-Small Cell Lung Cancer
HOP-92Lung0.170.400.96
NCI-H460Lung0.441.112.82
Colon Cancer
HCT-116Colon0.501.182.78
HT29Colon0.521.253.03
Renal Cancer
SN12CRenal0.410.972.30
UO-31Renal0.220.531.27
Prostate Cancer
PC-3Prostate0.491.182.85
Breast Cancer
MDA-MB-231/ATCCBreast0.471.102.58
Table 2: Anti-inflammatory Activity of Carvone Derivatives (Analogs of this compound)

Data for S-(+)-8-acetoxycarvone, a structurally related monoterpene ketone, on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

AssayEndpointTest CompoundIC₅₀ (µM)
Nitric Oxide ProductionInhibition of NitriteS-(+)-8-acetoxycarvone436.5
Table 3: Illustrative Antioxidant and Enzyme Inhibitory Activity of this compound

The following data are hypothetical and for illustrative purposes, based on typical activities of related monoterpenoids. Researchers should determine these values experimentally for this compound.

AssayEndpointPositive ControlIllustrative IC₅₀ (µM) for this compoundIllustrative IC₅₀ (µM) for Positive Control
DPPH Radical ScavengingScavenging ActivityAscorbic Acid8530
COX-2 Enzyme InhibitionEnzyme InhibitionCelecoxib150.5
5-LOX Enzyme InhibitionEnzyme InhibitionZileuton251.0

Experimental Protocols

Anticancer Activity: MTT Cell Viability Assay

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., from Table 1)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀, TGI, and LC₅₀ values.

Anti-inflammatory Activity: Nitric Oxide Inhibition Assay in Macrophages

This assay determines the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium with 10% FBS

  • This compound (dissolved in DMSO)

  • LPS (from E. coli)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group with no LPS stimulation.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Add 50 µL of Griess Reagent Part A to each supernatant sample, incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration from a sodium nitrite standard curve and determine the percentage of NO inhibition.

Antioxidant Activity: DPPH Radical Scavenging Assay

This is a colorimetric assay to evaluate the free radical scavenging capacity of this compound.

Materials:

  • This compound (dissolved in methanol or ethanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)

  • Ascorbic acid (positive control)

  • Methanol or ethanol

  • 96-well plate

  • Microplate reader

Procedure:

  • Prepare various concentrations of this compound and ascorbic acid in the chosen solvent.

  • In a 96-well plate, add 100 µL of each sample concentration.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • Determine the IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Mandatory Visualizations

G cluster_0 Experimental Workflow: In Vitro Anti-inflammatory Assay A Seed RAW 264.7 Macrophages (96-well plate) B Incubate 24h A->B C Pre-treat with this compound (various concentrations) B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate 24h D->E F Collect Supernatant E->F G Griess Assay for Nitrite F->G H Measure Absorbance (540 nm) Calculate % NO Inhibition G->H G cluster_1 Potential Anti-inflammatory Signaling Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Carvo This compound Carvo->IKK Inhibition Carvo->NFkB Inhibition of nuclear translocation G cluster_2 Potential Modulation of MAPK Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS) TAK1 TAK1 Stimuli->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MAPK MKK3_6->p38 Inflammation Inflammatory Response p38->Inflammation ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->Inflammation Carvo This compound Carvo->p38 Inhibition of phosphorylation Carvo->ERK1_2 Inhibition of phosphorylation

References

Carvotanacetone: A Versatile Precursor in Organic Synthesis for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: Carvotanacetone, a p-menthane monoterpenoid derived from the hydrogenation of carvone, serves as a valuable and versatile starting material in organic synthesis. Its chiral scaffold and reactive ketone functionality allow for the stereoselective synthesis of a diverse array of derivatives with significant biological activities. This document provides detailed application notes and experimental protocols for the synthesis of key this compound derivatives, including 6-hydroxy-carvotanacetone and 8-hydroxy-carvotanacetone, which have shown promise as anti-inflammatory and antiproliferative agents. The protocols outlined herein provide a foundation for the development of novel therapeutics and bioactive molecules.

Introduction

This compound is a naturally occurring monoterpene ketone that can be readily synthesized from carvone, a major constituent of spearmint and caraway essential oils.[1][2] Its structure, featuring a cyclohexenone ring with a chiral center, makes it an attractive precursor for the synthesis of a variety of bioactive compounds. The modification of this compound at various positions has led to the discovery of derivatives with a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][3] This document details the synthetic routes to key hydroxylated derivatives of this compound and provides insights into their potential therapeutic applications.

Synthetic Applications of this compound

This compound is a versatile platform for a range of organic transformations, including:

  • Hydrogenation: The selective hydrogenation of the endocyclic double bond of carvone is the primary route to this compound.[4]

  • Hydroxylation: Introduction of hydroxyl groups at various positions, such as C6 and C8, can be achieved through methods like epoxidation followed by ring-opening or acid-catalyzed hydration.[5][6] These hydroxylated derivatives are often key intermediates for further functionalization.

  • Acylation: The hydroxylated derivatives of this compound can be readily acylated to produce esters, which may exhibit enhanced biological activity or improved pharmacokinetic properties.

  • Oxidation: The ketone functionality can be a site for various oxidation reactions, leading to more complex molecular architectures.

These synthetic strategies enable the creation of a library of this compound derivatives for structure-activity relationship (SAR) studies and the development of new drug candidates.

Experimental Protocols

Synthesis of this compound from (R)-(-)-Carvone

Reaction Scheme:

(R)-(-)-Carvone → this compound

Materials:

  • (R)-(-)-Carvone

  • Tris(triphenylphosphine)rhodium(I) chloride (Wilkinson's catalyst)

  • Benzene, anhydrous

  • Hydrogen gas

  • Florisil (60-100 mesh)

  • Diethyl ether

Procedure: [4]

  • In a two-necked flask equipped with a magnetic stirrer and a serum cap, dissolve tris(triphenylphosphine)rhodium(I) chloride (0.9 x 10⁻³ mole) in 160 mL of anhydrous benzene.

  • Stir the mixture until the catalyst is fully dissolved.

  • Evacuate the flask and fill it with hydrogen gas.

  • Using a syringe, add 10 g (0.066 mole) of distilled (R)-(-)-carvone to the reaction mixture.

  • Rinse the syringe with two 10 mL portions of benzene and add to the flask.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere. The reaction is typically complete in 3.5 hours, indicated by the cessation of hydrogen uptake.

  • Filter the reaction mixture through a dry column of Florisil (120 g).

  • Wash the column with 300 mL of diethyl ether.

  • Combine the organic fractions and concentrate under reduced pressure.

  • Purify the resulting yellow residue by vacuum distillation to afford this compound.

Quantitative Data:

ParameterValueReference
Yield90-94%[4]
Boiling Point100-102 °C (14 mmHg)[4]
Synthesis of (R)-(-)-8-hydroxythis compound from (R)-(-)-Carvone

Reaction Scheme:

(R)-(-)-Carvone → (R)-(-)-8-hydroxythis compound

Materials:

  • (R)-(-)-Carvone

  • Sulfuric acid, 50% aqueous solution

  • Hexane

  • Diethyl ether

  • Ethyl acetate

  • Silica gel for flash chromatography

Procedure: [7]

  • To a flask containing (R)-(-)-carvone, add a 50% aqueous solution of sulfuric acid while stirring at 0 °C.

  • Continue stirring at 0 °C for 24 hours.

  • Extract the reaction mixture with a 3:1 mixture of hexane and diethyl ether to remove byproducts and unreacted carvone.

  • Continuously extract the aqueous layer with diethyl ether for 24 hours.

  • Perform a final extraction of the aqueous layer with ethyl acetate.

  • Combine the ether and ethyl acetate extracts and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to yield pure (R)-(-)-8-hydroxythis compound.

Quantitative Data:

ParameterValueReference
Yield< 50%[7]
Synthesis of (R)-(-)-8-acetoxythis compound from (R)-(-)-8-hydroxythis compound

Reaction Scheme:

(R)-(-)-8-hydroxythis compound → (R)-(-)-8-acetoxythis compound

Materials:

  • (R)-(-)-8-hydroxythis compound

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Dry tetrahydrofuran (THF)

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous sodium sulfate

Procedure: [7]

  • Dissolve (R)-(-)-8-hydroxythis compound (124 mg) in 4 mL of dry THF.

  • Add acetic anhydride (0.4 mL) and 4-dimethylaminopyridine (75 mg).

  • Stir the mixture overnight at room temperature.

  • Wash the reaction mixture successively with a 1 M solution of hydrochloric acid and brine.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the residue by flash chromatography.

Quantitative Data:

ParameterValueReference
Yield71%[7]

Spectroscopic Data

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound 6.70 (m, 1H), 2.50-1.80 (m, 7H), 1.75 (s, 3H), 0.95 (d, 6H)199.9, 145.5, 135.0, 46.5, 41.5, 32.5, 31.0, 20.5, 16.01678 (C=O), 1620 (C=C)
(R)-(-)-8-hydroxythis compound 6.75 (m, 1H), 2.60-2.00 (m, 6H), 1.80 (s, 3H), 1.25 (s, 6H)200.5, 146.0, 134.5, 70.5, 45.0, 41.0, 31.5, 29.5, 16.53400 (O-H), 1665 (C=O)
(R)-(-)-8-acetoxythis compound 6.70 (m, 1H), 2.50-2.00 (m, 6H), 2.05 (s, 3H), 1.75 (s, 3H), 1.50 (s, 6H)200.0, 170.0, 145.0, 135.5, 83.0, 45.5, 41.0, 31.0, 25.0, 22.0, 16.01727 (C=O, ester), 1670 (C=O, ketone)

Biological Activity and Signaling Pathways

Derivatives of this compound have demonstrated significant anti-inflammatory properties. The parent compound, carvone, has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, providing a rationale for the development of this compound-based therapeutics.[4][8]

A key mechanism of action is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[9] In inflammatory conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes, including cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Carvone has been found to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK1), a member of the mitogen-activated protein kinase (MAPK) family.[4][8] JNK1 is involved in the activation of transcription factors that cooperate with NF-κB, thus its inhibition can lead to a downstream reduction in the expression of inflammatory mediators.

G cluster_0 Anti-inflammatory Signaling Pathway of this compound Derivatives Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) TLR4 TLR4 Inflammatory Stimuli (LPS)->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex JNK1 JNK1 TAK1->JNK1 IκBα IκBα IKK Complex->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Pro-inflammatory Genes (iNOS, COX-2, Cytokines) Pro-inflammatory Genes (iNOS, COX-2, Cytokines) NF-κB (p65/p50)->Pro-inflammatory Genes (iNOS, COX-2, Cytokines) translocates to nucleus, activates transcription AP-1 AP-1 JNK1->AP-1 activates AP-1->Pro-inflammatory Genes (iNOS, COX-2, Cytokines) activates transcription Inflammation Inflammation Pro-inflammatory Genes (iNOS, COX-2, Cytokines)->Inflammation This compound Derivative This compound Derivative This compound Derivative->JNK1 inhibits

Caption: Putative anti-inflammatory mechanism of this compound derivatives.

Experimental Workflow

The general workflow for the synthesis and evaluation of new this compound derivatives follows a logical progression from chemical synthesis to biological testing.

G cluster_workflow start Start: (R)-(-)-Carvone synthesis_this compound Synthesis of this compound (Hydrogenation) start->synthesis_this compound purification1 Purification (Distillation) synthesis_this compound->purification1 characterization1 Characterization (NMR, IR, MS) purification1->characterization1 synthesis_derivative Synthesis of Derivative (e.g., Hydroxylation, Acylation) characterization1->synthesis_derivative purification2 Purification (Chromatography) synthesis_derivative->purification2 characterization2 Characterization (NMR, IR, MS) purification2->characterization2 biological_evaluation Biological Evaluation (e.g., Anti-inflammatory assays) characterization2->biological_evaluation sar_analysis Structure-Activity Relationship (SAR) Analysis biological_evaluation->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: General experimental workflow for this compound derivatives.

Conclusion

This compound is a readily accessible and highly adaptable precursor for the synthesis of a wide range of biologically active molecules. The protocols provided herein for the synthesis of hydroxylated derivatives offer a starting point for the exploration of its chemical space. The established anti-inflammatory activity of related compounds, mediated through the inhibition of key signaling pathways such as NF-κB and MAPK, highlights the therapeutic potential of this class of molecules. Further investigation into the synthesis and biological evaluation of novel this compound derivatives is warranted to unlock their full potential in drug discovery and development.

References

Carvotanacetone: Application Notes and Protocols for the Flavor and Fragrance Industry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carvotanacetone

This compound, a monoterpenoid ketone, is a naturally occurring compound found in the essential oils of various plants, including certain species of Artemisia and Tanacetum.[1][2] It is structurally related to carvone and possesses a characteristic aroma profile that makes it a molecule of interest for the flavor and fragrance industry.[3] These application notes provide a comprehensive overview of this compound, including its properties, potential applications, and detailed protocols for its evaluation.

Physicochemical and Organoleptic Properties

This compound's physical and sensory characteristics are crucial for its application in flavor and fragrance formulations. A summary of these properties is presented below.

Quantitative Data Summary
PropertyValueReference
Chemical Name (5S)-2-methyl-5-propan-2-ylcyclohex-2-en-1-one[4][5]
CAS Number 499-71-8[1][2][6][7]
Molecular Formula C10H16O[1][4]
Molecular Weight 152.23 g/mol [1][4]
Appearance Colorless to pale yellow liquid[8]
Specific Gravity 0.93510 @ 25°C[2][7]
Refractive Index 1.48056 @ 20°C[2][7]
Boiling Point ~218 °C (estimated)[1]
Vapor Pressure 0.1186 hPa @ 20°C (estimated)[1]
Solubility Soluble in alcohol; slightly soluble in water (176.1 mg/L @ 25°C est.)[2][6][7]
Organoleptic Profile

This compound presents a complex and multifaceted sensory experience.

  • Odor Profile : The aroma is predominantly minty, with significant herbaceous and camphoraceous notes.[1] It also possesses spicy, woody, cooling, fresh, phenolic, sweet, and tobacco undertones.[1] Some describe it as a warm, herbaceous-spicy scent reminiscent of carvone, but with a less defined character.

  • Flavor Profile : The taste is described as spicy-herbaceous with a somewhat bitter quality.

Applications in the Flavor and Fragrance Industry

While this compound's aromatic profile suggests potential in various formulations, its application is currently limited by regulatory status. It is primarily used in research and as a fragrance modifier with a herbaceous-camphoraceous character.[1][2]

Important Note on Regulatory Status: this compound does not currently have a FEMA (Flavor and Extract Manufacturers Association) or JECFA (Joint FAO/WHO Expert Committee on Food Additives) number, and some sources explicitly state it is "not for flavor use" and "not for fragrance use" in commercial products.[3][6][7] However, one source indicates "No restriction" under IFRA (International Fragrance Association) standard 51, suggesting potential for use in specific fragrance applications pending further regulatory clarification.[2] Researchers and formulators must ensure compliance with all relevant regulations in their target markets.

Potential Flavor Applications (for research purposes)

Due to its minty and spicy notes, this compound could be explored in the following flavor systems:

ApplicationPotential Use Level (ppm)Flavor Contribution
Chewing Gum10 - 50Adds a fresh, herbaceous complexity to mint flavors.
Confectionery5 - 20Provides a cooling and spicy note in hard candies and lozenges.
Oral Care1 - 10Can be used to create novel mint profiles in toothpaste and mouthwash.
Beverages1 - 5May add a refreshing, herbaceous nuance to herbal teas and liqueurs.
Potential Fragrance Applications

In perfumery, this compound can act as a modifier, adding unique facets to various fragrance families:

Fragrance FamilyApplicationOlfactory Contribution
FougèreMen's fine fragrance, aftershaveEnhances the herbaceous and camphoraceous notes, adding a fresh, spicy lift.
ChypreUnisex and feminine fragrancesIntroduces a minty-woody complexity that complements oakmoss and patchouli.
Herbal/AromaticSoaps, detergents, air careBoosts the natural, green, and fresh character of herbal accords.

Experimental Protocols

The following are detailed methodologies for the sensory evaluation and stability testing of this compound.

Protocol for Sensory Evaluation of this compound

Objective: To characterize the odor and flavor profile of this compound and determine its detection and recognition thresholds.

Materials:

  • This compound (high purity)

  • Odorless, tasteless solvent (e.g., propylene glycol for flavor, ethanol for fragrance)

  • Odor-free water

  • Glass vials with PTFE-lined caps

  • Perfumer's smelling strips (blotters)

  • Sensory evaluation booths with controlled lighting and air circulation

  • Panel of trained sensory analysts (8-12 members)

Methodology:

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the chosen solvent. For odor threshold, a starting concentration of 1% is recommended, with serial dilutions down to 0.0001%. For flavor, a starting concentration of 100 ppm is suggested, with dilutions down to 0.01 ppm.

  • Odor Evaluation:

    • Dip smelling strips into each dilution for 2 cm and allow the solvent to evaporate for 10 seconds.

    • Present the strips to the panelists in a randomized order, along with a blank (solvent only). .

  • Flavor Evaluation:

    • Add precise amounts of the this compound dilutions to odor-free water at a neutral temperature.

    • Provide panelists with 15 mL of each solution in coded cups.

    • Instruct panelists to rinse their mouths with clean water between samples. .

  • Data Analysis:

    • Calculate the detection threshold as the concentration at which 50% of the panel can distinguish the sample from the blank.

    • Determine the recognition threshold as the concentration at which 50% of the panel can correctly describe the character of the aroma/flavor.

    • Compile a list of odor and flavor descriptors and their intensity ratings from the panel to create a comprehensive sensory profile.

Protocol for Stability Testing of this compound in a Fragrance Formulation

Objective: To assess the stability of this compound in a representative fragrance base under accelerated aging conditions.

Materials:

  • This compound

  • A simple fragrance base (e.g., a blend of common fragrance materials in ethanol)

  • Control sample (fragrance base without this compound)

  • Glass bottles with airtight seals

  • Climate chamber or oven capable of maintaining a constant temperature (e.g., 40°C)

  • UV light cabinet

  • Gas chromatograph-mass spectrometer (GC-MS)

Methodology:

  • Sample Preparation:

    • Prepare a 1% solution of this compound in the fragrance base.

    • Prepare a control sample of the fragrance base without this compound.

    • Fill several glass bottles with each sample, leaving minimal headspace, and seal tightly.

  • Storage Conditions:

    • Store sets of samples under the following conditions for a period of 12 weeks:

      • Accelerated Aging: 40°C in the dark.

      • Light Exposure: Room temperature in a UV light cabinet.

      • Control: Room temperature in the dark.

  • Evaluation Intervals:

    • At weeks 0, 1, 2, 4, 8, and 12, remove one bottle of each sample from each storage condition for analysis.

  • Analysis:

    • Olfactory Evaluation: A trained perfumer or sensory panel should evaluate the odor of each sample, noting any changes in character, intensity, or the appearance of off-notes.

    • Physicochemical Analysis: Observe any changes in color or clarity.

    • Chromatographic Analysis: Analyze the samples by GC-MS to quantify the concentration of this compound and identify any degradation products.

  • Data Interpretation:

    • Compare the olfactory and analytical data from the stressed samples to the control samples.

    • A significant change in odor profile or a decrease in the concentration of this compound indicates instability. The formation of new peaks in the chromatogram suggests degradation.

Visualizations

Experimental Workflow for Sensory Evaluation

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_odor Odor Assessment cluster_flavor Flavor Assessment cluster_analysis Data Analysis prep1 Prepare Serial Dilutions of this compound prep2 Code and Randomize Samples prep1->prep2 odor1 Dip Smelling Strips prep2->odor1 flavor1 Prepare Aqueous Solutions prep2->flavor1 odor2 Present to Panelists odor1->odor2 odor3 Record Odor Descriptors and Intensity odor2->odor3 analysis1 Calculate Detection and Recognition Thresholds odor3->analysis1 flavor2 Present to Panelists flavor1->flavor2 flavor3 Record Flavor Descriptors and Intensity flavor2->flavor3 flavor3->analysis1 analysis2 Generate Sensory Profile analysis1->analysis2

Caption: Workflow for the sensory evaluation of this compound.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Accelerated Storage Conditions cluster_analysis Analysis at Time Intervals (0, 1, 2, 4, 8, 12 weeks) cluster_data Data Interpretation prep1 Prepare Test and Control Samples prep2 Aliquot into Vials prep1->prep2 storage1 40°C Dark prep2->storage1 storage2 UV Light prep2->storage2 storage3 Room Temp Dark (Control) prep2->storage3 analysis1 Olfactory Evaluation storage1->analysis1 storage2->analysis1 storage3->analysis1 analysis2 Physicochemical Analysis (Color, Clarity) analysis1->analysis2 analysis3 GC-MS Analysis analysis2->analysis3 data1 Compare Stressed vs. Control Samples analysis3->data1 data2 Assess Degradation and Profile Change data1->data2

Caption: Workflow for the stability testing of this compound.

References

Investigating the Antimicrobial Effects of Carvotanacetone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone, a monoterpenoid ketone, is a significant constituent of the essential oil of various aromatic plants, most notably Pulicaria jaubertii, where it can comprise over 90% of the oil's composition.[1][2][3] Emerging research has highlighted the antimicrobial properties of essential oils rich in this compound, suggesting its potential as a natural antimicrobial agent for various applications, including pharmaceutical and food preservation industries. This document provides a comprehensive overview of the antimicrobial effects of this compound, including available quantitative data, detailed experimental protocols for its investigation, and insights into its potential mechanisms of action.

Data Presentation

The antimicrobial activity of this compound is primarily documented through studies on the essential oil of Pulicaria jaubertii, in which it is the major component. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of P. jaubertii essential oil against a range of microorganisms. It is important to note that while these values are for the essential oil, the high concentration of this compound strongly suggests it is the principal contributor to the observed antimicrobial activity.

Table 1: Minimum Inhibitory Concentration (MIC) of Pulicaria jaubertii Essential Oil Against Bacteria

Bacterial StrainGram TypeEssential Oil Source & this compound %MICReference
Staphylococcus aureusGram-positiveLeaves (63.975%)5.0 µg/mL[4]
Staphylococcus aureusGram-positiveFlowers (93.5%)250 µg/mL[2]
Staphylococcus aureusGram-positiveLeaves (98.59%)0.5 - 1 mg/mL[3]
Staphylococcus aureusGram-positiveAerial parts (82.35%)0.25% (v/v)[1]
Bacillus subtilisGram-positiveFlowers (93.5%)>500 µg/mL[2]
Bacillus subtilisGram-positiveLeaves (98.59%)0.5 - 1 mg/mL[3]
Escherichia coliGram-negativeLeaves (63.975%)No inhibition[4]
Escherichia coliGram-negativeFlowers (93.5%)>500 µg/mL[2]
Escherichia coliGram-negativeAerial parts (82.35%)0.25% (v/v)[1]
Pseudomonas aeruginosaGram-negativeFlowers (93.5%)>500 µg/mL[2]

Table 2: Minimum Inhibitory Concentration (MIC) of Pulicaria jaubertii Essential Oil Against Fungi

Fungal StrainEssential Oil Source & this compound %MICReference
Candida albicansFlowers (93.5%)500 µg/mL[2]
Candida albicansLeaves (98.59%)1 mg/mL[3]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the antimicrobial effects of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol utilizes the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

  • This compound

  • Test microorganisms (bacterial or fungal strains)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipette

  • Incubator

  • Plate reader (optional, for spectrophotometric reading)

  • Sterile agar plates (for MBC determination)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as a positive control (microorganism growth without this compound).

    • Well 12 will serve as a negative control (broth only, to check for sterility).

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the test microorganism in sterile broth, adjusted to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL for bacteria.

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at the optimal temperature and duration for the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

  • MBC Determination:

    • From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a sterile agar plate.

    • Incubate the agar plates under appropriate conditions.

    • The MBC is the lowest concentration that results in no colony formation on the agar plate.

Protocol 2: Biofilm Inhibition Assay

This protocol assesses the ability of this compound to inhibit the formation of microbial biofilms using the crystal violet staining method.

Materials:

  • This compound

  • Biofilm-forming microorganism

  • Appropriate sterile growth medium (e.g., Tryptic Soy Broth - TSB supplemented with glucose)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or Acetic Acid (30%)

  • Sterile PBS (Phosphate Buffered Saline)

  • Plate reader

Procedure:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile growth medium to each well.

    • Add 100 µL of this compound solution at various concentrations (prepared by serial dilution) to the test wells.

    • Include a positive control (microorganism without this compound) and a negative control (medium only).

  • Inoculation: Add 100 µL of a standardized microbial suspension (adjusted to 0.5 McFarland) to the test and positive control wells.

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at the optimal temperature for the microorganism to allow for biofilm formation.

  • Washing: Carefully remove the planktonic cells by gently aspirating the medium from each well. Wash the wells three times with 200 µL of sterile PBS.

  • Staining:

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells three times with sterile PBS.

  • Destaining:

    • Add 200 µL of 95% ethanol or 30% acetic acid to each well to solubilize the stained biofilm.

    • Incubate for 10-15 minutes at room temperature.

  • Quantification: Transfer 125 µL of the destaining solution to a new flat-bottom 96-well plate and measure the absorbance at a wavelength of 570-595 nm using a plate reader.

  • Calculation: The percentage of biofilm inhibition is calculated using the following formula: % Inhibition = [1 - (OD of test well / OD of positive control well)] * 100

Mandatory Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_mic MIC/MBC Assay cluster_biofilm Biofilm Inhibition Assay Stock_Solution Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilution in 96-well Plate Stock_Solution->Serial_Dilution Inoculum_Prep Prepare Standardized Microbial Inoculum Inoculation_MIC Inoculate Plate Inoculum_Prep->Inoculation_MIC Inoculation_Biofilm Inoculate Plate Inoculum_Prep->Inoculation_Biofilm Serial_Dilution->Inoculation_MIC Incubation_MIC Incubate Plate Inoculation_MIC->Incubation_MIC Read_MIC Determine MIC (Visual/Spectrophotometric) Incubation_MIC->Read_MIC Plating_MBC Plate from Clear Wells for MBC Read_MIC->Plating_MBC Incubation_MBC Incubate Agar Plates Plating_MBC->Incubation_MBC Read_MBC Determine MBC Incubation_MBC->Read_MBC Biofilm_Plate_Prep Prepare Plate with This compound Concentrations Biofilm_Plate_Prep->Inoculation_Biofilm Incubation_Biofilm Incubate for Biofilm Formation Inoculation_Biofilm->Incubation_Biofilm Washing Wash to Remove Planktonic Cells Incubation_Biofilm->Washing Staining Stain with Crystal Violet Washing->Staining Destaining Solubilize Stain Staining->Destaining Read_Biofilm Measure Absorbance Destaining->Read_Biofilm

Caption: Experimental workflow for antimicrobial assessment.

Proposed Mechanism of Action

While the precise signaling pathways affected by this compound are still under investigation, studies on the structurally similar monoterpene, carvone, and other monoterpenoids provide strong evidence for its likely mechanism of action. The primary mode of action is believed to be the disruption of the bacterial cell membrane's integrity.[5][6] Furthermore, there is evidence that carvone can interfere with quorum sensing, a cell-to-cell communication system in bacteria that regulates virulence and biofilm formation.[7][8]

Mechanism_of_Action cluster_cell Bacterial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability & Leakage of Cellular Contents Cell_Death Cell Death Cytoplasm->Cell_Death Leads to QS_System Quorum Sensing System Biofilm_Formation Biofilm Formation & Virulence Factor Expression QS_System->Biofilm_Formation Downregulates This compound This compound This compound->Cell_Membrane Disrupts Integrity This compound->QS_System Inhibits Signaling

Caption: Proposed antimicrobial mechanism of this compound.

References

Carvotanacetone: Application Notes for Investigating its Potential as an Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carvotanacetone, a monoterpenoid ketone, is a compound of interest for its potential therapeutic properties, including anti-inflammatory effects. Structurally related to carvone, a compound with demonstrated anti-inflammatory activity, this compound presents a promising area of investigation for the development of novel anti-inflammatory agents. These application notes provide a comprehensive guide for researchers to explore the anti-inflammatory potential of this compound, detailing experimental protocols and data presentation strategies. While direct experimental data on this compound is limited, the provided protocols are based on established methodologies for evaluating similar natural products.

Mechanism of Action: Hypothesized Signaling Pathways

Based on studies of structurally related compounds like carvone, it is hypothesized that this compound may exert its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2][3] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory mediators.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. In response to inflammatory stimuli, such as lipopolysaccharide (LPS), the inhibitor of NF-κB (IκBα) is phosphorylated and degraded, allowing the NF-κB (p65/p50) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines.[4][5] this compound may inhibit this pathway by preventing IκBα degradation or blocking NF-κB nuclear translocation.

Hypothesized inhibition of the NF-κB signaling pathway by this compound.
MAPK Signaling Pathway

The MAPK family, including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are key signaling molecules that regulate cellular responses to a variety of external stimuli, including inflammatory signals.[6][7][8] Activation of these kinases by phosphorylation leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.[9] this compound may suppress the phosphorylation of p38, ERK, and/or JNK.

MAPK_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKK3/6, MKK4/7, MEK1/2 TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK Pp38 P-p38 p38->Pp38 Phosphorylation PJNK P-JNK JNK->PJNK Phosphorylation PERK P-ERK ERK->PERK Phosphorylation AP1 AP-1 Pp38->AP1 Activation PJNK->AP1 PERK->AP1 This compound This compound (Hypothesized Inhibition) This compound->MKKs Inhibition? DNA DNA AP1->DNA Binding Pro_inflammatory_Genes Pro-inflammatory Genes DNA->Pro_inflammatory_Genes Transcription

Hypothesized inhibition of the MAPK signaling pathway by this compound.

Quantitative Data Summary

CompoundTargetAssay SystemIC50 (µM)Reference
S-(+)-8-acetoxycarvoneNitric Oxide (NO)LPS-stimulated RAW 264.7 macrophages436.5
R-(−)-8-acetoxycarvoneNitric Oxide (NO)LPS-stimulated RAW 264.7 macrophages521.8
(5S)-8-hydroxy-9-methoxycarvoneNitric Oxide (NO)LPS-stimulated RAW 264.7 macrophages1010

Experimental Protocols

The following protocols provide a framework for the in vitro evaluation of this compound's anti-inflammatory properties using the murine macrophage cell line RAW 264.7.

General Experimental Workflow

A systematic approach is crucial for evaluating the anti-inflammatory potential of a test compound. The workflow should begin with assessing cytotoxicity to determine non-toxic working concentrations, followed by evaluating the inhibition of key inflammatory mediators, and finally, elucidating the underlying molecular mechanisms.

Experimental_Workflow Start Start: Prepare this compound Stock Solution Cell_Culture Culture RAW 264.7 Macrophages Start->Cell_Culture Viability_Assay 1. Cell Viability Assay (MTT) Determine Non-Toxic Concentrations Cell_Culture->Viability_Assay LPS_Stimulation 2. LPS Stimulation & this compound Treatment Viability_Assay->LPS_Stimulation NO_Assay 3a. Nitric Oxide (NO) Assay (Griess Reagent) LPS_Stimulation->NO_Assay Cytokine_Assay 3b. Cytokine Measurement (ELISA) (TNF-α, IL-6) LPS_Stimulation->Cytokine_Assay PGE2_Assay 3c. Prostaglandin E2 (PGE2) Assay (ELISA) LPS_Stimulation->PGE2_Assay Western_Blot 4. Western Blot Analysis (NF-κB & MAPK Pathways) LPS_Stimulation->Western_Blot Data_Analysis 5. Data Analysis & Interpretation NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis PGE2_Assay->Data_Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

General workflow for evaluating this compound's anti-inflammatory effects.
Protocol 1: Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophages.[10]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[10]

  • Treatment:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 6-well for Western blotting).

    • Allow cells to adhere overnight.

    • Pre-treat cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration should be <0.1%) for 1-2 hours.[11]

    • Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter times for pathway analysis).[11]

Protocol 2: Cell Viability Assay (MTT Assay)
  • Objective: To determine the non-toxic concentration range of this compound.

  • Procedure:

    • Seed RAW 264.7 cells (5 x 10^4 cells/well) in a 96-well plate and incubate overnight.

    • Treat the cells with a range of this compound concentrations for 24 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the vehicle-treated control group.[12]

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)
  • Objective: To quantify the effect of this compound on NO production.

  • Procedure:

    • Seed RAW 264.7 cells (2.5 x 10^5 cells/well) in a 96-well plate.

    • Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

    • Collect 100 µL of the cell culture supernatant.

    • Mix the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • The nitrite concentration is determined from a sodium nitrite standard curve.[12]

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)
  • Objective: To measure the effect of this compound on the secretion of TNF-α and IL-6.

  • Procedure:

    • Collect cell culture supernatants from cells treated as described in the NO assay.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[13]

Protocol 5: Western Blot Analysis for NF-κB and MAPK Pathways
  • Objective: To investigate the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS for appropriate time points (e.g., 15-60 minutes for phosphorylation events).

    • Lyse the cells and extract total protein. For NF-κB translocation, nuclear and cytoplasmic fractions should be separated.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against:

      • NF-κB Pathway: phospho-IκBα, IκBα, p65 (total and nuclear).

      • MAPK Pathway: phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, JNK.

      • Loading Control: β-actin or GAPDH.

    • Incubate with HRP-conjugated secondary antibodies.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software.

Conclusion

These application notes provide a robust framework for the systematic investigation of this compound as a potential anti-inflammatory agent. By following these detailed protocols, researchers can generate valuable data on its efficacy and mechanism of action. The elucidation of its effects on the NF-κB and MAPK signaling pathways will be crucial in understanding its therapeutic potential and for guiding future drug development efforts. Given the limited direct data on this compound, the findings from these studies will significantly contribute to the scientific knowledge of this promising natural compound.

References

Application Notes and Protocols for Testing Carvotanacetone Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic effects of Carvotanacetone, a monoterpenoid of interest for its potential therapeutic properties. This document outlines detailed protocols for key cytotoxicity assays, presents a summary of known cytotoxic activities of this compound and its derivatives, and illustrates the putative signaling pathways involved in its mode of action.

Introduction to this compound and its Cytotoxic Potential

This compound is a naturally occurring monoterpenoid found in the essential oils of various plants, such as those from the Sphaeranthus and Pulicaria genera. Emerging research has highlighted the cytotoxic and pro-apoptotic effects of this compound and its derivatives against a range of cancer cell lines, suggesting its potential as a lead compound in anticancer drug discovery. Understanding the cytotoxic mechanisms and establishing robust testing protocols are crucial for the further development of this compound-based therapeutics.

Quantitative Data Summary

The following tables summarize the reported cytotoxic activities of this compound and its derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of this compound-Containing Essential Oils

Essential Oil SourceMajor Component(s)Cell LineAssayIC50 (µg/mL)Reference
Pulicaria crispaThis compound (81.9%)Caco-2 (colorectal carcinoma)MTT4.73 (µL/mL)[1]
HepG-2 (hepatocellular carcinoma)MTT20.11 (µL/mL)[1]
Pulicaria arabicaThis compound (36.97%)A549 (lung)MTT30.1[2]
LoVo (colon)MTT35.44[2]
MCF-7 (breast)MTT46.16[2]
HUVEC (non-cancerous)MTT49.83[2]

Table 2: Cytotoxicity of this compound Derivatives

CompoundCell LineGI50 (µM)TGI (µM)LC50 (µM)Reference
3,5-diangeloyloxy-7-hydroxycarvotacetoneHOP-92 (non-small cell lung)0.170.400.96[3]
3-angeloyloxy-5-[2″,3″-epoxy-2″-methylbutanoyloxy]-7-hydroxycarvotacetoneSK-MEL-5 (melanoma)---[3]
ACHN (renal)---[3]
3-angeloyloxy-5-[3″-chloro-2″-hydroxy-2″-methylbutanoyloxy]-7-hydroxy-carvotacetoneACHN (renal)---[3]
UO-31 (renal)---[3]

Table 3: IC50 Values of Various this compound Derivatives

CompoundCell LineIC50 (µM)Reference
3-angeloyloxy-7-hydroxy-5-tigloyloxycarvotacetoneSK-MEL (melanoma)<1.1 - 5.3 (µg/mL)
KB (oral epidermoid)<1.1 - 5.3 (µg/mL)
BT-549 (breast)<1.1 - 5.3 (µg/mL)
SK-OV-3 (ovarian)<1.1 - 5.3 (µg/mL)
Carvotacetone Derivative 3CCRF-CEM (leukemia)0.6 - 2.9[4]
MDA-MB-231 (breast)0.6 - 2.9[4]
U-251 (glioblastoma)0.6 - 2.9[4]
HCT-116 (colon)0.6 - 2.9[4]
Carvotacetone Derivative 4CCRF-CEM (leukemia)1.3 - 2.5[4]
MDA-MB-231 (breast)1.3 - 2.5[4]
U-251 (glioblastoma)1.3 - 2.5[4]
HCT-116 (colon)1.3 - 2.5[4]

Experimental Protocols

This section provides detailed protocols for the most common assays used to evaluate this compound cytotoxicity.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity. Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the activity of lactate dehydrogenase released from damaged cells into the culture medium.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • LDH Cytotoxicity Assay Kit (commercially available)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to vehicle and untreated controls, include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions of the commercial kit. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.

  • Stop Reaction: Add the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: Cytotoxicity (%) = [(Absorbance of treated cells - Absorbance of untreated control) / (Absorbance of maximum LDH release - Absorbance of untreated control)] x 100

Apoptosis Assay (Caspase-3/7 Activity)

This protocol describes the measurement of caspase-3 and -7 activities, key executioner caspases in the apoptotic pathway, using a luminogenic substrate.

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Complete cell culture medium

  • Caspase-Glo® 3/7 Assay System (or similar commercially available kit)

  • White-walled 96-well microplates suitable for luminescence measurements

  • Luminometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol (steps 1 and 2).

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Allow the plate and the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking. Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the amount of caspase-3/7 activity. Compare the signal from treated cells to that of the vehicle control to determine the fold-increase in caspase activity.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for this compound-Induced Apoptosis

While the precise upstream signaling events initiated by this compound are still under investigation, current evidence suggests the induction of apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to the activation of executioner caspases. The PI3K/Akt and MAPK signaling pathways are known to be critical regulators of apoptosis and are likely targets of this compound, though direct evidence is still emerging.

Carvotanacetone_Apoptosis_Pathway This compound This compound Putative_Targets Putative Upstream Targets (e.g., PI3K/Akt, MAPK pathways) This compound->Putative_Targets ? Cell_Membrane Cell Membrane Bcl2 Bcl-2 (Anti-apoptotic) Putative_Targets->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Putative_Targets->Bax Activation Mitochondrion Mitochondrion Bcl2->Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Release Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental Workflow for Cytotoxicity Testing

The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound.

Cytotoxicity_Workflow start Start cell_culture Cell Culture (Select appropriate cancer cell line) start->cell_culture treatment Treatment with this compound (Dose- and time-dependent) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay cytotoxicity_assay Cytotoxicity Assay (e.g., LDH) treatment->cytotoxicity_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3/7 activity) treatment->apoptosis_assay data_analysis Data Analysis (IC50, % Cytotoxicity, Fold Change) viability_assay->data_analysis cytotoxicity_assay->data_analysis apoptosis_assay->data_analysis conclusion Conclusion on Cytotoxic Profile data_analysis->conclusion

Caption: General workflow for in vitro cytotoxicity assessment.

Logical Relationship of Cytotoxicity Assays

This diagram shows the relationship between different cytotoxicity assays and the cellular events they measure.

Assay_Logic This compound This compound Treatment Cellular_Effects Cellular Effects This compound->Cellular_Effects Metabolic_Activity Decreased Metabolic Activity Cellular_Effects->Metabolic_Activity Membrane_Integrity Loss of Membrane Integrity Cellular_Effects->Membrane_Integrity Apoptosis_Induction Apoptosis Induction Cellular_Effects->Apoptosis_Induction MTT_Assay MTT Assay Metabolic_Activity->MTT_Assay Measured by LDH_Assay LDH Assay Membrane_Integrity->LDH_Assay Measured by Caspase_Assay Caspase Assay Apoptosis_Induction->Caspase_Assay Measured by

Caption: Relationship between cellular events and corresponding assays.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Carvotanacetone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Carvotanacetone. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this synthetic process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound from carvone?

A1: The two main synthetic routes for converting carvone to this compound are catalytic hydrogenation and acid-catalyzed hydration. Catalytic hydrogenation is generally the more selective method for producing this compound.[1][2] Acid-catalyzed hydration primarily yields 8-hydroxythis compound, but is often accompanied by the formation of carvacrol as a significant byproduct.[3][4]

Q2: Why is my acid-catalyzed reaction yielding primarily carvacrol instead of this compound?

A2: The formation of carvacrol is a common issue in the acid-catalyzed treatment of carvone. This occurs due to a rearrangement of the carbocation intermediate to form the more stable aromatic phenol, carvacrol.[3][4] Strong acidic conditions and elevated temperatures favor this aromatization.

Q3: What are the typical byproducts in the catalytic hydrogenation of carvone?

A3: Besides this compound, the catalytic hydrogenation of carvone can produce other reduced products. The most common byproducts are carvomenthone (where both the exocyclic double bond and the endocyclic double bond of the carvone starting material are reduced) and carveol (where the ketone group is reduced to an alcohol).[1][2][5] The distribution of these products is highly dependent on the catalyst and reaction conditions used.

Q4: How can I purify this compound from the reaction mixture?

A4: Purification strategies depend on the synthetic method employed.

  • Following acid-catalyzed hydration: The reaction mixture can be worked up by extraction with an organic solvent (like a hexane:ether mixture) to remove unreacted carvone and byproducts. Further purification of the desired 8-hydroxythis compound can be achieved using flash chromatography.[3]

  • Following catalytic hydrogenation: The solid catalyst must first be removed by filtration. The resulting crude product can then be purified by fractional distillation under reduced pressure or by column chromatography to separate this compound from other hydrogenation byproducts.

Troubleshooting Guides

Issue 1: Low Yield in this compound Synthesis

Low yields are a frequent challenge in organic synthesis. The following table outlines potential causes and solutions for improving the yield of this compound.

Potential CauseTroubleshooting Steps
Suboptimal Reaction Conditions For Catalytic Hydrogenation: Optimize temperature, pressure, and reaction time. Literature suggests that high selectivity for this compound can be achieved with specific catalysts like Rh/Al2O3 in supercritical carbon dioxide.[1] For Acid-Catalyzed Hydration: This method is known for lower yields of the desired 8-hydroxythis compound (<50%) due to byproduct formation.[3] Consider using milder reaction conditions (e.g., lower temperature) to disfavor the formation of carvacrol.
Incorrect Stoichiometry of Reagents Ensure the correct molar ratios of reactants and catalysts are used. For catalytic hydrogenation, the amount of catalyst can significantly impact the reaction rate and selectivity.
Poor Quality of Starting Materials Use high-purity carvone. Impurities in the starting material can interfere with the catalyst's activity in hydrogenation or lead to unwanted side reactions in both methods.
Inefficient Purification Losses during workup and purification can significantly reduce the final yield. Optimize extraction and chromatography conditions to minimize product loss.
Issue 2: Formation of Undesired Byproducts

The formation of byproducts is a primary factor affecting the purity and yield of this compound.

ByproductMethod of FormationHow to Minimize Formation
Carvacrol Acid-catalyzed isomerization of carvoneThis is the major product in strong acid. To favor 8-hydroxythis compound, use milder conditions (e.g., 50% aqueous H2SO4 at 0°C) and carefully control the reaction time.[3][4] However, catalytic hydrogenation is the preferred method to avoid carvacrol formation.
Carvomenthone Catalytic hydrogenation of carvoneThis is a product of over-hydrogenation. To selectively form this compound, use a catalyst known for its selectivity (e.g., Rh/Al2O3, Rh/MgO).[1] Careful monitoring of the reaction progress and stopping it once the starting material is consumed can also prevent further reduction.
Carveol Catalytic hydrogenation of carvoneThe formation of carveol results from the reduction of the ketone functionality. The choice of catalyst is crucial; some catalysts will favor the reduction of the C=C double bonds over the C=O bond.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the typical conditions and outcomes for the two main synthetic routes to this compound derivatives from carvone.

ParameterCatalytic HydrogenationAcid-Catalyzed Hydration
Primary Product This compound8-Hydroxythis compound
Typical Reagents Carvone, H₂ gas, Metal Catalyst (e.g., Rh/Al₂O₃, Rh/MgO, Pd/Al₂O₃)Carvone, 50% aqueous H₂SO₄
Typical Conditions Varies with catalyst (e.g., supercritical CO₂)0°C, 24 hours
Reported Yield High selectivity (>84% for this compound reported with Rh/Al₂O₃)[1]< 50% for 8-Hydroxythis compound[3]
Major Byproducts Carvomenthone, CarveolCarvacrol

Experimental Protocols

Key Experiment 1: Synthesis of 8-Hydroxythis compound via Acid-Catalyzed Hydration

Objective: To synthesize 8-hydroxythis compound from carvone using an acid catalyst.

Materials:

  • R-(−)- or S-(+)-carvone

  • 50% aqueous solution of sulfuric acid (H₂SO₄)

  • Hexane

  • Diethyl ether

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Flash chromatography system

Procedure:

  • Cool a 50% aqueous solution of sulfuric acid to 0°C in an ice bath.

  • Slowly add carvone to the chilled sulfuric acid solution while stirring continuously.

  • Maintain the reaction mixture at 0°C and continue stirring for 24 hours.[3]

  • After 24 hours, extract the mixture with a 3:1 solution of hexane:ether to remove any unreacted carvone and nonpolar byproducts.

  • Separate the aqueous layer and perform a continuous extraction with diethyl ether for 24 hours, followed by extraction with ethyl acetate.[3]

  • Combine the organic extracts (ether and ethyl acetate) and dry over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Purify the crude product by flash chromatography to isolate the pure 8-hydroxythis compound.

Key Experiment 2: Synthesis of this compound via Catalytic Hydrogenation

Objective: To selectively synthesize this compound from carvone via catalytic hydrogenation.

Materials:

  • Carvone

  • Hydrogen gas (H₂)

  • Rhodium on alumina (Rh/Al₂O₃) catalyst

  • Solvent (e.g., supercritical carbon dioxide, or an organic solvent like ethanol)

  • High-pressure reactor

  • Filtration apparatus

Procedure:

  • In a high-pressure reactor, dissolve carvone in the chosen solvent.

  • Add the Rh/Al₂O₃ catalyst to the solution.

  • Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction mixture to the target temperature while stirring vigorously.

  • Monitor the reaction progress by techniques such as GC-MS to determine the consumption of carvone and the formation of this compound.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography if necessary.

Mandatory Visualizations

Synthesis_Troubleshooting cluster_start Starting Material cluster_methods Synthetic Methods cluster_products Products & Byproducts Carvone Carvone Hydrogenation Catalytic Hydrogenation Carvone->Hydrogenation H₂, Catalyst AcidHydration Acid-Catalyzed Hydration Carvone->AcidHydration H₂SO₄, H₂O This compound This compound (Desired Product) Hydrogenation->this compound Selective Conditions Carvomenthone Carvomenthone (Byproduct) Hydrogenation->Carvomenthone Over-reduction Carveol Carveol (Byproduct) Hydrogenation->Carveol Side Reaction Hydroxythis compound 8-Hydroxythis compound (Desired Product) AcidHydration->Hydroxythis compound Low Temp, Controlled Time Carvacrol Carvacrol (Major Byproduct) AcidHydration->Carvacrol Rearrangement

Caption: Troubleshooting pathways in this compound synthesis.

Hydrogenation_Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification A 1. Dissolve Carvone in Solvent B 2. Add Catalyst (e.g., Rh/Al₂O₃) A->B C 3. Seal Reactor & Purge with N₂ then H₂ B->C D 4. Pressurize with H₂ & Heat C->D E 5. Monitor Reaction (e.g., GC-MS) D->E F 6. Cool & Vent Reactor E->F G 7. Filter to Remove Catalyst F->G H 8. Remove Solvent (Rotary Evaporation) G->H I 9. Purify Crude Product (Distillation/Chromatography) H->I

Caption: Experimental workflow for catalytic hydrogenation.

References

Carvotanacetone Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Carvotanacetone Purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Issue 1: Poor separation of this compound from Carvone during column chromatography.

Question: I am trying to purify this compound from a reaction mixture containing unreacted Carvone using silica gel column chromatography, but I am getting poor separation. What could be the issue?

Answer: Poor separation between this compound and its precursor, Carvone, is a common challenge due to their structural similarity. Here are several factors that could be contributing to this issue and how to address them:

  • Inappropriate Solvent System: The polarity of your eluent is critical for separating these two closely related ketones.

    • Too Polar: If your solvent system is too polar, both compounds will travel down the column quickly, resulting in co-elution.

    • Not Polar Enough: A solvent system that is not polar enough will result in very slow elution and broad peaks, which also leads to poor resolution.

    Solution:

    • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. A good starting point for separating terpenoids like this compound and Carvone is a mixture of a non-polar solvent like hexanes and a moderately polar solvent like ethyl acetate or acetone.

    • Gradient Elution: Employ a gradient elution. Start with a low polarity mobile phase (e.g., 98:2 hexanes:ethyl acetate) and gradually increase the polarity. This will help to first elute the less polar impurities, followed by a sharper elution of your target compounds.

  • Column Overloading: Loading too much crude material onto the column will lead to broad bands and overlapping peaks.

    Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in an uneven flow of the mobile phase and poor separation.

    Solution: Ensure your silica gel is uniformly packed as a slurry to avoid air bubbles and channels.

Issue 2: this compound degradation during purification.

Question: I suspect my this compound is degrading during silica gel chromatography. How can I confirm this and prevent it?

Answer: this compound, being an α,β-unsaturated ketone, can be susceptible to degradation on acidic silica gel.[1]

  • Confirmation of Degradation:

    • 2D-TLC Analysis: Spot your sample on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates that your compound is degrading on the silica plate.[1]

  • Prevention Strategies:

    • Deactivated Silica Gel: Use silica gel that has been deactivated with a base, such as triethylamine. This can be done by adding a small percentage of triethylamine (e.g., 0.1-1%) to your eluent system.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil®.

    • Minimize Contact Time: Run your column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the silica gel.

Issue 3: Difficulty in crystallizing purified this compound.

Question: I have purified this compound by column chromatography, but I am struggling to crystallize it. It either remains an oil or precipitates as an amorphous solid. What should I do?

Answer: Crystallization of terpenoids can be challenging. Here are some common reasons for difficulty and potential solutions:

  • Presence of Impurities: Even small amounts of impurities can inhibit crystal formation.

    • Solution: Ensure your this compound is of high purity (>98%) before attempting crystallization. You may need to repeat the chromatographic purification.

  • Incorrect Solvent System: The choice of solvent is crucial for successful crystallization.

    • Solution:

      • Solvent Screening: Experiment with different solvents. A good crystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a moderately polar compound like this compound, consider solvents like hexanes, heptane, or mixtures of a soluble solvent (like acetone or ethyl acetate) with an anti-solvent (like hexanes or water).

      • Slow Evaporation: Dissolve your compound in a volatile solvent in which it is soluble and allow the solvent to evaporate slowly in a loosely covered vial.

      • Vapor Diffusion: Dissolve your compound in a small amount of a soluble solvent and place this vial inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent will slowly diffuse into the primary solvent, reducing the solubility of your compound and promoting crystal growth.

  • Supersaturation Issues: The solution may be too concentrated, leading to rapid precipitation instead of crystal growth.

    • Solution: Try using a slightly less concentrated solution to allow for slower crystal formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying this compound?

A1: The common impurities depend on the source of your this compound:

  • From Natural Sources (e.g., essential oils): The most common impurities are other terpenoids found in the essential oil. For instance, when isolating from Blumea malcolmii, you might find l-tetrahydrocarvone.[2] If derived from oils where carvone is a major constituent, you will likely encounter limonene.

  • From Synthesis (e.g., acid-catalyzed hydration of carvone): You can expect to find unreacted carvone. Depending on the reaction conditions, side-products from rearrangements or over-hydration may also be present.[3][4]

Q2: How can I effectively remove water from my purified this compound?

A2: Water can be an impurity, especially after aqueous workups.

  • Drying Agents: Dry the organic solution containing your compound with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before evaporating the solvent.

  • Azeotropic Distillation: For larger scales, you can perform an azeotropic distillation with a solvent that forms a low-boiling azeotrope with water, such as toluene.

Q3: What is the best analytical method to check the purity of my this compound?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for assessing the purity of volatile compounds like this compound.[5][6]

  • GC-FID (Flame Ionization Detector): Provides quantitative information on the relative amounts of different components.

  • GC-MS (Mass Spectrometry): Provides structural information for identifying this compound and any impurities by comparing their mass spectra to libraries.

Q4: My this compound appears as a colorless to pale yellow liquid. Is this normal?

A4: Yes, pure this compound is typically described as a colorless to pale yellow liquid.[3] A more intense yellow or brownish color may indicate the presence of impurities or degradation products.

Data Presentation

Table 1: Typical Gas Chromatography (GC) Parameters and Expected Retention Times for this compound and Common Impurities.

CompoundRetention Time (min) (Typical)Boiling Point (°C)
Limonene8.5 - 9.5176
Carvone11.0 - 12.0230
This compound 11.5 - 12.5 ~222-224
l-Tetrahydrocarvone10.0 - 11.0218-220

Note: Retention times are approximate and can vary significantly depending on the GC column, temperature program, and carrier gas flow rate. The data above is illustrative for a standard non-polar column (e.g., DB-5 or HP-5).

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol describes the separation of this compound from a crude mixture containing Carvone and Limonene.

Materials:

  • Crude this compound mixture

  • Silica gel (60-120 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent composition by running TLC plates of the crude mixture with varying ratios of hexanes and ethyl acetate. Aim for an Rf value of ~0.3 for this compound.

  • Column Packing: a. Prepare a slurry of silica gel in hexanes. b. Gently pour the slurry into the column, ensuring no air bubbles are trapped. c. Add a thin layer of sand on top of the silica gel bed.

  • Sample Loading: a. Dissolve the crude mixture in a minimal amount of the initial eluent (or a slightly more polar solvent if necessary, then adsorb onto a small amount of silica gel and dry-load). b. Carefully load the sample onto the top of the silica gel.

  • Elution: a. Begin elution with a low polarity solvent system (e.g., 98:2 hexanes:ethyl acetate) to elute non-polar impurities like limonene. b. Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 hexanes:ethyl acetate) to elute Carvone and then this compound.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution by TLC.

  • Analysis: Combine the pure fractions of this compound and evaporate the solvent under reduced pressure. Analyze the purity by GC-MS.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS or equivalent).

GC Conditions:

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 min.

    • Ramp: 5°C/min to 240°C.

    • Hold at 240°C for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

MS Conditions:

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: 40-400 amu.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Procedure:

  • Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Inject the sample into the GC-MS system.

  • Analyze the resulting chromatogram and mass spectra to identify this compound and any impurities.

Mandatory Visualizations

experimental_workflow start Crude this compound tlc TLC Analysis (Optimize Solvent System) start->tlc packing Column Packing (Silica Gel Slurry) tlc->packing loading Sample Loading packing->loading elution Gradient Elution (Increasing Polarity) loading->elution fractions Fraction Collection elution->fractions tlc_monitor TLC Monitoring fractions->tlc_monitor tlc_monitor->fractions Check Purity combine Combine Pure Fractions tlc_monitor->combine Pool Fractions evaporation Solvent Evaporation combine->evaporation gcms Purity Analysis (GC-MS) evaporation->gcms product Purified this compound gcms->product troubleshooting_logic problem Poor Separation in Column Chromatography q1 Is Rf value too high or too low? problem->q1 q2 Are peaks broad and overlapping? problem->q2 q3 Is there tailing? problem->q3 s1a Decrease Solvent Polarity q1->s1a Too High s1b Increase Solvent Polarity q1->s1b Too Low result Improved Separation s1a->result s1b->result s2 Reduce Sample Load Repack Column q2->s2 Yes s2->result s3 Use Deactivated Silica (add Et3N to eluent) q3->s3 Yes s3->result

References

Technical Support Center: Troubleshooting Carvotanacetone Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting the degradation of Carvotanacetone during storage. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound sample has changed in appearance (e.g., color change, precipitation). What could be the cause?

A change in the physical appearance of your this compound sample is a primary indicator of degradation. This compound is a colorless to pale yellow liquid, and any significant deviation from this suggests chemical changes.[1] The most common causes for such changes during storage are exposure to light, elevated temperatures, or extreme pH conditions.[2]

Q2: I am observing unexpected peaks in my chromatogram (HPLC/GC) when analyzing my stored this compound sample. What are these peaks?

The appearance of new peaks in your chromatogram strongly suggests the formation of degradation products. While specific degradation pathways for this compound are not extensively documented, we can infer potential products based on its chemical structure as a p-menthane monoterpenoid ketone and studies on the closely related compound, carvone.

Potential degradation products could include:

  • Oxidation Products: Like other ketones, this compound may be oxidized, especially if exposed to air over long periods.[2]

  • Hydration Products: The ketone group can undergo hydration to form alcohol derivatives.[2]

  • Isomerization Products: Exposure to acidic conditions or heat can potentially lead to isomerization.

To identify these peaks, it is recommended to use a mass spectrometry (MS) detector coupled with your chromatography system (LC-MS or GC-MS).

Q3: What are the optimal storage conditions to prevent this compound degradation?

To minimize degradation, this compound should be stored in a cool, dark place in a tightly sealed container to protect it from light and atmospheric oxygen. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. The container should be made of an inert material.

Q4: How can I quantitatively assess the stability of my this compound sample?

A stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS), is required.[3] This involves developing a method that can separate the intact this compound from all its potential degradation products. By running a forced degradation study (see Q5), you can generate these degradation products and ensure your analytical method can resolve them. Once you have a validated stability-indicating method, you can quantify the amount of this compound remaining in your sample over time and under different storage conditions.

Q5: What is a forced degradation study and how can it help me?

A forced degradation or stress study is an experiment where the drug substance is intentionally exposed to harsh conditions to accelerate its degradation.[4][5] This helps in:

  • Identifying potential degradation products.

  • Understanding the degradation pathways.

  • Developing and validating a stability-indicating analytical method.

Typical stress conditions include:

  • Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH).

  • Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: Exposing the sample to high temperatures (e.g., 60-80 °C).

  • Photostability: Exposing the sample to UV and visible light.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Change in color (darkening) Oxidation, PhotodegradationStore in an amber vial, purge with an inert gas (e.g., nitrogen or argon) before sealing, and store at a low temperature.
Precipitation in solution Formation of less soluble degradation products, solvent evaporationAnalyze the precipitate to identify its nature. Ensure the storage container is tightly sealed.
Loss of potency (lower than expected concentration) DegradationPerform a stability study using a validated stability-indicating method to determine the degradation rate. Re-evaluate storage conditions.
Appearance of new peaks in chromatogram Formation of degradation productsConduct a forced degradation study to tentatively identify the nature of the degradants. Use LC-MS or GC-MS for definitive identification.
Inconsistent analytical results Sample inhomogeneity due to degradation, improper sample handlingEnsure the sample is thoroughly mixed before taking an aliquot. Protect the sample from light and heat during preparation and analysis.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for developing a stability-indicating HPLC method. Optimization will be required for your specific instrumentation and sample matrix.

  • Instrumentation: HPLC with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is a common starting point for monoterpenoids. A typical gradient might be:

    • 0-20 min: 60% Acetonitrile, 40% Water to 90% Acetonitrile, 10% Water

    • 20-25 min: 90% Acetonitrile, 10% Water

    • 25-30 min: Return to 60% Acetonitrile, 40% Water

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: Monitor at a wavelength where this compound has significant absorbance (e.g., determined by UV scan).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study
  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60 °C for 24 hours. Neutralize a portion of the sample before injection.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours. Neutralize a portion of the sample before injection.

  • Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid or a solution of this compound at 80 °C for 48 hours.

  • Photodegradation: Expose a solution of this compound to light according to ICH Q1B guidelines.

Analyze all stressed samples, along with a control sample (unstressed), using the developed stability-indicating HPLC method.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradation PeaksMajor Degradation Peak (Retention Time)
0.1 M HCl24 hours60 °C~15%28.5 min
0.1 M NaOH24 hoursRoom Temp~10%110.2 min
3% H₂O₂24 hoursRoom Temp~20%37.8 min, 9.1 min
Thermal48 hours80 °C~8%111.5 min
PhotolyticICH Q1BAmbient~5%19.8 min

Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Degradation_Pathway This compound This compound Oxidation Oxidation This compound->Oxidation O₂ / Light / Peroxide Hydrolysis Hydrolysis This compound->Hydrolysis H₂O / Acid / Base Photodegradation Photodegradation This compound->Photodegradation UV / Vis Light Degradant_A Oxidized Products (e.g., Epoxides, Diketones) Oxidation->Degradant_A Degradant_B Hydration Products (e.g., Alcohols) Hydrolysis->Degradant_B Degradant_C Photo-isomers Photodegradation->Degradant_C

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Sample This compound Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Sample->Forced_Degradation Control Control Sample (Unstressed) Sample->Control HPLC_GC Stability-Indicating HPLC or GC Method Forced_Degradation->HPLC_GC Control->HPLC_GC Data_Analysis Data Analysis (Peak Purity, % Degradation) HPLC_GC->Data_Analysis Pathway Identify Degradation Pathway Data_Analysis->Pathway Method_Validation Validate Analytical Method Data_Analysis->Method_Validation

Caption: Workflow for a forced degradation study.

Troubleshooting_Tree Start Degradation Suspected Q1 Visual Change? Start->Q1 Q2 Unexpected Peaks? Q1->Q2 No A1 Check Storage Conditions (Light, Temp, Container) Q1->A1 Yes A2 Perform Forced Degradation Study Q2->A2 Yes End Problem Resolved Q2->End No A1->Q2 A3 Identify Peaks using MS A2->A3 A4 Quantify with Stability-Indicating Method A3->A4 A4->End

Caption: Troubleshooting decision tree for this compound degradation.

References

Technical Support Center: Optimization of Extraction Parameters for Carvotanacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of Carvotanacetone. While specific literature on the optimization of this compound extraction is limited, the principles outlined here are based on established methods for extracting similar p-menthane monoterpenoids from natural sources.

Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources of this compound?

This compound is a monoterpenoid found in the essential oils of various plants. It can be isolated from the essential oil of Blumea malcolmii.[1] It also occurs as a minor component alongside other terpenes in plants from the mint family, such as spearmint.[2] Additionally, it can be produced synthetically from precursors like Thujone or Carvone.[1][2]

Q2: What are the critical parameters to control during the extraction of this compound?

The efficiency of any extraction process is influenced by several key factors.[3] For this compound, the most critical parameters to optimize include:

  • Choice of Solvent: The solvent's polarity should ideally match that of this compound to ensure maximum solubility.[4]

  • Extraction Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may cause degradation of the target compound.[3][5]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound. However, prolonged times can lead to the extraction of undesirable impurities.[3]

  • Solvent-to-Solid Ratio: A higher ratio can improve extraction yield but may also lead to diluted extracts and increased solvent consumption.[3][6]

  • Particle Size of Plant Material: Reducing the particle size increases the surface area available for extraction, improving efficiency.[3]

  • Agitation/Mixing: Proper agitation ensures uniform contact between the solvent and the plant material.

Q3: Which solvents are most effective for extracting this compound?

This compound is a ketone with intermediate polarity.[2][7] Therefore, solvents with moderate polarity are often the most effective. The choice of solvent is a critical step in optimizing extraction.[4][8] Acetone, due to its intermediate polarity, is often an excellent choice for extracting compounds that are neither extremely polar nor nonpolar.[7] Ethanol is also a versatile solvent capable of extracting a wide range of compounds.[8]

Table 1: Comparison of Common Solvents for Terpenoid Extraction

Solvent Polarity Index Boiling Point (°C) Advantages Disadvantages
Hexane 0.1 69 Excellent for non-polar compounds; easy to evaporate. Low selectivity for moderately polar terpenoids; flammable.
Acetone 5.1 56 Good for compounds of intermediate polarity; miscible with water and nonpolar solvents.[7] Highly volatile and flammable.
Ethanol 4.3 78 Effective for a broad range of polarities; relatively non-toxic ("green" solvent).[9][10] Can co-extract water-soluble impurities like sugars and proteins.

| Water | 10.2 | 100 | Safe, inexpensive, and environmentally friendly. | Generally poor for extracting terpenoids unless using methods like steam distillation. |

Q4: What are the recommended extraction methods for this compound?

Several methods can be employed, each with distinct advantages. The optimal choice depends on factors like lab scale, required purity, and available equipment.

Table 2: Comparison of Key Extraction Methods

Method Principle Typical Parameters Advantages Disadvantages
Steam Distillation Volatile compounds are co-distilled with steam, condensed, and separated. Temperature: ~100°C; Time: 2-6 hours. Effective for volatile oils; solvent-free extract. Only suitable for volatile and thermally stable compounds.
Soxhlet Extraction Continuous washing of the solid matrix with a cycling, freshly distilled solvent.[11] Temperature: Solvent Boiling Point; Time: 6-24 hours. Thorough extraction; efficient use of small solvent volumes. Time-consuming; potential for thermal degradation of compounds.[3]
Ultrasound-Assisted Extraction (UAE) High-frequency sound waves create cavitation bubbles, disrupting cell walls and enhancing solvent penetration. Temperature: 40-60°C; Time: 20-60 min.[6] Fast process; reduced solvent consumption; lower temperatures preserve compounds.[12] Requires specialized equipment; potential for localized heating.

| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (e.g., CO₂) as the solvent, which has properties of both a liquid and a gas. | Temperature: 40-60°C; Pressure: 300-400 bar.[9] | "Green" technique; highly selective by tuning pressure/temperature. | High initial equipment cost. |

Troubleshooting Guides

Problem 1: Low Extraction Yield

A low yield of this compound can be frustrating. The following table outlines potential causes and corrective actions.

Table 3: Troubleshooting Low Extraction Yield

Potential Cause Recommended Action
Incorrect Solvent Polarity This compound has intermediate polarity. If using a highly non-polar solvent (like hexane) or a highly polar one (like water), the yield may be low. Try a solvent of intermediate polarity like acetone or ethanol, or a mixture of solvents.[7][10]
Insufficient Extraction Time or Temperature The extraction may be incomplete. Increase the extraction time or temperature incrementally. Be cautious, as excessive heat can degrade the target compound.[12]
Inadequate Particle Size Reduction Large particles have a smaller surface area-to-volume ratio, hindering solvent penetration. Grind the plant material to a fine, uniform powder before extraction.[3]
Poor Solvent-to-Solid Ratio Insufficient solvent may become saturated before all the compound is extracted. Increase the volume of solvent used per gram of plant material.[6]

| Plant Material Quality | The concentration of this compound can vary based on plant age, harvest time, and drying conditions.[3] Ensure you are using high-quality, properly stored source material. |

Problem 2: Low Purity of the Final Extract

If your extract contains significant impurities, consider the following troubleshooting steps.

Table 4: Troubleshooting Low Purity in Extract

Potential Cause Recommended Action
Co-extraction of Unwanted Compounds The chosen solvent may be dissolving other compounds (e.g., pigments, lipids, sugars) along with this compound.[13] Try a more selective solvent or use a multi-step extraction with solvents of varying polarity (e.g., a preliminary wash with hexane to remove non-polar waxes).[14]
Extraction Temperature is Too High High temperatures can cause the degradation of this compound or the extraction of thermally labile impurities. Use a lower-temperature method like Ultrasound-Assisted Extraction (UAE).[12]
Inadequate Post-Extraction Cleanup The crude extract often requires purification. Employ chromatographic techniques like column chromatography or High-Performance Liquid Chromatography (HPLC) to isolate this compound from other components.[11]

| Presence of Water in Solvent | For non-polar extractions, water can facilitate the extraction of unwanted polar compounds. Use anhydrous solvents and ensure the plant material is thoroughly dried. |

Experimental Protocols & Visualizations

Protocol 1: Ultrasound-Assisted Solvent Extraction (UAE) - An Optimized Approach

This method uses ultrasonic waves to accelerate extraction, often resulting in higher yields in less time and at lower temperatures.

Materials:

  • Dried, powdered plant material (e.g., Blumea malcolmii)

  • Extraction solvent (e.g., 80% Ethanol or Acetone)

  • Ultrasonic bath or probe sonicator

  • Beaker or flask

  • Filtration system (e.g., Buchner funnel with filter paper or centrifuge)

  • Rotary evaporator

Procedure:

  • Preparation: Weigh 10 g of finely powdered plant material and place it into a 250 mL beaker.

  • Solvation: Add 100 mL of the chosen solvent (a 1:10 solid-to-solvent ratio).

  • Sonication: Place the beaker in an ultrasonic bath. Set the temperature to 45°C and the sonication time to 30 minutes. Ensure the liquid level in the bath is higher than the solvent level in the beaker.

  • Separation: After sonication, separate the extract from the solid residue. This can be done by vacuum filtration or by centrifuging the mixture and decanting the supernatant.

  • Solvent Evaporation: Concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to prevent degradation.

  • Analysis: Quantify the this compound content in the final extract using an appropriate analytical method such as HPLC or GC-MS.[15][16]

Protocol 2: Conventional Soxhlet Extraction

This is a classic, continuous extraction method suitable for ensuring exhaustive extraction.

Materials:

  • Dried, powdered plant material

  • Extraction solvent (e.g., Hexane or Acetone)

  • Soxhlet apparatus (extraction chamber, condenser, round-bottom flask)

  • Heating mantle

  • Cellulose extraction thimble

Procedure:

  • Loading: Place 10 g of the powdered plant material into a cellulose thimble and place the thimble inside the Soxhlet extraction chamber.

  • Assembly: Set up the Soxhlet apparatus with a 250 mL round-bottom flask containing 150 mL of the extraction solvent and boiling chips.

  • Extraction: Heat the flask using a heating mantle. The solvent will vaporize, rise to the condenser, liquefy, and drip back onto the thimble, slowly filling the chamber. Once the chamber is full, the solvent will siphon back into the flask, carrying the extracted compounds.

  • Duration: Allow this cycle to repeat for 6-8 hours.

  • Concentration: After the extraction is complete, cool the apparatus and remove the round-bottom flask. Concentrate the extract using a rotary evaporator.

  • Analysis: Analyze the concentrated extract for this compound content.

Diagrams and Workflows

Extraction_Optimization_Workflow start Start: Define Objective (e.g., Maximize Yield) prep 1. Sample Preparation (Drying & Grinding) start->prep screening 2. Preliminary Screening (Solvent & Method Selection) prep->screening optimization 3. Parameter Optimization (e.g., RSM, One-factor-at-a-time) screening->optimization Initial Results extraction 4. Perform Extraction (Under Optimal Conditions) optimization->extraction Optimized Parameters analysis 5. Analysis of Extract (HPLC, GC-MS) extraction->analysis analysis->optimization Feedback Loop for Refinement validation 6. Validation & Verification analysis->validation Results Meet Criteria end_node End: Final Protocol validation->end_node

Caption: General workflow for optimizing an extraction protocol.

Factors_Influencing_Extraction center Extraction Efficiency & Yield solvent Solvent Choice (Polarity, Selectivity) center->solvent temp Temperature center->temp time Extraction Time center->time ratio Solvent:Solid Ratio center->ratio particle Particle Size center->particle method Extraction Method (UAE, Soxhlet, etc.) center->method matrix Plant Matrix (Moisture, Composition) center->matrix agitation Agitation/Mixing center->agitation

Caption: Key factors influencing the efficiency of extraction.

References

Technical Support Center: Overcoming Solubility Challenges of Carvotanacetone in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Carvotanacetone in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

This compound is a naturally occurring monoterpene ketone, belonging to the class of p-menthane monoterpenoids.[1][2] It is characterized as a colorless to pale yellow liquid with a minty aroma.[3] Structurally, it possesses a hydrophobic cyclohexane ring, making it poorly soluble in water but soluble in organic solvents.[3][4]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound for use in biological assays.[5] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[6] While this compound is also soluble in other organic solvents like ethanol and ether, DMSO is often preferred for its high solubilizing power and miscibility with aqueous media upon dilution.[3][6]

Q3: What is the maximum concentration of DMSO that is safe for most cell-based assays?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cellular toxicity. A general guideline is to keep the final DMSO concentration at or below 0.5% (v/v), with some sensitive cell lines requiring concentrations as low as 0.1%.[7][8] It is always recommended to perform a vehicle control experiment with the same final DMSO concentration to assess its effect on your specific cell line.

Q4: My this compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture media). Why does this happen?

This common phenomenon is known as "solvent-shift" precipitation. This compound is highly soluble in the organic solvent (DMSO) but has very low solubility in the aqueous buffer. When the DMSO stock is diluted into the aqueous medium, the solvent environment changes dramatically. The this compound molecules, now in a predominantly aqueous environment they are not soluble in, aggregate and precipitate out of the solution.

Q5: Can I use solubilizing agents to improve the aqueous solubility of this compound?

Yes, several solubilizing agents can be employed to enhance the apparent aqueous solubility of this compound. These include:

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound within their central cavity, forming a water-soluble inclusion complex.[9][10] This effectively shields the hydrophobic compound from the aqueous environment.

  • Surfactants: Non-ionic surfactants such as Polysorbate 80 (Tween 80) or Pluronic F-68 can form micelles in aqueous solutions.[11][12] At concentrations above their critical micelle concentration (CMC), these surfactants can entrap this compound within the hydrophobic core of the micelles, increasing its solubility.

Data Presentation

Table 1: Solubility Profile of this compound

SolventTypeQuantitative SolubilitySource(s)
WaterAqueous0.9 g/L (900 mg/L) at 20°C176.1 mg/L at 25°C (estimated)[1][2],[13]
EthanolPolar ProticSoluble (specific quantitative data not available)[3]
EtherNon-polarSoluble (specific quantitative data not available)[3]
DMSOPolar AproticHighly Soluble (specific quantitative data not available, but generally used for stock solutions)[5][6]

Note: As a p-menthane monoterpenoid, this compound is generally expected to have good solubility in most organic solvents but poor solubility in water.[4]

Troubleshooting Guide

Issue: Precipitate formation upon dilution of this compound DMSO stock into aqueous buffer.

This guide provides a systematic approach to troubleshoot and resolve precipitation issues.

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Aqueous Buffer q1 What is the final DMSO concentration? start->q1 a1_high > 0.5% q1->a1_high Too High a1_low <= 0.5% q1->a1_low Acceptable sol1 Action: Remake stock at a higher concentration to reduce the volume added to the aqueous buffer. a1_high->sol1 q2 How was the dilution performed? a1_low->q2 sol1->q2 a2_direct Directly added stock to buffer q2->a2_direct Direct a2_indirect Step-wise dilution with rapid mixing q2->a2_indirect Step-wise sol2 Action: Use the 'Step-wise Dilution Protocol'. Add DMSO stock to buffer (not vice-versa) with immediate, vigorous mixing. a2_direct->sol2 q3 Is precipitation still occurring? a2_indirect->q3 sol2->q3 sol3 Action: Consider using solubilizing agents. q3->sol3 Yes end_success Success: No Precipitation q3->end_success No option1 Option A: Use Cyclodextrins sol3->option1 option2 Option B: Use Surfactants sol3->option2 end_fail Issue Persists: Consult further literature or compound supplier. option1->end_fail option2->end_fail

Caption: Troubleshooting workflow for this compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution of this compound in DMSO.

G Workflow for Preparing this compound Stock Solution start Start weigh 1. Accurately weigh This compound powder. start->weigh calculate 2. Calculate required volume of DMSO for 10 mM concentration. (MW = 152.23 g/mol) weigh->calculate add_dmso 3. Add calculated volume of high-purity, anhydrous DMSO. calculate->add_dmso dissolve 4. Vortex or sonicate until fully dissolved. add_dmso->dissolve aliquot 5. Aliquot into single-use tubes. dissolve->aliquot store 6. Store at -20°C or -80°C, protected from light. aliquot->store end End store->end

Caption: Workflow for preparing a this compound stock solution.

Methodology:

  • Weigh Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) into a sterile microcentrifuge tube or glass vial.

  • Calculate DMSO Volume: Using the molecular weight of this compound (152.23 g/mol ), calculate the volume of DMSO required to achieve a 10 mM stock concentration.

    • Volume (µL) = [Mass (mg) / 152.23 ( g/mol )] x 100,000

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube containing the this compound.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, brief sonication in a water bath sonicator (5-10 minutes) can be applied. Gentle warming (to 37°C) may also aid dissolution, but be cautious of potential compound degradation with prolonged heat.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[14][15][16]

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer

This protocol outlines a method to minimize precipitation when diluting the concentrated DMSO stock into an aqueous assay buffer.

G Workflow for Diluting DMSO Stock start Start warm_buffer 1. Pre-warm aqueous buffer to assay temperature (e.g., 37°C). start->warm_buffer prepare_stock 2. Prepare intermediate dilutions of this compound in 100% DMSO if necessary. warm_buffer->prepare_stock add_to_buffer 3. Add a small volume of DMSO stock DROP-WISE into the center of the vortexing aqueous buffer. prepare_stock->add_to_buffer mix 4. Continue vigorous mixing (vortexing or rapid pipetting) for at least 30 seconds. add_to_buffer->mix inspect 5. Visually inspect for any signs of precipitation. mix->inspect use 6. Use the final solution immediately in the assay. inspect->use end End use->end

Caption: Workflow for diluting a DMSO stock solution.

Methodology:

  • Pre-warm Buffer: Warm your aqueous assay buffer (e.g., cell culture medium, PBS) to the temperature of your experiment (e.g., 37°C). This can sometimes help maintain solubility.

  • Prepare Intermediate Dilutions (Optional): If making a very dilute final solution, it is best to first make intermediate dilutions of your concentrated stock in pure DMSO. This helps prevent localized high concentrations of the compound when adding to the aqueous buffer.

  • Add Stock to Buffer: Add a small volume of the final DMSO stock solution to your pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around.

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion. This quick mixing is critical to prevent the compound from precipitating.

  • Use Immediately: Use the freshly prepared solution in your assay as soon as possible, as some compounds may precipitate over time even if they are initially soluble.

Protocol 3: Solubility Enhancement with β-Cyclodextrin

This protocol describes the use of (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) to prepare a more water-soluble this compound formulation.

G Workflow for Cyclodextrin Complexation start Start prep_cd 1. Prepare an aqueous solution of HP-β-CD in your assay buffer (e.g., 1-10% w/v). start->prep_cd prep_carvo 2. Prepare a concentrated stock of This compound in a minimal amount of organic solvent (e.g., Ethanol). prep_cd->prep_carvo combine 3. Slowly add the this compound solution to the HP-β-CD solution while stirring vigorously. prep_carvo->combine equilibrate 4. Allow the mixture to equilibrate (e.g., shake/rotate at room temp for 1-24 hours). combine->equilibrate centrifuge 5. Centrifuge at high speed (>10,000 x g) to pellet any undissolved compound. equilibrate->centrifuge collect 6. Carefully collect the supernatant containing the soluble complex. centrifuge->collect end End collect->end

Caption: Workflow for this compound-cyclodextrin complexation.

Methodology:

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous assay buffer. The concentration may need to be optimized but can range from 1-20%.[17]

  • Dissolve this compound: In a separate tube, dissolve the this compound in a minimal amount of a suitable organic solvent like ethanol.

  • Combine Solutions: Slowly add the this compound solution to the aqueous HP-β-CD solution while vortexing or stirring vigorously.

  • Equilibrate: Allow the mixture to equilibrate to facilitate the formation of the inclusion complex. This can be done by rotating or shaking the solution at room temperature for a period ranging from 1 to 24 hours. The optimal time should be determined empirically.[9]

  • Separate Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any remaining undissolved this compound.

  • Collect Supernatant: Carefully collect the supernatant, which contains the solubilized this compound-cyclodextrin complex, for use in your assay.

Putative Signaling Pathways of this compound

The precise molecular mechanisms of this compound are still under investigation. However, based on its reported biological activities and studies of structurally related monoterpenes, the following signaling pathways are likely modulated.

Putative Anti-Inflammatory Signaling Pathway

This compound and related monoterpenes have demonstrated anti-inflammatory properties.[18] A probable mechanism is the inhibition of the NF-κB signaling pathway, a central regulator of inflammation. Inhibition of NF-κB activation would lead to the downregulation of pro-inflammatory enzymes like iNOS and COX-2, and inflammatory cytokines.[19][20][21]

G Putative Anti-Inflammatory Mechanism of this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS) IKK IKK LPS->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα p65 p50 NFkB_p65 p65 NFkB_p50 p50 NFkB_complex p65 p50 DNA DNA NFkB_complex->DNA Binds to Promoter Regions IkB_NFkB:p65->NFkB_complex:p65 Translocates to Nucleus This compound This compound This compound->IKK Inhibits This compound->NFkB_complex Inhibits Nuclear Translocation iNOS iNOS Gene DNA->iNOS COX2 COX-2 Gene DNA->COX2 iNOS_protein iNOS Protein iNOS->iNOS_protein Transcription & Translation COX2_protein COX-2 Protein COX2->COX2_protein Transcription & Translation NO Nitric Oxide (NO) iNOS_protein->NO PGs Prostaglandins COX2_protein->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

Caption: Putative anti-inflammatory mechanism of this compound.

Putative Pro-Apoptotic Signaling Pathway in Cancer Cells

Derivatives of this compound have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.[22][23][24] This process is often mediated by the activation of caspases, a family of proteases that execute the apoptotic program. The data suggests an induction of the extrinsic and/or intrinsic apoptotic pathways, culminating in the activation of executioner caspases like caspase-3.[25]

G Putative Pro-Apoptotic Mechanism of this compound This compound This compound Apoptotic_Signal Apoptotic Signal (Extrinsic or Intrinsic) This compound->Apoptotic_Signal Induces Caspase8 Pro-Caspase-8 Apoptotic_Signal->Caspase8 Caspase9 Pro-Caspase-9 Apoptotic_Signal->Caspase9 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Cleavage Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 aCaspase9 Active Caspase-9 Caspase9->aCaspase9 Cleavage aCaspase9->Caspase3 aCaspase3 Active Caspase-3/7 Caspase3->aCaspase3 Cleavage Substrates Cellular Substrates (e.g., PARP) aCaspase3->Substrates Cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caption: Putative pro-apoptotic mechanism of this compound.

References

minimizing by-product formation in Carvotanacetone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Carvotanacetone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the selective hydrogenation of carvone.[1][2][3] This process involves the reduction of the endocyclic double bond of carvone while preserving the carbonyl group and the exocyclic double bond.

Q2: What are the primary by-products observed during this compound synthesis via carvone hydrogenation?

A2: The main by-products that can form during the hydrogenation of carvone include:

  • Carvomenthone: Results from the complete hydrogenation of both the endocyclic and exocyclic double bonds of carvone.[1][3]

  • Carvacrol: An aromatic isomer of carvone, its formation is favored under certain conditions, leading to a loss of the desired product.[1]

  • Dihydrocarvone: An intermediate product resulting from the reduction of the exocyclic double bond.[1]

  • Carveol: Formed by the reduction of the carbonyl group of carvone, which is generally undesired when this compound is the target molecule.[1]

Q3: How does the choice of catalyst influence the selectivity of this compound synthesis?

A3: The catalyst and its support are critical factors in determining the selectivity of the reaction. For instance, Palladium on alumina (Pd/Al₂O₃) has been shown to be effective for the selective hydrogenation of carvone.[1] Platinum-based catalysts (e.g., Pt/Al₂O₃, Pt/C) are also used, and their selectivity can be modified by adding a second metal, such as Tin (Sn) or Germanium (Ge), which can increase the selectivity towards the desired unsaturated ketone, this compound.[2][4]

Q4: What is the effect of the solvent on by-product formation?

A4: The solvent plays a significant role in the reaction's selectivity. Studies have shown that solvents like ethanol, methanol, hexane, and toluene can influence the product distribution.[1] For example, the selectivity for this compound can vary significantly with the polarity of the solvent. Toluene has been identified as a solvent that can promote high selectivity for certain desired products under specific conditions.[1]

Q5: How does reaction temperature affect the synthesis of this compound?

A5: Reaction temperature is a key parameter that influences both the reaction rate and the selectivity. An optimal temperature needs to be established to favor the formation of this compound while minimizing the formation of by-products. For example, mild reaction temperatures (e.g., 300-323 K) are often employed in the selective hydrogenation of carvone.[1]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield of this compound 1. Non-selective catalyst. 2. Sub-optimal reaction conditions (temperature, pressure, solvent). 3. Incomplete reaction.1. Screen different catalysts (e.g., Pd/Al₂O₃, Pt/C, PtSn/Al₂O₃). 2. Optimize reaction parameters. Toluene as a solvent and temperatures around 323 K have shown good selectivity.[1] 3. Monitor the reaction progress using techniques like GC to determine the optimal reaction time.
High percentage of Carvomenthone Over-hydrogenation of the starting material and the desired product.1. Reduce the reaction time or hydrogen pressure. 2. Use a more selective catalyst. The addition of Sn or Ge to a Pt catalyst can decrease the formation of saturated ketones.[2]
Significant formation of Carvacrol Isomerization of carvone, which can be promoted by acidic sites on the catalyst support or high temperatures.1. Choose a neutral or basic catalyst support. 2. Optimize the reaction temperature to minimize isomerization.
Presence of Dihydrocarvone in the final product Incomplete hydrogenation of the endocyclic double bond. Dihydrocarvone is an intermediate.1. Increase the reaction time to allow for the complete conversion of dihydrocarvone to this compound. 2. Ensure adequate hydrogen supply and catalyst activity.
Formation of Carveol Reduction of the carbonyl group in carvone.1. Select a catalyst with high chemoselectivity for C=C bond hydrogenation over C=O bond reduction. Pd-based catalysts are often preferred for this.[1] 2. The addition of promoters like Sn to Pt catalysts can suppress the formation of unsaturated alcohols.[2]

Quantitative Data Summary

Table 1: Influence of Solvent on Product Selectivity in Carvone Hydrogenation

SolventThis compound Selectivity (%)Carvacrol Selectivity (%)Carvomenthone Selectivity (%)Dihydrocarvone Selectivity (%)Carveol Selectivity (%)
Ethanol~55~10~20~10~5
Methanol~50~12~25~8~5
Hexane~65~5~15~10~5
Toluene~70~3~12~10~5

Note: The data above is an approximate summary based on graphical representations in the cited literature and may vary depending on the specific reaction conditions.[1]

Table 2: Product Distribution with Different Catalysts in Carvone Hydrogenation

CatalystCarvone Conversion (%)This compound + Dihydrocarvone Selectivity (%)Carvomenthone Selectivity (%)Unsaturated Alcohols Selectivity (%)
Pt/Al₂O₃1001990
PtSn/Al₂O₃ (Sn/Pt=0.2)999460
Pt/C969631
PtSn/C (Sn/Pt=0.2)999811

Data adapted from[2]. Unsaturated alcohols include carveol.

Experimental Protocols

Key Experiment: Selective Hydrogenation of Carvone to this compound

This protocol is a generalized procedure based on methodologies reported in the literature.[1][2] Researchers should optimize the specific parameters for their experimental setup.

Materials:

  • Carvone

  • Catalyst (e.g., 5% Pd/Al₂O₃ or 1% Pt/C)

  • Solvent (e.g., Toluene, Ethanol)

  • Hydrogen gas (high purity)

  • Standard laboratory glassware for atmospheric or pressurized reactions

  • Magnetic stirrer and hot plate

  • Gas chromatograph (GC) for reaction monitoring

Procedure:

  • Catalyst Preparation: If required, pre-reduce the catalyst under a hydrogen flow at an appropriate temperature (e.g., 623 K for Pt/C, 773 K for Pt/Al₂O₃).[2]

  • Reaction Setup: In a suitable reaction vessel, dissolve a known amount of carvone in the chosen solvent (e.g., 0.09 g of carvone in 30 cm³ of toluene).[2]

  • Catalyst Addition: Add the catalyst to the reaction mixture (e.g., 0.40 g).[2]

  • Reaction Initiation: Seal the reactor, purge with hydrogen, and then pressurize to the desired hydrogen pressure (e.g., atmospheric pressure). Begin stirring and heat the mixture to the target temperature (e.g., 305-323 K).[1]

  • Reaction Monitoring: Withdraw aliquots from the reaction mixture at regular intervals. Analyze the samples by GC to determine the conversion of carvone and the selectivity towards this compound and other by-products.

  • Reaction Termination: Once the desired conversion and selectivity are achieved, stop the heating and stirring, and cool the reactor to room temperature. Carefully vent the hydrogen pressure.

  • Product Isolation: Filter the catalyst from the reaction mixture. The solvent can be removed from the filtrate by rotary evaporation to yield the crude product.

  • Purification: If necessary, the crude product can be purified by techniques such as column chromatography or distillation to isolate this compound.

Visualizations

Reaction_Pathway Carvone Carvone Dihydrocarvone Dihydrocarvone (Intermediate) Carvone->Dihydrocarvone + H₂ Carveol Carveol (C=O Reduction) Carvone->Carveol + H₂ Carvacrol Carvacrol (Isomerization) Carvone->Carvacrol Isomerization This compound This compound (Desired Product) Carvomenthone Carvomenthone (Over-hydrogenation) This compound->Carvomenthone + H₂ Dihydrocarvone->this compound + H₂

Caption: Reaction pathway for this compound synthesis and by-product formation.

Experimental_Workflow catalyst_prep Catalyst Preparation (e.g., pre-reduction) setup Reaction Setup catalyst_prep->setup reagents Prepare Reagents (Carvone, Solvent) reagents->setup reaction Hydrogenation Reaction (Control T, P, stirring) setup->reaction monitoring Reaction Monitoring (GC) reaction->monitoring Periodic Sampling termination Reaction Termination reaction->termination Reaction Complete monitoring->reaction isolation Product Isolation (Filtration, Evaporation) termination->isolation analysis Product Analysis (GC, NMR, etc.) isolation->analysis

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Tree start Low Yield or Purity? byproduct_check Identify Major By-product(s) via GC/NMR start->byproduct_check carvomenthone High Carvomenthone? byproduct_check->carvomenthone carveol High Carveol? byproduct_check->carveol carvacrol High Carvacrol? byproduct_check->carvacrol sol_carvomenthone Reduce H₂ pressure/time Use more selective catalyst (e.g., PtSn) carvomenthone->sol_carvomenthone Yes optimize Optimize Reaction Conditions (Solvent, T, Catalyst Loading) carvomenthone->optimize No sol_carveol Use catalyst selective for C=C vs C=O (e.g., Pd-based) carveol->sol_carveol Yes carveol->optimize No sol_carvacrol Use neutral/basic support Optimize temperature carvacrol->sol_carvacrol Yes carvacrol->optimize No

Caption: Troubleshooting decision tree for optimizing this compound synthesis.

References

Technical Support Center: Enhancing the Stability of Carvotanacetone Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges encountered during the formulation of Carvotanacetone. The information is presented in a practical question-and-answer format to assist in your experimental design and problem-solving. As direct stability data for this compound is limited in publicly available literature, data from its structural analog, carvone, is used as a proxy to provide relevant guidance.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing signs of degradation. What are the likely causes?

A1: this compound, like other terpenoid ketones, is susceptible to degradation through several pathways. The most common causes include:

  • Oxidation: Exposure to atmospheric oxygen can lead to the formation of various oxidation products. This process can be accelerated by heat, light, and the presence of metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce chemical reactions that alter the structure of this compound. In aqueous solutions, a primary photolytic degradation product of the related compound carvone is carvone camphor.[1][2][3]

  • Hydrolysis: While generally stable in neutral conditions, extreme pH (highly acidic or alkaline) can potentially lead to hydrolytic degradation, although this is less common for ketones compared to esters.

  • Evaporation: Due to its volatility, this compound can be lost from a formulation through evaporation, especially at elevated temperatures.

Q2: What are the primary degradation products I should be looking for?

A2: Based on studies of the closely related compound carvone, the primary degradation products to monitor are:

  • In aqueous solutions exposed to light: Carvone camphor.[1][2][3]

  • In the presence of soil or microbial contamination (anaerobic conditions): Dihydrocarvone and dihydrocarveol.[1][3]

  • Under oxidative stress: Various oxidized derivatives, potentially including epoxides.

Q3: How does pH impact the stability of my this compound formulation?

A3: this compound is expected to be most stable in neutral to slightly acidic conditions. While direct data is limited, studies on similar compounds suggest that highly alkaline or acidic conditions can accelerate degradation. For instance, carvone shows increased persistence in acidic soils, suggesting greater stability at lower pH.[2]

Q4: I am observing a loss of potency in my formulation over time, even when protected from light. What could be the issue?

A4: If photodegradation is ruled out, consider the following:

  • Oxidation: Ensure your formulation is protected from oxygen. This can be achieved by using airtight containers, purging with an inert gas (e.g., nitrogen), and incorporating antioxidants.

  • Evaporation: The volatility of this compound can lead to a decrease in concentration. Ensure your containers are well-sealed and stored at controlled room temperature or below.

  • Excipient Incompatibility: Certain excipients or impurities within them can react with this compound. For example, peroxides present in some polymers can act as oxidizing agents.[4] It is crucial to conduct compatibility studies with all formulation components.

Q5: How can I improve the stability of my this compound formulation?

A5: Several strategies can be employed to enhance stability:

  • Incorporate Antioxidants: The addition of antioxidants can significantly slow down oxidative degradation. Carvone itself has been shown to act as an antioxidant in fat-containing products, and its stability can be further enhanced with other antioxidants.[5][6][7][8]

  • Encapsulation: Encapsulating this compound in a protective matrix can shield it from environmental factors like oxygen and light.[9][10][11][12] Common encapsulating agents include gum arabic, maltodextrin, and cyclodextrins.

  • Use of Appropriate Excipients: Select high-purity excipients that are known to be compatible with terpenoids. Avoid excipients with reactive impurities.

  • Controlled Storage Conditions: Store formulations in well-sealed, light-resistant containers at controlled, and preferably cool, temperatures.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of active ingredient concentration Oxidation, Evaporation, Photodegradation1. Analyze for characteristic degradation products using a stability-indicating method (see Experimental Protocols).2. If oxidation is suspected, add an antioxidant (e.g., BHT, Vitamin E) and re-evaluate stability.3. For evaporation, ensure containers are tightly sealed and consider using less volatile co-solvents.4. If photodegradation is the cause, use light-protective packaging.
Appearance of unknown peaks in chromatogram Degradation, Excipient interaction, Contamination1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.2. Conduct compatibility studies with individual excipients to pinpoint interactions.3. Analyze a blank formulation (without this compound) to check for interfering peaks from excipients.
Phase separation or precipitation in liquid formulations Poor solubility, Excipient incompatibility, pH shift1. Evaluate the solubility of this compound in the formulation vehicle.2. Consider the use of co-solvents or surfactants to improve solubility.3. Check the pH of the formulation and adjust if necessary to a more neutral range.4. Investigate potential interactions between this compound and other formulation components.
Color change or off-odor development Oxidation, Degradation1. These are often signs of significant degradation. Re-evaluate the antioxidant system and packaging.2. Identify the degradation products to understand the degradation pathway.

Quantitative Data Summary

The following tables summarize quantitative data from stability studies on carvone, which can serve as a valuable reference for this compound formulations.

Table 1: Degradation Kinetics of Carvone under Different Conditions

Condition Matrix Half-life (t½) in days Primary Degradation Product Reference
Photolysis (Xenon Lamp)Aqueous Solution1.81 - 1.93Carvone camphor[2]
Photolysis (Mercury Lamp)Aqueous Solution0.76 - 0.83Carvone camphor[2]
Dark ConditionAqueous Solution3.61-[2]
AerobicSoil1.8 - 3.2 (depending on soil type)Dihydrocarvone, Dihydrocarveol[2]
AnaerobicSoil1.8 - 3.2 (depending on soil type)Dihydrocarvone, Dihydrocarveol[2]
Acidic (pH 3)SoilIncreased persistence (half-life prolonged by 4.53 days compared to neutral)-[2]

Table 2: Effect of Antioxidants on the Stability of Carvone in Sunflower Oil (Accelerated Oxidation Study)

Parameter Control (Sunflower Oil) Sunflower Oil + Carvone Isomers Reference
Increase in resistance to oxidation (Peroxide Value)-2.4 - 3.0 times[5][6][7]
Increase in resistance to oxidation (Acid Value)-1.5 - 1.7 times[5][6][7]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade this compound to identify potential degradation products and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1 M NaOH. Heat at 60°C for 24 hours.

  • Oxidation: Dissolve this compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid this compound or its formulation at 70°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to UV light (254 nm) for 24 hours.

Note: The duration and temperature of the stress conditions may need to be adjusted to achieve a target degradation of 5-20%.

Protocol 2: Stability-Indicating GC-MS Method (adapted from carvone analysis)

This method can be used to separate and quantify this compound from its potential degradation products.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or an equivalent non-polar capillary column.[2]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[2]

  • Injector Temperature: 250°C.[2]

  • Oven Temperature Program:

    • Initial temperature: 90°C, hold for 5 minutes.

    • Ramp to 230°C at 10°C/min.

    • Hold at 230°C for 1 minute.[2]

  • MS Parameters:

    • Ion Source Temperature: 280°C.[2]

    • Scan Mode: Full scan for qualitative analysis and identification of degradation products by comparison with a spectral library (e.g., NIST). Selected Ion Monitoring (SIM) can be used for quantitative analysis.[2]

  • Sample Preparation: Accurately weigh the sample and dissolve it in a suitable solvent (e.g., n-hexane or acetonitrile). Perform serial dilutions to bring the concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.[2]

Protocol 3: Stability-Indicating HPLC Method (adapted from carvone analysis)

  • Instrumentation: High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of methanol and water (e.g., 72:28 v/v). The mobile phase should be filtered and degassed.[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: Ambient or controlled at 25°C.[2]

  • Detector Wavelength: 235 nm.[2]

  • Injection Volume: 20 µL.[2]

  • Sample Preparation: Dissolve the sample in the mobile phase. Ensure the final concentration is within the linear range of the calibration curve. Filter the sample through a 0.22 µm syringe filter prior to injection.

Visualizations

Caption: Troubleshooting workflow for this compound formulation instability.

G cluster_1 Experimental Workflow for Stability Testing Formulation This compound Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Formulation->Forced_Degradation Stability_Storage ICH Stability Storage (Accelerated & Long-term) Formulation->Stability_Storage Analytical_Method Stability-Indicating Analytical Method (GC-MS or HPLC) Forced_Degradation->Analytical_Method Sample_Collection Sample Collection at Time Points Stability_Storage->Sample_Collection Sample_Collection->Analytical_Method Data_Analysis Data Analysis (Potency, Impurities, Kinetics) Analytical_Method->Data_Analysis Shelf_Life Shelf-Life Determination Data_Analysis->Shelf_Life

Caption: Experimental workflow for this compound stability testing.

G cluster_2 Key Degradation Pathways of this compound (based on Carvone) This compound This compound Photodegradation Photodegradation (Light Exposure) This compound->Photodegradation Oxidation Oxidation (Oxygen Exposure) This compound->Oxidation Reduction Reduction (Anaerobic/Microbial) This compound->Reduction Carvone_Camphor Carvone Camphor Analogs Photodegradation->Carvone_Camphor Oxidized_Products Oxidized Products (e.g., Epoxides) Oxidation->Oxidized_Products Dihydrocarvone_Analogs Dihydrocarvone Analogs Reduction->Dihydrocarvone_Analogs Dihydrocarveol_Analogs Dihydrocarveol Analogs Reduction->Dihydrocarveol_Analogs

Caption: Potential degradation pathways of this compound.

References

addressing matrix effects in Carvotanacetone sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of carvotanacetone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to matrix effects during the quantitative analysis of this compound using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and unreliable quantitative results.[1][2] In the context of this compound analysis, components of complex matrices like plasma, urine, or plant extracts can interfere with the ionization process in the mass spectrometer's source, compromising the accuracy, precision, and sensitivity of the assay.[1]

Q2: How can I determine if my this compound analysis is suffering from matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion technique, where a constant flow of a this compound standard solution is introduced into the mass spectrometer after the analytical column.[2] A separate injection of a blank matrix extract is then performed. Any fluctuation in the baseline signal of this compound at the retention time of interfering compounds indicates the presence of ion suppression or enhancement.

Quantitatively, the post-extraction spike method is widely used.[2] This involves comparing the peak area of this compound in a standard solution prepared in a neat solvent to the peak area of a blank matrix extract that has been spiked with the same concentration of this compound after the extraction process. The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solvent)

An MF value less than 1 indicates ion suppression, a value greater than 1 suggests ion enhancement, and a value equal to 1 implies no significant matrix effect.

Q3: What are the most effective strategies to mitigate matrix effects in this compound analysis?

A3: Mitigating matrix effects typically involves a combination of strategies targeting sample preparation, chromatographic separation, and data acquisition/processing. The most effective approaches include:

  • Optimized Sample Preparation: The goal is to remove interfering matrix components while efficiently recovering this compound. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (for biological fluids) are common.[3]

  • Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components by optimizing the mobile phase, gradient, and column chemistry can significantly reduce interference.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[2][4] A SIL-IS, such as deuterated this compound, will behave nearly identically to the unlabeled analyte during sample preparation, chromatography, and ionization, thus correcting for signal variations.[4][5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for matrix effects.[6][7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound samples.

Problem Possible Causes Recommended Solutions
Poor Peak Shape or Tailing for this compound - Inappropriate sample solvent composition.- Secondary interactions with the analytical column.- Column degradation.- Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.[8]- Adjust the mobile phase pH or organic modifier to minimize secondary interactions.- Use a guard column and ensure proper sample cleanup to extend column life.
High Variability in Quantitative Results Between Replicate Injections - Significant and variable matrix effects between samples.- Inconsistent sample preparation.- Instrument instability.- Implement the use of a stable isotope-labeled internal standard (SIL-IS) for this compound.[4][5]- Automate the sample preparation workflow if possible to improve consistency.- Perform system suitability tests before each analytical run to ensure instrument performance.
Low Recovery of this compound During Sample Preparation - Inefficient extraction from the sample matrix.- Analyte loss due to volatility during solvent evaporation steps.- Suboptimal pH for extraction.- Evaluate different extraction solvents or SPE sorbents.- Use gentle nitrogen evaporation at a controlled temperature to prevent loss of the semi-volatile this compound.[9]- Adjust the pH of the sample to ensure this compound is in a neutral form for efficient extraction.
Ion Suppression Observed at the Retention Time of this compound - Co-elution of matrix components (e.g., phospholipids in plasma, pigments in plant extracts).- High concentration of salts or other non-volatile components in the sample.- Improve sample cleanup by using a more selective SPE protocol or a phospholipid removal plate for plasma samples.- Modify the chromatographic gradient to better separate this compound from the interfering peaks.- Dilute the sample if the analyte concentration is sufficiently high.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect using the Post-Extraction Spike Method

This protocol provides a detailed methodology for assessing the magnitude of matrix effects in a this compound assay.

  • Preparation of Neat Standard Solution (Set A):

    • Prepare a standard solution of this compound in the final mobile phase composition (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 100 ng/mL).

  • Preparation of Post-Extraction Spiked Matrix Samples (Set B):

    • Process at least six different lots of blank matrix (e.g., human plasma, plant extract) through the entire sample preparation procedure (e.g., protein precipitation followed by LLE or SPE).

    • After the final evaporation step, reconstitute the dried extracts with the neat standard solution from Set A.

  • Analysis:

    • Inject both sets of samples into the LC-MS/MS system and record the peak area of this compound.

  • Calculation of Matrix Factor (MF) and Coefficient of Variation (CV):

    • Calculate the MF for each matrix lot: MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Calculate the overall mean MF and the %CV across all matrix lots. A %CV of less than 15% is generally considered acceptable.

Protocol 2: Sample Preparation of this compound from Human Plasma using Liquid-Liquid Extraction (LLE)

This protocol outlines a general procedure for extracting this compound from a biological matrix.

  • Sample Aliquoting:

    • Aliquot 100 µL of human plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking:

    • Add 10 µL of the working internal standard solution (e.g., deuterated this compound at 1 µg/mL) to each plasma sample. Vortex briefly.

  • Protein Precipitation:

    • Add 400 µL of cold acetonitrile to each tube. Vortex for 1 minute to precipitate proteins.[10]

    • Centrifuge at 15,000 rpm for 10 minutes.[10]

  • Liquid-Liquid Extraction:

    • Transfer the supernatant to a new tube.

    • Add 1 mL of methyl tert-butyl ether (MTBE). Vortex for 2 minutes.

    • Centrifuge at 5,000 rpm for 5 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer (MTBE) to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase. Vortex to dissolve.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample add_is Add IS (d-Carvotanacetone) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt lle Liquid-Liquid Extraction (MTBE) ppt->lle evap Evaporation (Nitrogen Stream) lle->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms Inject data Data Processing & Quantification lcms->data

Caption: Workflow for this compound Analysis in Plasma.

troubleshooting_logic start Inaccurate Quantitative Results? check_is Using SIL-IS? start->check_is assess_me Assess Matrix Effect (Post-Extraction Spike) check_is->assess_me No check_is->assess_me Yes implement_is Implement SIL-IS check_is->implement_is No me_present Matrix Effect Present? assess_me->me_present optimize_prep Optimize Sample Prep (e.g., SPE, LLE) me_present->optimize_prep Yes review_data Review Instrument Performance & Method Validation me_present->review_data No optimize_chrom Optimize Chromatography optimize_prep->optimize_chrom optimize_chrom->assess_me Re-assess

Caption: Troubleshooting Logic for Matrix Effects.

References

Carvotanacetone Bioassay Protocols: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the refinement of Carvotanacetone bioassay protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a naturally occurring monoterpenoid found in various plants, such as those of the Sphaeranthus genus.[1] It is recognized for its potential anti-inflammatory, antimicrobial, and cytotoxic activities.

Q2: What are the main challenges when performing bioassays with this compound?

A2: As with many natural products, challenges in bioassays can arise from its limited solubility in aqueous media, potential for volatility, and the presence of impurities if not properly purified. Inconsistent results can also stem from variations in cell culture conditions, reagent quality, and protocol execution.

Q3: How should I prepare this compound for in vitro assays?

A3: this compound is a lipophilic compound. It should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a stock solution. Subsequent dilutions should be made in the appropriate cell culture medium, ensuring the final solvent concentration is non-toxic to the cells (typically ≤ 0.5% v/v).

Q4: What are the expected IC50, GI50, or MIC values for this compound?

A4: The potency of this compound varies depending on the assay and the cell line or microorganism being tested. Refer to the quantitative data tables below for specific values reported in the literature.

Troubleshooting Guides

Anti-inflammatory Assays
Issue Possible Cause(s) Recommended Solution(s)
High variability in nitric oxide (NO) measurements Inconsistent cell seeding density; variability in LPS stimulation; interference from the compound with the Griess reagent.Ensure uniform cell seeding; use a consistent source and concentration of LPS; run a control with this compound and the Griess reagent in cell-free media to check for interference.
No significant reduction in pro-inflammatory markers This compound concentration is too low; incubation time is insufficient; cells are not responsive to LPS.Perform a dose-response experiment to determine the optimal concentration; optimize the incubation time; check the responsiveness of your RAW 264.7 cells to LPS by measuring NO production in a positive control.
Unexpected cytotoxicity observed The concentration of this compound or the solvent (e.g., DMSO) is too high.Determine the cytotoxicity of this compound and the solvent in parallel using an MTT or LDH assay to establish a non-toxic working concentration range.
Antimicrobial Assays
Issue Possible Cause(s) Recommended Solution(s)
Inconsistent Minimum Inhibitory Concentration (MIC) values Inoculum size is not standardized; improper serial dilutions; this compound is not fully solubilized in the broth.Standardize the inoculum to a 0.5 McFarland standard; ensure accurate and thorough mixing during serial dilutions; consider using a low concentration of a non-ionic surfactant like Tween 80 to improve solubility.
No clear endpoint in broth microdilution assay Microbial growth is too slow or too fast; compound precipitates out of solution.Adjust the incubation time based on the growth rate of the specific microorganism; visually inspect the wells for precipitation and consider alternative solubilization methods.
Discrepancy between MIC and Minimum Bactericidal Concentration (MBC) results The compound is bacteriostatic, not bactericidal; insufficient removal of the compound before plating for MBC.This is a valid result, indicating inhibition of growth rather than killing; ensure proper dilution of the culture from the MIC wells before plating to minimize carryover of this compound.
Cytotoxicity Assays
Issue Possible Cause(s) Recommended Solution(s)
High background in MTT/LDH assay Contamination of cell cultures; interference of this compound with the assay reagents.Regularly test cell cultures for mycoplasma contamination; run appropriate controls, including media-only blanks and this compound in cell-free media with the assay reagents.
IC50/GI50 values are not reproducible Inconsistent cell passage number; variability in incubation times; fluctuations in incubator conditions (CO2, temperature, humidity).Use cells within a consistent passage number range; standardize all incubation times; regularly calibrate and monitor incubator conditions.
Observed effect is cytostatic (inhibits growth) rather than cytotoxic (kills cells) The compound may primarily be inhibiting cell proliferation.This is a valid mechanistic finding. Consider complementing the MTT assay with a trypan blue exclusion assay or a live/dead cell staining assay to differentiate between cytostatic and cytotoxic effects.

Quantitative Data

Cytotoxicity of Carvotanacetones from Sphaeranthus africanus Against Human Cancer Cell Lines
CompoundCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)
This compound 1 HOP-92 (Non-Small Cell Lung)0.170.400.96
SN12C (Renal)-0.97-
PC-3 (Prostate)-1.18-
MDA-MB-231/ATCC (Breast)-1.10-
This compound 2 SK-MEL-5 (Melanoma)---
ACHN (Renal)---
This compound 3 ACHN (Renal)---
UO-31 (Renal)---
Data extracted from a study on carvotacetones isolated from Sphaeranthus africanus.[1] GI50: concentration for 50% growth inhibition; TGI: concentration for total growth inhibition; LC50: concentration for 50% cell killing.[1]

Experimental Protocols

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol is adapted from standard procedures for measuring NO production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., a known iNOS inhibitor).

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[2]

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.[3]

  • Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the concentration of nitrite using a sodium nitrite standard curve. Determine the IC50 value of this compound for NO production inhibition.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • Bacterial or fungal strains of interest

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • This compound stock solution

  • 96-well microtiter plates

  • Inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Microtiter Plates: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the this compound stock solution to the first well of each row. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well.

  • Inoculation: Add 10 µL of the standardized microbial inoculum to each well, resulting in a final volume of 110 µL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

This protocol measures cell viability based on the metabolic conversion of MTT to formazan by viable cells.

Materials:

  • Human cancer cell lines (e.g., HOP-92, PC-3)

  • Appropriate cell culture medium with 10% FBS

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidic isopropanol)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 or IC50 value.[4]

Signaling Pathways and Experimental Workflows

Proposed Anti-inflammatory Signaling Pathway of this compound

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK JNK TLR4->JNK IKK IKK TLR4->IKK This compound This compound This compound->JNK IkB IκBα This compound->IkB Prevents degradation Nrf2 Nrf2 This compound->Nrf2 NFkB NF-κB (p65/p50) JNK->NFkB Activates IKK->IkB Phosphorylates IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocation iNOS iNOS NFkB_nucleus->iNOS Induces transcription ARE ARE Nrf2->ARE Binds to HO1 HO-1 ARE->HO1 Induces transcription HO1->NFkB Inhibits NO Nitric Oxide (NO) iNOS->NO Inflammation Inflammation NO->Inflammation G Workflow for Anti-inflammatory Bioassay start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat with this compound (serial dilutions) incubate1->treat_cells incubate2 Incubate 1h treat_cells->incubate2 stimulate_cells Stimulate with LPS (1 µg/mL) incubate2->stimulate_cells incubate3 Incubate 24h stimulate_cells->incubate3 collect_supernatant Collect supernatant incubate3->collect_supernatant griess_assay Perform Griess Assay collect_supernatant->griess_assay measure_absorbance Measure absorbance at 540 nm griess_assay->measure_absorbance analyze_data Calculate NO inhibition and determine IC50 measure_absorbance->analyze_data end End analyze_data->end G Workflow for MIC Determination start Start prepare_plate Prepare 96-well plate with broth start->prepare_plate serial_dilution Perform serial dilutions of this compound prepare_plate->serial_dilution prepare_inoculum Prepare standardized microbial inoculum serial_dilution->prepare_inoculum inoculate_plate Inoculate plate prepare_inoculum->inoculate_plate incubate Incubate plate inoculate_plate->incubate read_results Visually inspect for growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

References

Validation & Comparative

A Comparative Guide to the Analytical Validation of Carvotanacetone using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Carvotanacetone against alternative analytical techniques. Experimental data and detailed methodologies are presented to support the objective comparison of performance.

Introduction to this compound Analysis

This compound is a monoterpenoid ketone found in various essential oils and is of interest for its potential applications in the pharmaceutical and fragrance industries.[1][2] Accurate and reliable analytical methods are crucial for its quantification in raw materials and finished products to ensure quality and consistency. While Gas Chromatography (GC) has been traditionally employed for the analysis of volatile compounds like this compound, HPLC offers a robust alternative with distinct advantages. This guide outlines a validated HPLC method and compares its performance with GC-based approaches.

Comparison of Analytical Methods

The choice of analytical technique for this compound depends on several factors, including the sample matrix, desired sensitivity, and laboratory equipment availability. Below is a summary of the performance characteristics of a validated HPLC method compared to a typical Gas Chromatography-Flame Ionization Detection (GC-FID) method.

ParameterHPLC MethodGas Chromatography (GC-FID) Method
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3]
Instrumentation HPLC system with UV/DAD detector.[4]Gas chromatograph with a Flame Ionization Detector (FID).[1]
Selectivity/Specificity High, with the ability to resolve this compound from structurally similar compounds through optimization of mobile phase and stationary phase.High, particularly with capillary columns, good for separating volatile isomers.
Linearity (R²) ≥ 0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) ≤ 2.0%≤ 5.0%
Limit of Detection (LOD) ~0.1 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~3 µg/mL
Robustness High, with minimal impact from small variations in mobile phase composition, pH, and column temperature.[5]Generally robust, but sensitive to changes in carrier gas flow rate and oven temperature programming.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile matrices or headspace analysis for volatile samples.
Analysis Time Typically 10-15 minutes per sample.Can be faster for simple mixtures, but may require longer run times for complex samples.

Experimental Protocols

Validated HPLC Method for this compound Analysis

This protocol is based on established principles of reverse-phase HPLC method validation.[6][7][8][9][10][11]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically around 235 nm).

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-50 µg/mL).

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in a known volume of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

3. Method Validation Parameters:

  • System Suitability: Inject the standard solution six times and evaluate parameters like theoretical plates, tailing factor, and %RSD of peak area and retention time.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo or a known sample matrix with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98.0 - 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution on the same day. The %RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on two different days by two different analysts. The %RSD should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.[7]

  • Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition ±2%, column temperature ±2°C, flow rate ±0.1 mL/min) and assess the impact on the results.

Alternative Method: Gas Chromatography (GC-FID)

GC-FID is a common technique for the analysis of volatile compounds like this compound.[1]

1. Instrumentation and Chromatographic Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: A non-polar capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm, 0.25 µm film thickness).[12]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240 °C) to ensure elution of all components.

  • Injection Mode: Split injection.

2. Standard and Sample Preparation:

  • Standard and Sample Preparation: Similar to the HPLC method, dissolve standards and samples in a volatile organic solvent like acetone or hexane.[13][14][15]

Visualizing the Workflow and Method Comparison

To better illustrate the processes and relationships discussed, the following diagrams are provided.

HPLC_Validation_Workflow start Method Development protocol Define Experimental Protocol (Column, Mobile Phase, etc.) start->protocol validation Method Validation protocol->validation system_suitability System Suitability validation->system_suitability linearity Linearity & Range validation->linearity accuracy Accuracy validation->accuracy precision Precision (Repeatability & Intermediate) validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness documentation Finalize Method and Validation Report system_suitability->documentation linearity->documentation accuracy->documentation precision->documentation lod_loq->documentation robustness->documentation

Caption: Workflow for HPLC Method Validation.

Method_Comparison hplc HPLC Method High Selectivity High Precision (%RSD ≤ 2.0%) Lower LOD/LOQ Simple Sample Prep gc GC-FID Method Good for Volatiles Good Precision (%RSD ≤ 5.0%) Higher LOD/LOQ Potential for Derivatization carvo This compound Analysis carvo->hplc Preferred for High Accuracy carvo->gc Alternative for Volatile Matrices

Caption: HPLC vs. GC-FID for this compound.

References

A Comparative Analysis of the Biological Activities of Carvotanacetone and Carvone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two structurally related monoterpenes, carvotanacetone and carvone. The information presented is based on available experimental data from peer-reviewed scientific literature.

Introduction

Carvone, a monoterpene ketone, is a well-studied natural product found in the essential oils of plants like spearmint and caraway. It exists as two enantiomers, (R)-(-)-carvone and (S)-(+)-carvone, which exhibit distinct odors and biological properties. This compound is a derivative of carvone, characterized by the saturation of one of the double bonds in the cyclohexene ring. While carvone has been extensively investigated for its therapeutic potential, research on the biological activities of this compound is less abundant. This guide aims to collate and compare the existing data on the cytotoxic and antimicrobial activities of both compounds, along with insights into their mechanisms of action.

Cytotoxic Activity

The cytotoxic effects of carvone have been evaluated against a variety of cancer cell lines, with several studies reporting its potential as an anticancer agent. In contrast, quantitative data on the cytotoxic activity of this compound is limited, making a direct and comprehensive comparison challenging.

Table 1: Comparative Cytotoxicity of Carvone and this compound Derivatives (IC₅₀ values)

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
(R)-(-)-Carvone Myeloma KMS-5Multiple Myeloma20[1]
(S)-(+)-Carvone SW-626Ovarian Cancer147[2]
BT-20Triple Negative Breast Cancer199[2]
PC-3Prostate Cancer117[2]
RAJILymphoma228[2]
L-Carvone MCF-7Breast Cancer1200[3]
MDA-MB-231Breast Cancer1000[3]
D-Carvone Molt-4Leukemia20[4]
Carvotacetone Derivatives *CCRF-CEMLeukemia0.2 - 2.0[2]
MDA-MB-231Breast Cancer0.2 - 2.0[2]
U-251Glioblastoma0.2 - 2.0[2]
HCT-116Colon Cancer0.2 - 2.0[2]

Antimicrobial Activity

Both carvone and essential oils containing this compound have demonstrated antimicrobial properties against a range of pathogenic bacteria and fungi.

Table 2: Comparative Antimicrobial Activity of Carvone and this compound (MIC values)

CompoundMicroorganismMIC (µg/mL)Reference
(R)-Carvone Staphylococcus aureus (MRSA)500 - 1000[5][6]
(S)-Carvone Staphylococcus aureus (MRSA)500 - 1000[5][6]
Carvone (unspecified) Escherichia coli374 (nanoparticles)[7]
Staphylococcus aureus182 (nanoparticles)[7]
Essential Oil with this compound *Staphylococcus aureus-
Pseudomonas aeruginosa-
Candida albicans-
Trichophyton mentagrophytes-
Aspergillus niger-

*Note: While a review indicates that essential oils rich in thymol and this compound exhibit potent antimicrobial and cytotoxic activities, specific MIC values for pure this compound were not provided.[8] Another study reported antimicrobial activity of this compound derivatives from Sphaeranthus africanus against Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Trichophyton mentagrophytes, and Aspergillus niger, but quantitative MIC data was not presented in the available abstract.

Signaling Pathways

The mechanisms through which these compounds exert their biological effects are beginning to be understood, particularly for carvone.

Carvone

(R)-(-)-carvone has been shown to modulate inflammatory signaling pathways.[7] It can decrease the phosphorylation of c-Jun N-terminal kinase (JNK) and interfere with the transcriptional activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB).[7] Furthermore, there is evidence that it may activate the Nrf2 pathway, an important regulator of cellular antioxidant responses. (S)-(+)-carvone has been identified as a novel activator of Sirtuin-1 (SIRT1), a protein involved in regulating inflammation. L-carvone has been reported to induce apoptosis in breast cancer cells through a p53 and caspase-mediated pathway.[3] In myeloma cells, carvone has been shown to inhibit the p38 MAPK signaling pathway.[1]

Carvone_Signaling cluster_carvone Carvone cluster_pathways Modulated Signaling Pathways cluster_outcomes Cellular Outcomes Carvone Carvone JNK JNK Carvone->JNK NFkB NF-κB Carvone->NFkB Nrf2 Nrf2 Carvone->Nrf2 SIRT1 SIRT1 Carvone->SIRT1 p53 p53 Carvone->p53 p38_MAPK p38 MAPK Carvone->p38_MAPK Inflammation Inflammation JNK->Inflammation NFkB->Inflammation Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response SIRT1->Inflammation Inhibition Apoptosis Apoptosis p53->Apoptosis p38_MAPK->Apoptosis

Caption: Signaling pathways modulated by carvone leading to various cellular outcomes.

This compound

Currently, there is a lack of published data specifically detailing the signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (carvone or this compound) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (2-4h) D->E F Solubilize formazan crystals E->F G Measure absorbance (570 nm) F->G H Calculate IC50 G->H Broth_Microdilution_Workflow A Prepare serial dilutions of compound B Inoculate with microbial suspension A->B C Incubate (e.g., 24h at 37°C) B->C D Observe for visible growth C->D E Determine MIC D->E F Subculture from clear wells E->F Optional G Incubate agar plates F->G H Determine MBC G->H

References

A Comparative Guide to Carvotanacetone Extraction Methods for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Carvotanacetone, a monoterpene ketone found in various essential oils, particularly from plants of the Lamiaceae family such as spearmint (Mentha spicata), has garnered interest for its potential pharmacological activities. The efficiency of extracting this valuable compound is highly dependent on the methodology employed. This guide provides a comparative analysis of various extraction techniques, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs, considering factors like yield, purity, extraction time, and environmental impact.

Comparison of Extraction Methods

The selection of an appropriate extraction method is a critical step in the isolation of this compound. The choice depends on a multitude of factors including the desired yield and purity of the final product, the chemical stability of the compound, cost, and environmental considerations. Below is a summary of the most common methods employed for the extraction of essential oils rich in this compound and its direct precursor, carvone.

Method Principle Typical Yield (Essential Oil) Carvone Content (%) Advantages Disadvantages
Hydrodistillation (HD) Extraction of volatile compounds by boiling plant material in water. The resulting steam and volatile compounds are condensed and separated.0.61%[1]37.0%[2]Simple, low-cost equipment.Long extraction times, potential for thermal degradation of compounds.[1]
Hydro-Steam Distillation (HSD) Steam is passed through the plant material, causing the volatile compounds to evaporate. The mixture of steam and volatiles is then condensed.0.43%[1]~37.0% (no significant difference from HD)[3]Less direct contact of plant material with boiling water, potentially reducing hydrolysis of some compounds.Can be less efficient for certain plant materials compared to HD.
Microwave-Assisted Hydrodistillation (MAHD) Microwave energy is used to heat the water within the plant material, leading to the rupture of essential oil glands and release of volatile compounds.Reduced yield compared to HD[1]Increased to ~41.7% (a 12.7% increase from HD)[1][2]Significantly shorter extraction times, lower energy consumption.[1]Initial equipment cost can be higher.
Solvent Extraction (e.g., Soxhlet) A solvent is used to dissolve the target compound from the plant material. The solvent is then evaporated to yield the extract.Generally higher than distillation methods.Can be very high, depending on the solvent and subsequent purification.High extraction efficiency, suitable for a wide range of compounds.Use of potentially toxic organic solvents, requires a solvent removal step, risk of thermal degradation during solvent evaporation.[4]
Ultrasound-Assisted Extraction (UAE) High-frequency sound waves create cavitation bubbles in a solvent, which collapse and disrupt plant cell walls, enhancing solvent penetration and extraction.0.04 - 0.13%[5][6]Higher concentration of desirable oxygenated compounds (5-8 times) compared to HD.[5][6]Shorter extraction times, can be performed at lower temperatures, preserving thermolabile compounds.[5][6]Equipment cost, potential for radical formation at high power.
Supercritical Fluid Extraction (SFE) A supercritical fluid, typically CO2, is used as the solvent. Its properties can be tuned by changing pressure and temperature to selectively extract compounds.Can be higher than other methods.[1]Can be optimized for high purity.[1]"Green" solvent (CO2 is non-toxic and easily removed), high selectivity, low-temperature extraction preserves compound integrity.[1]High initial investment for equipment, can be complex to optimize.

Note: The quantitative data presented is primarily for the essential oil of Mentha spicata and its major component, carvone, which is a direct chemical precursor to this compound. The yields and compositions can vary significantly based on the plant species, part of the plant used, and the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific experiments. Below are representative protocols for some of the key extraction methods discussed.

Hydrodistillation (HD) Protocol
  • Preparation of Plant Material: Fresh or dried aerial parts of the plant (e.g., Mentha spicata) are coarsely ground.

  • Apparatus Setup: A Clevenger-type apparatus is assembled with a round-bottom flask, a condenser, and a collection burette.

  • Extraction: A known weight of the plant material (e.g., 100 g) is placed in the round-bottom flask with a sufficient volume of distilled water (e.g., 1 L).

  • Distillation: The flask is heated to boiling. The steam, carrying the volatile essential oils, passes into the condenser.

  • Condensation and Collection: The condensed steam and oil are collected in the burette. The oil, being less dense than water, forms a layer on top.

  • Separation: The aqueous layer is drained, and the essential oil is collected.

  • Drying: The collected oil is dried over anhydrous sodium sulfate to remove any residual water.

  • Analysis: The yield of the essential oil is determined, and its composition is analyzed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

Microwave-Assisted Hydrodistillation (MAHD) Protocol
  • Preparation of Plant Material: Similar to HD, the plant material is coarsely ground.

  • Apparatus Setup: A modified microwave oven equipped with a Clevenger-type apparatus is used.

  • Extraction: A specific weight of the plant material (e.g., 100 g) and water are placed in the reaction flask inside the microwave cavity.

  • Microwave Irradiation: The microwave is operated at a specific power (e.g., 225 W) for a predetermined time (e.g., 60-120 minutes).[2]

  • Condensation and Collection: The vapor is condensed and collected in the same manner as in HD.

  • Separation and Drying: The essential oil is separated from the aqueous phase and dried.

  • Analysis: The yield and composition of the oil are determined.

Soxhlet Extraction Protocol
  • Preparation of Plant Material: The dried and powdered plant material is placed in a porous thimble.

  • Apparatus Setup: A Soxhlet extractor is set up with a round-bottom flask containing the extraction solvent (e.g., n-hexane or ethanol) and a condenser.

  • Extraction: The solvent is heated to its boiling point. The solvent vapor travels up to the condenser, where it liquefies and drips into the thimble containing the plant material.

  • Siphoning: When the thimble is full, the solvent containing the extracted compounds is siphoned back into the round-bottom flask.

  • Cycling: This process is repeated for several hours to ensure complete extraction.

  • Solvent Removal: After extraction, the solvent is removed using a rotary evaporator to obtain the crude extract.

  • Purification: The crude extract may require further purification steps to isolate this compound.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Preparation of Plant Material: The powdered plant material is suspended in a suitable solvent (e.g., ethanol) in a beaker.

  • Ultrasonication: An ultrasonic probe or bath is used to apply high-frequency sound waves to the mixture for a specific duration (e.g., 15-30 minutes) and power.

  • Filtration: The mixture is then filtered to separate the solid plant material from the liquid extract.

  • Solvent Removal: The solvent is evaporated from the filtrate to yield the crude extract.

  • Purification: Further purification may be necessary to obtain pure this compound.

Supercritical Fluid Extraction (SFE) Protocol
  • Preparation of Plant Material: The dried and ground plant material is packed into an extraction vessel.

  • Apparatus Setup: A supercritical fluid extractor is used, which includes a pump for the fluid (e.g., CO2), a heater to bring it to supercritical temperature, and a pressure controller.

  • Extraction: Supercritical CO2 is passed through the extraction vessel at a specific temperature and pressure (e.g., 40°C and 100 bar).

  • Separation: The extract-laden supercritical fluid is then passed into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.

  • Collection: The extracted material is collected from the separator.

  • Analysis: The yield and composition of the extract are analyzed.

Visualizing the Extraction Workflow and Decision-Making Process

To further clarify the processes and aid in the selection of an appropriate extraction method, the following diagrams have been generated.

ExtractionWorkflow RawMaterial Plant Material (e.g., Mentha spicata) Grinding Grinding/Milling RawMaterial->Grinding Extraction Extraction (HD, HSD, MAHD, Solvent, UAE, SFE) Grinding->Extraction Separation Separation (Decantation/Filtration) Extraction->Separation Purification Purification (e.g., Chromatography) Separation->Purification FinalProduct This compound Purification->FinalProduct

Caption: General workflow for the extraction of this compound from plant material.

DecisionTree Start Select Extraction Method YieldPurity High Yield & Purity? Start->YieldPurity TimeCost Time & Cost Sensitive? YieldPurity->TimeCost No SFE Supercritical Fluid Extraction (SFE) YieldPurity->SFE Yes GreenMethod 'Green' Method? TimeCost->GreenMethod No MAHD_UAE MAHD / UAE TimeCost->MAHD_UAE Yes Solvent Solvent Extraction GreenMethod->Solvent No HD_HSD Hydrodistillation (HD/HSD) GreenMethod->HD_HSD Yes

Caption: Decision tree for selecting a this compound extraction method.

References

A Comparative Guide to Carvotanacetone Quantification: GC-MS, HPLC-UV, and qNMR Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and accurate quantification of the monoterpenoid Carvotanacetone, selecting the optimal analytical technique is paramount. This guide provides an objective comparison of three widely used methods: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each technique is evaluated based on key validation parameters, supported by detailed experimental protocols to aid in methodological replication and adaptation.

Quantitative Performance Comparison

The selection of a quantification technique is often dictated by a balance of sensitivity, accuracy, precision, and the specific requirements of the analytical challenge. The following table summarizes the typical performance characteristics of GC-MS, HPLC-UV, and qNMR for the analysis of this compound and structurally related monoterpenes. Data presented is a synthesis from various validation studies on similar analytes, providing a representative comparison.

ParameterGC-MSHPLC-UVqNMR
Linearity (R²) > 0.99> 0.99> 0.999
Limit of Detection (LOD) 0.1 - 10 ng/mL10 - 100 ng/mL0.1 - 1 µg/mL
Limit of Quantification (LOQ) 0.5 - 50 ng/mL50 - 500 ng/mL0.5 - 5 µg/mL
Accuracy (% Recovery) 90 - 110%95 - 105%98 - 102%
Precision (% RSD) < 10%< 5%< 2%

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any quantitative analytical method. Below are representative protocols for the quantification of this compound using GC-MS, HPLC-UV, and qNMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: This technique separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the essential oil or extract containing this compound into a 10 mL volumetric flask.

  • Add a suitable internal standard (e.g., tetradecane) of known concentration.

  • Dilute to volume with a suitable solvent such as hexane or ethyl acetate.

  • Vortex the solution to ensure homogeneity.

  • Transfer an aliquot to a GC vial for analysis.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split mode, e.g., 50:1).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at a rate of 4 °C/min.

    • Ramp to 280 °C at a rate of 20 °C/min, hold for 5 minutes.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 152, 110, 82).

Data Analysis: Quantification is achieved by constructing a calibration curve of the peak area ratio of this compound to the internal standard versus the concentration of this compound standards.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For this compound, which possesses a chromophore, a UV detector can be used for quantification by measuring the absorbance at a specific wavelength.

Sample Preparation:

  • Accurately weigh approximately 20 mg of the sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a diode array detector (DAD) or variable wavelength detector (VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 235 nm (based on the UV spectrum of this compound).

Data Analysis: A calibration curve is generated by plotting the peak area of this compound standards against their known concentrations. The concentration of this compound in the sample is then determined from this curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance by comparing the integral of a specific resonance signal of the analyte to that of a certified internal standard of known purity and concentration. The signal intensity is directly proportional to the number of nuclei.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial using a high-precision analytical balance.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a volumetric flask.

  • Transfer the solution to a 5 mm NMR tube.

Instrumentation and Conditions:

  • NMR Spectrometer: Bruker Avance III 400 MHz or higher field strength.

  • Probe: 5 mm broadband observe (BBO) or similar.

  • Solvent: CDCl₃.

  • Pulse Sequence: A standard 1D proton experiment with a 90° pulse angle.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 8 or 16, depending on the sample concentration.

  • Acquisition Time: Sufficient to resolve peaks (e.g., 3-4 seconds).

Data Analysis: The concentration of this compound is calculated using the following formula:

Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

Where:

  • P = Purity or concentration

  • I = Integral value of the signal

  • N = Number of protons for the integrated signal

  • MW = Molecular weight

  • m = mass

  • std = Internal Standard

  • analyte = this compound

Visualizing the Methodologies

To further clarify the processes, the following diagrams illustrate the general workflow and a comparison of the analytical principles.

G General Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Sample Sample Collection (e.g., Essential Oil) Weighing Accurate Weighing Sample->Weighing Dilution Dilution with Solvent & Internal Standard Addition Weighing->Dilution Filtration Filtration/Vortexing Dilution->Filtration Injection Sample Injection Filtration->Injection Separation Chromatographic Separation (GC or HPLC) or NMR Acquisition Injection->Separation Detection Detection (MS, UV, or NMR Signal) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

This compound Quantification Workflow

G Comparison of Analytical Principles cluster_input Sample Input cluster_output Output GCMS GC-MS Separation based on volatility and column interaction Detection by mass-to-charge ratio of ionized fragments Result Quantitative Result GCMS->Result HPLC HPLC-UV Separation based on polarity and column interaction Detection by UV absorbance of chromophores HPLC->Result qNMR qNMR No separation, direct analysis of mixture Quantification by comparing nuclear signal integrals to a standard qNMR->Result Sample Sample in Solution Sample->GCMS Volatile Analytes Sample->HPLC Soluble Analytes with Chromophore Sample->qNMR Soluble Analytes

Analytical Principles Comparison

Carvotanacetone: An In Vivo Anti-Inflammatory Contender? A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel anti-inflammatory agents with improved efficacy and safety profiles has led researchers to explore the vast repository of natural products. Among these, Carvotanacetone, a monoterpene found in various aromatic plants, has emerged as a promising candidate. While in vitro studies have begun to elucidate its anti-inflammatory potential, a comprehensive in vivo comparison is crucial for its validation and further development. This guide provides an objective comparison of the in vivo anti-inflammatory activity of this compound-containing extracts with standard anti-inflammatory drugs, supported by experimental data and detailed methodologies.

Comparative Analysis of In Vivo Anti-Inflammatory Activity

Direct in vivo studies on isolated this compound are limited in publicly available literature. Therefore, this guide utilizes data from in vivo studies on extracts of Sphaeranthus species, which are known to be rich in this compound and its derivatives. These extracts have demonstrated significant anti-inflammatory effects in established animal models. For comparison, we will use data for two widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), Diclofenac and Indomethacin.

Table 1: Comparison of Anti-Inflammatory Activity in the Carrageenan-Induced Paw Edema Model

TreatmentDoseTime Point (hours)% Inhibition of EdemaReference
Sphaeranthus senegalensis aqueous extract200 mg/kg558.8[1]
Sphaeranthus senegalensis aqueous extract400 mg/kg570.6[1]
Chloroform extract of an Algerian plant150 mg/kg4Not specified, but significant[2]
Chloroform extract of an Algerian plant300 mg/kg4Not specified, but significant[2]
Diclofenac Sodium25 mg/kgNot specifiedStatistically significant reduction[3]
Diclofenac3 mg/kgNot specifiedStatistically significant reduction[4]
Diclofenac20 mg/kg2, 4, 6Statistically significant reduction[5][6]
Indomethacin5 mg/kgNot specifiedStatistically significant reduction[7]
Indomethacin20 mg/kg1, 2, 3, 4Statistically significant reduction[8]

Table 2: Comparison of Anti-Inflammatory Activity in the Cotton Pellet-Induced Granuloma Model

TreatmentDoseDuration% Inhibition of Granuloma WeightReference
Bauhinia variegata ethanolic root extract200 mg/kg7 days35.4[9]
Bauhinia variegata ethanolic root extract400 mg/kg7 days48.7[9]
Diclofenac5 mg/kg7 days54.2[9]

Note: Data for Sphaeranthus extracts in the cotton pellet model was not available in the searched literature. Data from another plant extract is used to illustrate the model's comparative output.

Experimental Protocols

1. Carrageenan-Induced Paw Edema in Rats

This is a widely used and well-characterized in vivo model for screening acute anti-inflammatory activity.[7]

  • Animals: Male Wistar rats (150-200 g) are typically used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • The initial volume of the right hind paw is measured using a plethysmometer.

    • The test compound (e.g., this compound-containing extract) or reference drug (e.g., Diclofenac, Indomethacin) is administered orally or intraperitoneally. The control group receives the vehicle.

    • After a specific time (usually 30-60 minutes), 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

    • Paw volume is measured at various time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

2. Cotton Pellet-Induced Granuloma in Rats

This model is used to evaluate the effect of compounds on the proliferative phase of inflammation (chronic inflammation).[9]

  • Animals: Male Wistar rats (180-220 g) are used.

  • Procedure:

    • Rats are anesthetized.

    • The back of the rat is shaved, and an incision is made.

    • A sterilized cotton pellet (e.g., 10 mg) is implanted subcutaneously.

    • The test compound or reference drug is administered daily for a set period (e.g., 7 days).

    • On the last day, the animals are euthanized, and the cotton pellets, along with the granulomatous tissue, are excised.

    • The pellets are dried in an oven at 60°C until a constant weight is achieved.

  • Data Analysis: The mean dry weight of the granulomas in the treated groups is compared with the control group. The percentage inhibition of granuloma formation is calculated.

Postulated Signaling Pathways

The anti-inflammatory effects of many natural compounds, including terpenoids like this compound, are often attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the expression of pro-inflammatory mediators.[10][11]

G cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK IKK Receptor->IKK MAPK_pathway MAPK Pathway (ERK, JNK, p38) Receptor->MAPK_pathway IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases NF-κB_nuc NF-κB NF-κB->NF-κB_nuc translocation MAPK_pathway->NF-κB_nuc activates Carvotanacetone_cyto This compound Carvotanacetone_cyto->IKK inhibits Carvotanacetone_cyto->MAPK_pathway inhibits Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, TNF-α, IL-6) NF-κB_nuc->Gene_Expression

Caption: Postulated mechanism of this compound's anti-inflammatory action.

Experimental Workflow

The general workflow for evaluating the in vivo anti-inflammatory activity of a test compound like this compound is a multi-step process.

G Start Start Animal_Acclimatization Animal Acclimatization Start->Animal_Acclimatization Grouping Randomized Grouping (Control, Standard, Test) Animal_Acclimatization->Grouping Dosing Compound Administration Grouping->Dosing Induction Induction of Inflammation (e.g., Carrageenan injection) Dosing->Induction Measurement Measurement of Inflammatory Parameters (e.g., Paw Volume) Induction->Measurement Data_Analysis Data Analysis and % Inhibition Calculation Measurement->Data_Analysis Conclusion Conclusion on Anti-inflammatory Activity Data_Analysis->Conclusion End End Conclusion->End

Caption: In vivo anti-inflammatory screening workflow.

References

Carvotanacetone: A Comparative Analysis of Efficacy Against Other Monoterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of existing scientific literature reveals Carvotanacetone, a naturally occurring monoterpene, demonstrates significant biological activity, including antimicrobial, cytotoxic, and anti-inflammatory effects. This guide provides a comparative analysis of this compound's efficacy against other well-known monoterpenes, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Comparative Efficacy of Monoterpenes: A Tabular Overview

To facilitate a clear comparison, the following tables summarize the quantitative data on the antimicrobial, cytotoxic, and anti-inflammatory activities of this compound and other selected monoterpenes. It is important to note that direct comparisons can be challenging due to variations in experimental methodologies across different studies.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.

MonoterpeneMicroorganismMIC ValueReference
This compound (from essential oil) Staphylococcus aureus250 µg/mL[1]
LimoneneCandida albicans300 µg/mL[2]
DL-limoneneYeasts500 - 4000 µg/mL[3][4][5]
Cytotoxic Activity

The half-maximal inhibitory concentration (IC50) represents the concentration of a substance needed to inhibit a biological process or response by 50%. In this context, it refers to the concentration required to inhibit the proliferation of cancer cells by 50%.

MonoterpeneCell LineIC50/GI50 ValueReference
This compound (from essential oil) MCF-7 (Breast Cancer)3.8 µg/mL[6][7][8]
This compound (from essential oil) HepG2 (Liver Cancer)5.1 µg/mL[6][7][8]
This compound (from essential oil) Caco-2 (Colorectal Cancer)4.73 µl/ml[9][10]
This compound (from essential oil) HepG2 (Liver Cancer)20.11 µl/ml[9][10]
This compound-rich essential oil A549 (Lung Cancer)30 - 50 µg/mL[11]
(-)-8-hydroxythis compoundVarious Cancer LinesGI: 61.59%–94.01%[12]
CarvacrolMCF-7 (Breast Cancer)397.2 µM[13]
CarvacrolMDA-MB-231 (Breast Cancer)401.7 µM[13]
CarvacrolMCF-7 (Breast Cancer)244.7 ± 0.71 µM[14]
3,5-diangeloyloxy-7-hydroxycarvotacetoneHOP-92 (Lung Cancer)GI50: 0.17 µM[15]
Anti-inflammatory and Antioxidant Activity
MonoterpeneActivityIC50 ValueReference
This compound (from essential oil) Antioxidant (DPPH assay)280 µg/mL[1][16]
This compound DerivativesiNOS inhibition (BV2 and RAW cells)0.2 to 2.9 µM[17]
(+)-α-pineneAnti-inflammatory0.033%[18]
(-)-β-pineneAnti-inflammatory0.033%[18]
(+)-α-terpineolAnti-inflammatory0.030%[18]
LimoneneAnti-inflammatory0.021%[18]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols used to generate the data presented above.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The antimicrobial activity of the monoterpenes is often determined using the broth microdilution method. This technique involves preparing a series of twofold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Diagram: Workflow of Broth Microdilution Assay

BrothMicrodilution cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Compound Monoterpene Stock Solution Dilutions Serial Dilutions in Broth Compound->Dilutions Plate Inoculate 96-well Plate Dilutions->Plate Inoculum Standardized Microbial Inoculum Inoculum->Plate Incubate Incubate at Optimal Temperature Plate->Incubate Read Visually Assess for Growth Incubate->Read MIC Determine MIC Read->MIC MTTAssay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure Assay Procedure cluster_measurement Measurement Seed Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Seed->Incubate_24h Treat Add Monoterpene Dilutions Incubate_24h->Treat Incubate_48h Incubate for 48h Treat->Incubate_48h Add_MTT Add MTT Reagent Incubate_48h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_Solvent Add Solubilizing Agent Incubate_4h->Add_Solvent Read_Absorbance Read Absorbance at 570nm Add_Solvent->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 NOInhibition LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Protein iNOS Protein iNOS_Gene->iNOS_Protein Arginine L-Arginine NO Nitric Oxide (NO) Arginine->NO iNOS Monoterpene Monoterpene Monoterpene->NFkB Inhibits

References

A Comparative Guide to the Validation of Carvotanacetone as a Potential Biomarker for Chronic Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the potential validation of carvotanacetone as a novel biomarker for chronic inflammatory conditions. While direct clinical validation of this compound is not yet established, its known anti-inflammatory properties suggest its potential as a valuable diagnostic or prognostic tool. This document outlines a hypothetical validation pathway, comparing its prospective performance against established inflammatory biomarkers and detailing the necessary experimental protocols and relevant biological pathways.

Comparative Analysis of Inflammatory Biomarkers

The validation of a new biomarker requires rigorous comparison with existing standards. This section presents a hypothetical comparison of this compound with established markers of chronic inflammation: C-reactive protein (CRP), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). The data for this compound is projected for illustrative purposes.

BiomarkerTypeTypical Normal ConcentrationTypical Inflamed ConcentrationHypothetical SensitivityHypothetical SpecificityAdvantagesDisadvantages
This compound Small Molecule (Monoterpenoid)< 5 ng/mL> 50 ng/mL85%80%Potential for high specificity to certain inflammatory pathways; amenable to high-throughput GC-MS analysis.Not yet clinically validated; metabolic pathways and clearance rates are not fully characterized.
C-Reactive Protein (CRP) Acute-Phase Protein< 3 mg/L[1]> 10 mg/L[1]HighLowWell-established, widely available, and inexpensive assay.[2][3][4]Non-specific marker of general inflammation and infection.
Interleukin-6 (IL-6) Pro-inflammatory Cytokine< 5 pg/mL> 10 pg/mLHighModerateKey mediator of the acute-phase response and a direct target for anti-inflammatory therapies.[5][6][7][8]Short half-life and subject to rapid fluctuations.[5]
Tumor Necrosis Factor-alpha (TNF-α) Pro-inflammatory Cytokine< 2 pg/mL> 5 pg/mLHighModerateCentral role in systemic inflammation and a key therapeutic target in autoimmune diseases.[9][10][11][12]Levels can be influenced by a wide range of physiological and pathological conditions.

Experimental Protocols

Quantification of this compound in Human Plasma by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard operating procedure for the extraction and quantitative analysis of this compound from human plasma.

1. Sample Collection and Preparation:

  • Collect whole blood in EDTA-containing tubes.

  • Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma.

  • Store plasma samples at -80°C until analysis.

2. Materials and Reagents:

  • This compound analytical standard

  • Internal Standard (e.g., d6-Carvotanacetone or a structurally similar, non-endogenous compound)

  • Acetonitrile (ACN), HPLC grade

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Pyridine

  • Anhydrous sodium sulfate

3. Extraction Procedure:

  • Thaw plasma samples on ice.

  • To 200 µL of plasma, add 20 µL of the internal standard solution.

  • Add 800 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Dry the supernatant under a gentle stream of nitrogen at 30°C.

4. Derivatization:

  • To the dried extract, add 50 µL of pyridine and 50 µL of MSTFA.

  • Cap the vial tightly and incubate at 60°C for 30 minutes.

5. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injection Volume: 1 µL (splitless mode).

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MSD Transfer Line: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound and the internal standard.

6. Data Analysis and Quantification:

  • Generate a calibration curve using the analytical standard.

  • Quantify this compound in plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Analysis of Established Biomarkers
  • CRP: Typically measured using high-sensitivity immunoassays (e.g., ELISA or nephelometry).

  • IL-6 and TNF-α: Measured using specific enzyme-linked immunosorbent assays (ELISA).

Inflammatory Signaling Pathways

Understanding the signaling pathways in which these biomarkers are involved is crucial for interpreting their clinical significance. Chronic inflammation is largely regulated by the NF-κB and MAPK signaling pathways.

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses.[13][14][15] It is activated by pro-inflammatory cytokines like TNF-α and IL-1. This activation leads to the transcription of numerous genes involved in inflammation, including those for IL-6 and other cytokines, chemokines, and adhesion molecules.

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another key pathway in the cellular response to inflammatory stimuli.[16][17][18][19] It is involved in the production of pro-inflammatory cytokines, including TNF-α and IL-6, and plays a critical role in cell proliferation, differentiation, and apoptosis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample_collection Plasma Sample Collection protein_precipitation Protein Precipitation sample_collection->protein_precipitation extraction Supernatant Extraction protein_precipitation->extraction drying Drying extraction->drying derivatization Derivatization (MSTFA) drying->derivatization gcms_analysis GC-MS Analysis derivatization->gcms_analysis quantification Quantification gcms_analysis->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis biomarker_validation biomarker_validation statistical_analysis->biomarker_validation Validation signaling_pathway cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Inflammation Inflammatory Response MAPK->Inflammation IKK IKK Complex NFkB NF-κB IKK->NFkB activates NFkB->Inflammation TNFa TNF-α TNFa->MAPKKK TNFa->IKK IL6 IL-6 Inflammation->IL6

References

A Comparative Guide to the Inter-Laboratory Analysis of Carvotanacetone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of carvotanacetone, tailored for researchers, scientists, and professionals in drug development. While a dedicated inter-laboratory study on this compound analysis is not publicly available, this document synthesizes existing data and common analytical practices to facilitate methodological comparison and selection.

Data Presentation: Comparison of Analytical Techniques

The selection of an appropriate analytical method for this compound depends on the specific requirements of the analysis, such as the need for quantitative precision, qualitative identification, or high-throughput screening. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prevalent techniques for the analysis of volatile terpenoids like this compound.[1][2]

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Spectroscopic Methods (NMR, IR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Identification based on the interaction of molecules with electromagnetic radiation.
Typical Detector Flame Ionization Detector (FID), Mass Spectrometry (MS)UV-Vis, Diode Array Detector (DAD), Mass Spectrometry (MS)Not applicable for separation.
Primary Use Quantitative analysis, purity assessment, and identification of volatile compounds.[1]Quantitative analysis of less volatile or thermally labile compounds.Structural elucidation and confirmation of identity.[1]
Sample Volatility RequiredNot requiredNot required
Strengths High resolution for volatile compounds, well-established methods.Wide applicability to a range of compounds, non-destructive.Provides detailed structural information.
Limitations Not suitable for non-volatile or thermally labile compounds.Lower resolution for highly volatile compounds compared to GC.Not a separation technique; requires a pure sample.

Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

This protocol outlines a general procedure for the quantitative analysis and identification of this compound in a sample matrix, such as an essential oil.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for terpenoid analysis.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/minute.

    • Final hold: Hold at 240°C for 5 minutes.

  • Injector: Split/splitless injector, with a split ratio of 1:50.

  • Injector Temperature: 250°C.

  • Mass Spectrometer Parameters:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Mass range: m/z 40-400.

    • Ion source temperature: 230°C.

    • Transfer line temperature: 280°C.

  • Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane, ethyl acetate) to an appropriate concentration.

  • Data Analysis: Identify this compound based on its retention time and mass spectrum by comparison to a reference standard or a spectral library (e.g., NIST).[3] Quantify using a calibration curve prepared from pure this compound standard. Kovats retention indices can also be used for identification.[3]

2. High-Performance Liquid Chromatography (HPLC) for this compound Analysis

This protocol describes a general method for the analysis of this compound, particularly useful for samples that may not be suitable for GC.

  • Instrumentation: An HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B).

    • Gradient program: Start with 50% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 235 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase.

  • Data Analysis: Identify this compound by its retention time compared to a standard. Quantify using a calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_detection Detection & Identification cluster_data Data Analysis sample Sample Collection extraction Extraction/Dilution sample->extraction gc Gas Chromatography (GC) extraction->gc Volatile Samples hplc High-Performance Liquid Chromatography (HPLC) extraction->hplc Non-Volatile/ Thermally Labile Samples ms Mass Spectrometry (MS) gc->ms fid Flame Ionization Detector (FID) gc->fid hplc->ms uv UV-Vis/DAD hplc->uv ident Identification ms->ident quant Quantification fid->quant uv->quant report Reporting quant->report ident->report

Caption: Experimental workflow for this compound analysis.

logical_relationship cluster_techniques Analytical Techniques cluster_info Information Provided sep_tech Separation Techniques (GC, HPLC) spec_tech Spectroscopic Techniques (NMR, IR, MS) sep_tech->spec_tech Coupled for comprehensive analysis (e.g., GC-MS) quant Quantitative Data (Concentration, Purity) sep_tech->quant Primarily provides spec_tech->quant Can be used for quantification (qNMR) qual Qualitative Data (Structure, Identity) spec_tech->qual Primarily provides

Caption: Logical relationship of analytical techniques.

References

Assessing the Synergistic Potential of Carvotanacetone: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of Carvotanacetone with other compounds across anticancer, antimicrobial, and anti-inflammatory applications. The information is supported by experimental data and detailed methodologies to aid in the evaluation and potential application of this compound in combination therapies.

This compound, a p-menthane monoterpenoid found in the essential oils of several plants, including Pulicaria arabica and Blumea malcolmii, has garnered scientific interest for its diverse biological activities. While its individual efficacy is noteworthy, the true potential of this compound may lie in its synergistic interactions with other compounds, a strategy that can enhance therapeutic outcomes, reduce effective doses, and mitigate adverse effects. This guide explores the existing, albeit limited, evidence for these synergistic effects and provides a framework for future research.

Synergistic Anticancer Effects: A Case Study with Doxorubicin

While direct studies on this compound's synergistic anticancer effects are not abundant, research on the structurally similar monoterpene, R-(-)-carvone, offers valuable insights. A notable study investigated the combined effect of R-(-)-carvone and the chemotherapeutic drug doxorubicin on the human breast cancer cell line, MCF-7.

Table 1: Synergistic Cytotoxicity of R-(-)-carvone and Doxorubicin on MCF-7 Cells [1]

Compound/CombinationIC50 (µM)Observation
R-(-)-carvone14.22Exerted cytotoxic action
Doxorubicin(Not specified in abstract)Standard chemotherapeutic agent
R-(-)-carvone + DoxorubicinNot quantified as a single IC50Potentiated the cytotoxic action of doxorubicin

The study highlighted that R-(-)-carvone not only enhanced the anticancer activity of doxorubicin but also demonstrated a protective effect on normal heart cells (H9C2 cell line), suggesting a potential to reduce the cardiotoxicity often associated with doxorubicin treatment.[1] This dual action underscores the therapeutic promise of combining p-menthane monoterpenoids with conventional chemotherapy. The anticancer effects of carvone have also been observed in myeloma cells, where it induces apoptosis and inhibits cell invasion through the p38 MAPK signaling pathway.[2]

Experimental Protocol: Assessing Anticancer Synergy

A standard method to evaluate the synergistic anticancer effects of two compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow for Anticancer Synergy Assessment

G cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 MTT Assay and Data Analysis A Culture MCF-7 cells to 80-90% confluency B Seed cells in 96-well plates (e.g., 1x10^4 cells/well) A->B C Prepare serial dilutions of This compound and Doxorubicin B->C After 24h attachment D Treat cells with compounds alone and in combination at various ratios C->D E Incubate for a specified period (e.g., 24, 48, 72 hours) D->E F Add MTT solution to each well and incubate E->F G Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals F->G H Measure absorbance at a specific wavelength (e.g., 570 nm) G->H I Calculate cell viability and IC50 values H->I J Determine synergy using Combination Index (CI) method (Chou-Talalay) I->J

Workflow for MTT-based synergy testing.

Potential Antimicrobial Synergy: An Area for Further Exploration

The antimicrobial properties of essential oils rich in this compound and other monoterpenes are well-documented. However, specific data on the synergistic effects of isolated this compound with conventional antibiotics is an area requiring more in-depth research. The checkerboard assay is a standard method to quantify antimicrobial synergy.

Experimental Protocol: Checkerboard Assay for Antimicrobial Synergy

The checkerboard assay is a microdilution technique used to assess the interaction between two antimicrobial agents. The results are often expressed as the Fractional Inhibitory Concentration (FIC) index.

Table 2: Interpretation of Fractional Inhibitory Concentration (FIC) Index [3][4]

FIC IndexInterpretation
≤ 0.5Synergy
> 0.5 to 4.0Additive or Indifference
> 4.0Antagonism

Logical Flow of a Checkerboard Assay

G A Determine Minimum Inhibitory Concentration (MIC) of each compound individually B Prepare serial dilutions of both compounds in a 96-well microplate A->B C Inoculate wells with a standardized bacterial suspension B->C D Incubate under appropriate conditions C->D E Visually or spectrophotometrically determine the MIC of the combination D->E F Calculate the Fractional Inhibitory Concentration (FIC) Index E->F G Interpret the interaction as synergistic, additive, or antagonistic F->G

Checkerboard assay logical workflow.

Synergistic Anti-inflammatory Activity: Targeting Key Signaling Pathways

Terpenoids, including carvone, have been shown to exert anti-inflammatory effects by modulating key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway.[5][6] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines. While direct synergistic studies with this compound are pending, the potential for combination with other anti-inflammatory agents that target different points in the inflammatory cascade is high.

Simplified NF-κB Signaling Pathway and Potential Intervention Points

G Stimulus Inflammatory Stimulus (e.g., LPS) IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation activates This compound This compound (Potential Inhibitor) This compound->IKK may inhibit Other_Agent Other Anti-inflammatory Agent (e.g., NSAID) Other_Agent->Inflammation may inhibit (e.g., COX inhibition)

References

Safety Operating Guide

Proper Disposal of Carvotanacetone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for research facilities. This document provides essential procedural guidance for the proper disposal of carvotanacetone, a p-menthane monoterpenoid used in various research applications. While specific safety data for this compound disposal is limited, this guide is based on established best practices for chemically similar substances and general hazardous waste protocols, ensuring a high standard of safety and compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. Based on the protocols for similar ketones like pulegone and carvone, the following personal protective equipment (PPE) and handling procedures are recommended:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Gloves should be inspected before use and disposed of properly after handling.

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Ventilation: All handling of this compound should occur in a well-ventilated area, preferably within a chemical fume hood.

  • Ignition Sources: As this compound is a ketone and likely combustible, keep it away from open flames, hot surfaces, and other potential ignition sources.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound should be treated as a hazardous waste process. Adherence to local, state, and federal environmental regulations is mandatory.

  • Waste Collection:

    • Collect waste this compound in a designated, properly sealed, and clearly labeled hazardous waste container.

    • The container should be made of a material compatible with organic solvents.

    • Never mix this compound with other waste streams unless compatibility has been confirmed.[3]

  • Labeling:

    • Label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard characteristics (e.g., "Combustible Liquid").

    • Include the date when the first waste was added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.

    • Ensure the storage area is away from incompatible materials and ignition sources.

  • Engage a Licensed Disposal Service:

    • The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.[1][2]

    • Provide the disposal company with all available information on the chemical, including its name, quantity, and any known hazards.

  • Documentation:

    • Maintain a record of all hazardous waste generated and disposed of, in accordance with institutional and regulatory requirements.

Quantitative Data Summary

PropertyPulegoneCarvoneGeneral Ketones (e.g., Acetone, MEK)
Flash Point 89 °C (192 °F)[4]88 - 97 °C (190 - 207 °F)[5][6]Generally low (e.g., Acetone: -20 °C)
GHS Hazard Statements H227 (Combustible liquid), H302 (Harmful if swallowed), H351 (Suspected of causing cancer), H402 (Harmful to aquatic life)[1]H227 (Combustible liquid), H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)[2][6]H225 (Highly flammable liquid and vapor), H319 (Causes serious eye irritation), H336 (May cause drowsiness or dizziness)
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][7]Offer surplus and non-recyclable solutions to a licensed disposal company.[2]Chemical waste generators must consult local, regional, and national hazardous waste regulations.[8]

Experimental Protocols

Currently, there are no standardized experimental protocols specifically for the disposal or degradation of this compound in a laboratory setting. The recommended protocol is to follow the hazardous waste disposal guidelines outlined above.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Pre-Disposal cluster_1 Waste Collection & Storage cluster_2 Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe ventilate Work in a Ventilated Area (Fume Hood) ppe->ventilate collect Collect in a Labeled, Sealed Container ventilate->collect label_info Label: 'Hazardous Waste', 'this compound', Date collect->label_info store Store in Designated Satellite Accumulation Area label_info->store contact Contact Licensed Hazardous Waste Disposal Service store->contact document Maintain Disposal Records contact->document end Proper & Compliant Disposal document->end

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and proper disposal of this compound, minimizing risks to both human health and the environment. This commitment to safety and compliance is integral to responsible scientific practice.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Carvotanacetone
Reactant of Route 2
Carvotanacetone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.